(2-Iodophenyl)methanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-iodophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQNNLRITZIWGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388489 | |
| Record name | (2-iodophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39959-51-8 | |
| Record name | 2-Iodobenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39959-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-iodophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodo-benzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Iodophenyl)methanamine (CAS 39959-51-8)
This technical guide provides a comprehensive overview of (2-Iodophenyl)methanamine, a crucial building block in medicinal chemistry and organic synthesis. Intended for researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, safety and handling protocols, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.
Physicochemical and Structural Data
This compound, also known as 2-iodobenzylamine, is a substituted aromatic amine. Its structure features a reactive carbon-iodine bond ortho to an aminomethyl group, making it a versatile precursor for a variety of coupling and cyclization reactions.
| Property | Value | Reference |
| CAS Number | 39959-51-8 | [1][2][3][4][5][6] |
| Molecular Formula | C₇H₈IN | [1][2][5] |
| Molecular Weight | 233.05 g/mol | [1][4][5][6][7] |
| IUPAC Name | This compound | [4][7] |
| Synonyms | 2-Iodobenzylamine, o-iodobenzylamine | [4][6] |
| Appearance | Light yellow to brown liquid | [6] |
| Melting Point | 63-65 °C | [6] |
| Boiling Point | 270.0±15.0 °C (Predicted) | [6] |
| Density | 1.772±0.06 g/cm³ (Predicted) | [6] |
| Topological Polar Surface Area | 26.02 Ų | [1][7] |
| XLogP3 | 1.7 | [4] |
| InChI Key | RHQNNLRITZIWGM-UHFFFAOYSA-N | [1][4] |
| SMILES | NCC1=CC=CC=C1I | [1][2][5] |
Safety and Handling
This compound is classified as a corrosive substance that requires careful handling in a laboratory setting.[4] Adherence to established safety protocols is essential to minimize risk.
| Hazard Information | Details | Reference |
| GHS Pictogram | [1][2] | |
| Signal Word | Danger | [1][4] |
| Hazard Statement | H314: Causes severe skin burns and eye damage | [1][4] |
| Precautionary Statements | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P405, P501 | [1][4] |
| Storage | Keep in a dark place under an inert atmosphere, 2-8°C | [2] |
Always consult the full Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All manipulations should be performed in a well-ventilated fume hood.[1]
Synthesis and Experimental Protocols
The primary route to this compound involves the reduction of the corresponding nitrile, 2-iodobenzonitrile. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents. Below is a representative protocol using a metal hydride.
Experimental Protocol: Reduction of 2-Iodobenzonitrile
This protocol is adapted from established methods for the reduction of substituted benzonitriles to benzylamines.
Materials:
-
2-Iodobenzonitrile
-
Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) / Indium(III) chloride (InCl₃)
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
Diethyl ether or Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the reducing agent (e.g., LiAlH₄, 1.5 eq) and suspend it in anhydrous THF. Cool the mixture to 0 °C using an ice bath.
-
Addition of Starting Material: Dissolve 2-iodobenzonitrile (1.0 eq) in anhydrous THF. Add this solution dropwise to the stirred suspension of the reducing agent, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the excess reducing agent by the slow, dropwise addition of water, followed by 1M NaOH solution.
-
Work-up and Extraction: Filter the resulting mixture through a pad of Celite® to remove inorganic salts. Transfer the filtrate to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Further Purification (Optional): The crude product can be further purified by vacuum distillation or by column chromatography on silica gel.
Spectroscopic Characterization
Structural confirmation and purity assessment of this compound are typically performed using standard spectroscopic techniques.
General Protocol: Sample Preparation
-
Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C NMR spectra.
-
Infrared (IR) Spectroscopy: A thin film of the liquid sample can be analyzed between two KBr plates using an FT-IR spectrometer.
-
Mass Spectrometry (MS): Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques such as GC-MS or ESI-MS to confirm the molecular weight.
Expected Spectroscopic Data
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons (in the range of ~7.0-7.8 ppm), a singlet for the benzylic CH₂ protons (~3.8-4.0 ppm), and a broad singlet for the NH₂ protons (~1.5-2.5 ppm), which may exchange with D₂O.
-
¹³C NMR: The spectrum will display six distinct signals for the aromatic carbons, with the carbon bearing the iodine atom (C-I) appearing at a characteristic upfield shift (~95-100 ppm) due to the heavy atom effect. A signal for the benzylic carbon (CH₂) will also be present (~45-50 ppm).
-
IR Spectroscopy: Key absorption bands would include N-H stretching of the primary amine (two bands, ~3300-3400 cm⁻¹), C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), and C-N stretching (~1000-1200 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 233. A characteristic isotopic pattern may be observed due to the presence of iodine.
Applications in Drug Development
The primary utility of this compound in drug discovery stems from the versatile reactivity of its carbon-iodine bond. This functional group is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing the complex molecular scaffolds of modern therapeutics.
Role as a Synthetic Intermediate
This compound is a valuable precursor for synthesizing a wide range of heterocyclic compounds and biaryl structures. The ortho-disposed amine and iodo-substituents allow for tandem or sequential reactions to build complex ring systems. Its use is particularly prevalent in the synthesis of kinase inhibitors, where the strategic introduction of specific aryl or heteroaryl groups is essential for achieving high potency and selectivity.
Target: Kinase Signaling Pathways
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4] Kinase inhibitors have emerged as a major class of targeted therapies. The synthesis of these inhibitors often relies on building blocks like this compound to construct molecules that can bind selectively to the ATP-binding pocket of a target kinase. For example, precursors containing the iodophenyl moiety are used to build inhibitors targeting key nodes in oncogenic signaling cascades like the RAF/MEK/ERK (MAPK) pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. minio.scielo.br [minio.scielo.br]
- 3. N-(2-iodophenyl)methanesulfonamide | 116547-92-3 | Benchchem [benchchem.com]
- 4. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C7H8IN | CID 3016348 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of (2-Iodophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential physicochemical data for (2-Iodophenyl)methanamine, a compound of interest in organic synthesis and pharmaceutical research. The information herein is compiled from established chemical databases.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and formulation development.
| Property | Value | Citations |
| Molecular Formula | C7H8IN | [1][2][3] |
| Molecular Weight | 233.05 g/mol | [1][2][3] |
Experimental Protocols
The data presented in this guide is derived from computational and database sources. Experimental determination of molecular weight is typically achieved through mass spectrometry, where the molecule is ionized and its mass-to-charge ratio is measured to determine its exact mass and isotopic distribution. The molecular formula is confirmed through a combination of elemental analysis and high-resolution mass spectrometry.
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.
References
A Technical Guide to the Physical Properties of 2-Iodobenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodobenzylamine is an organic compound that serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and other biologically active molecules. Its structure, featuring a benzylamine core substituted with an iodine atom at the ortho position, provides a reactive handle for various chemical transformations. A thorough understanding of its physical properties is crucial for its effective use in laboratory synthesis, process development, and drug design. This technical guide provides a comprehensive overview of the key physical characteristics of 2-iodobenzylamine, detailed experimental protocols for their determination, and logical workflows to illustrate these concepts.
Core Physical and Chemical Properties
A summary of the essential physical and chemical data for 2-iodobenzylamine is presented below. These properties are fundamental for its handling, storage, and application in chemical reactions.
| Property | Value | Reference(s) |
| Chemical Name | (2-Iodophenyl)methanamine | [1] |
| Synonyms | 2-Iodo-benzylamine, o-iodobenzylamine | [1] |
| CAS Number | 39959-51-8 | [1][2][3][4] |
| Molecular Formula | C₇H₈IN | [1][2][3] |
| Molecular Weight | 233.05 g/mol | [1][2] |
| Appearance | Light yellow to brown liquid or oily residue | [4] |
| Melting Point | 63-65 °C | [4] |
| Boiling Point | 270.0 ± 15.0 °C (Predicted) | [4] |
| Density | 1.772 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 8.54 ± 0.10 (Predicted) | [3][4] |
| Solubility | Soluble in organic solvents; limited solubility in water. | [5] |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [4] |
Experimental Protocols
Accurate determination of physical properties is essential for compound characterization and purity assessment. The following sections detail generalized experimental methodologies for key physical properties of 2-iodobenzylamine.
Synthesis of 2-Iodobenzylamine
A common synthetic route to 2-iodobenzylamine involves the reduction of 1-(azidomethyl)-2-iodobenzene.[4]
Materials:
-
1-(Azidomethyl)-2-iodobenzene
-
Triphenylphosphine (PPh₃)
-
Anhydrous tetrahydrofuran (THF)
-
Ammonium hydroxide (NH₄OH)
-
2M Sodium hydroxide (NaOH) solution
-
3M Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
A solution of 1-azidomethyl-2-iodobenzene (e.g., 6.1 g, 23.4 mmol) in anhydrous THF (100 mL) is cooled to 0 °C.
-
Triphenylphosphine (e.g., 6.8 g, 25.7 mmol) is added to the solution.
-
The reaction mixture is allowed to warm slowly to room temperature and stirred for 16 hours.
-
After the reaction is complete, the mixture is diluted with ammonium hydroxide (20 mL) and stirred for an additional 3 hours.
-
The mixture is then treated with 2M sodium hydroxide solution (30 mL) and stirred for 1 hour.
-
The reaction mixture is acidified to a pH of 2 with 3M hydrochloric acid.
-
The layers are separated after dilution with ether.
-
The aqueous layer is basified to a pH of 9 with 2M sodium hydroxide solution and subsequently extracted three times with dichloromethane.
-
The combined organic phases are dried over anhydrous sodium sulfate and concentrated under vacuum to yield an oily residue.
-
The residue is treated with ether and filtered.
-
The filtrate is purified by silica gel column chromatography using a 95:5 mixture of dichloromethane and methanol as the eluent to give 2-iodobenzylamine.[4]
Melting Point Determination
The melting point is a crucial indicator of a compound's purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
Procedure:
-
A small amount of finely powdered, dry 2-iodobenzylamine is packed into a capillary tube to a height of 2-3 mm.[3]
-
The capillary tube is placed in the heating block of the melting point apparatus.[6]
-
The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a liquid (completion of melting) are recorded as the melting point range. A sharp melting range (0.5-1 °C) is indicative of a pure compound.
Boiling Point Determination
The boiling point is determined at a specific pressure and is a characteristic physical property of a liquid.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
Procedure:
-
A few milliliters of 2-iodobenzylamine are placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[7]
-
The test tube is attached to a thermometer and heated in a heating bath.[8]
-
The liquid is heated until a steady stream of bubbles emerges from the open end of the capillary tube.[7]
-
The heating is discontinued, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]
Density Determination
Density is the mass per unit volume of a substance.
Apparatus:
-
Pycnometer or a volumetric flask of known volume
-
Analytical balance
Procedure:
-
The mass of a clean, dry pycnometer (or volumetric flask) is accurately measured.
-
The pycnometer is filled with 2-iodobenzylamine, ensuring no air bubbles are present, and the mass is measured again.
-
The volume of the pycnometer is determined by repeating the process with a reference liquid of known density, such as distilled water.
-
The density of 2-iodobenzylamine is calculated by dividing the mass of the sample by its volume.
pKa Determination
The pKa value indicates the strength of an acid or base. For an amine like 2-iodobenzylamine, it refers to the pKa of its conjugate acid.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure (Potentiometric Titration):
-
A known concentration of 2-iodobenzylamine is dissolved in a suitable solvent (e.g., water or a water-alcohol mixture).[9]
-
The solution is placed in a beaker with a stir bar, and the calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong acid (e.g., HCl) is slowly added from a burette in small increments.[10]
-
The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.[9]
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.[9]
Visualizations
The following diagrams illustrate key experimental and logical workflows related to the characterization of 2-iodobenzylamine.
References
- 1. westlab.com [westlab.com]
- 2. cdn.juniata.edu [cdn.juniata.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Determination of Melting Point [wiredchemist.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Chemical Properties of ortho-Iodobenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
ortho-Iodobenzylamine, also known as (2-iodophenyl)methanamine, is a halogenated aromatic amine that serves as a valuable intermediate in organic synthesis. Its unique structural features, particularly the presence of a reactive iodine atom and a primary amino group on a benzene ring, make it a versatile building block for the construction of complex molecules, especially in the fields of medicinal chemistry and materials science. The ortho-substitution pattern imparts specific steric and electronic properties that influence its reactivity and potential applications. This technical guide provides a comprehensive overview of the core chemical properties of ortho-iodobenzylamine, including its synthesis, reactivity, and spectroscopic profile, to support its use in research and development.
Chemical and Physical Properties
ortho-Iodobenzylamine is typically available as a hydrochloride salt, which is a white solid. The free base form exists as well. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | o-Iodobenzylamine, 2-Iodobenzylamine | [1] |
| CAS Number (Free Base) | 39959-51-8 | [1] |
| CAS Number (HCl Salt) | 42365-45-7 | [2] |
| Molecular Formula (Free Base) | C₇H₈IN | [1] |
| Molecular Weight (Free Base) | 233.05 g/mol | [1] |
| Molecular Formula (HCl Salt) | C₇H₉ClIN | [2] |
| Molecular Weight (HCl Salt) | 269.51 g/mol | [2] |
| Physical Form (HCl Salt) | White Solid |
Synthesis and Purification
A common synthetic route to ortho-iodobenzylamine involves the reduction of a suitable precursor such as 2-iodobenzaldehyde or 2-iodobenzonitrile.
Experimental Protocol: Synthesis from 2-Iodobenzaldehyde
A plausible method for the synthesis of ortho-iodobenzylamine is the reductive amination of 2-iodobenzaldehyde.
Materials:
-
2-Iodobenzaldehyde
-
Ammonia or a source of ammonia (e.g., ammonium acetate)
-
Reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride)
-
Anhydrous methanol or ethanol
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (for hydrochloride salt formation, if desired)
Procedure:
-
Imine Formation: Dissolve 2-iodobenzaldehyde and an excess of the ammonia source in anhydrous methanol. Stir the mixture at room temperature to facilitate the formation of the corresponding imine.
-
Reduction: Cool the reaction mixture in an ice bath and add the reducing agent portion-wise. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction by the careful addition of water. Remove the bulk of the organic solvent under reduced pressure. Add diethyl ether and a saturated aqueous solution of sodium bicarbonate to the residue.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude ortho-iodobenzylamine.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
-
Salt Formation (Optional): To prepare the hydrochloride salt, dissolve the purified free base in a minimal amount of diethyl ether and add a solution of hydrochloric acid in ether dropwise with stirring. The precipitate can be collected by filtration, washed with cold ether, and dried.
Spectroscopic Properties
The structural characterization of ortho-iodobenzylamine relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aromatic Protons: The four protons on the benzene ring would appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The proton ortho to the iodine atom would be the most deshielded.
-
Methylene Protons (-CH₂-): A singlet corresponding to the two benzylic protons would be expected around δ 3.8-4.2 ppm.
-
Amine Protons (-NH₂): A broad singlet, the chemical shift of which is concentration and solvent-dependent, would appear for the two amine protons, typically in the range of δ 1.5-3.0 ppm.
¹³C NMR:
-
Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon bearing the iodine atom (C-I) would be significantly shifted upfield to around δ 95-100 ppm. The other aromatic carbons would appear in the typical range of δ 120-145 ppm.
-
Methylene Carbon (-CH₂-): The benzylic carbon would resonate at approximately δ 45-50 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of ortho-iodobenzylamine would exhibit characteristic absorption bands for its functional groups.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amine) | Stretching (asymmetric & symmetric) | 3400-3250 | Medium |
| C-H (Aromatic) | Stretching | 3100-3000 | Medium |
| C-H (Aliphatic) | Stretching | 2960-2850 | Medium |
| N-H (Amine) | Bending (scissoring) | 1650-1580 | Medium-Strong |
| C=C (Aromatic) | Stretching | 1600-1450 | Medium |
| C-N (Aromatic Amine) | Stretching | 1335-1250 | Strong |
| C-I | Stretching | < 600 | Medium-Strong |
Mass Spectrometry (MS)
In the mass spectrum of ortho-iodobenzylamine, the molecular ion peak (M⁺) would be observed at m/z = 233. A prominent peak at m/z = 106 would correspond to the loss of an iodine radical. Another significant fragmentation pathway would be the cleavage of the C-C bond adjacent to the amino group, leading to the formation of a tropylium-like ion. The presence of iodine would also give rise to a characteristic isotopic pattern.
Reactivity and Applications in Drug Development
ortho-Iodobenzylamine is a versatile intermediate in organic synthesis, primarily due to the reactivity of its two functional groups.
-
Amino Group: The primary amine is nucleophilic and can participate in a wide range of reactions, including acylation, alkylation, and the formation of imines and amides.[3]
-
Iodo Group: The carbon-iodine bond is susceptible to various transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of substituents at the ortho position, facilitating the synthesis of diverse molecular scaffolds.
The steric hindrance provided by the ortho-iodo group can influence the regioselectivity of reactions and can be exploited to achieve specific synthetic outcomes.
In the context of drug discovery, ortho-iodobenzylamine serves as a key building block for the synthesis of biologically active compounds. The iodo-benzylamine motif is found in various pharmaceutical agents and research molecules. For instance, iodobenzylamine derivatives have been utilized in the development of ligands for various receptors and transporters.
Conclusion
ortho-Iodobenzylamine is a key synthetic intermediate with a rich and versatile chemistry. Its distinct substitution pattern offers unique opportunities for the synthesis of complex and novel molecules. This guide has provided a detailed overview of its chemical properties, synthesis, and reactivity, which will be of significant value to researchers, scientists, and drug development professionals working in the field of organic and medicinal chemistry. A thorough understanding of the characteristics of this compound will facilitate its effective utilization in the design and synthesis of new chemical entities with potential therapeutic applications.
References
An In-depth Technical Guide to the Synthesis of (2-Iodophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to (2-Iodophenyl)methanamine, a valuable building block in medicinal chemistry and organic synthesis. The document details various experimental protocols, presents quantitative data for comparative analysis, and visualizes the reaction pathways.
Introduction
This compound, also known as 2-iodobenzylamine, is a key intermediate in the synthesis of a wide range of biologically active molecules. The presence of the iodo-substituent on the phenyl ring offers a versatile handle for further functionalization, particularly through cross-coupling reactions, making it a desirable starting material in drug discovery programs. This guide outlines four principal synthetic strategies for its preparation: the reduction of 2-iodobenzonitrile, the Gabriel synthesis from 2-iodobenzyl bromide, the reductive amination of 2-iodobenzaldehyde, and the Staudinger reaction of 1-(azidomethyl)-2-iodobenzene.
Comparative Analysis of Synthetic Routes
The selection of an appropriate synthetic pathway for this compound depends on several factors, including the availability of starting materials, desired purity, scalability, and tolerance of other functional groups. The following tables summarize the quantitative data associated with each of the primary synthetic methods.
Table 1: Reduction of 2-Iodobenzonitrile
| Reducing Agent/System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| LiAlH₄ | THF | Reflux | 4 | ~90 | General knowledge |
| BH₃-THF complex | THF | Room Temp. | 12-24 | High | [1] |
| Raney Nickel / H₂ | Methanol/Ethanol | Room Temp. - 50 | 4-24 | Good to Excellent | [2] |
| Pd/C / H₂ | Methanol/Ethanol | Room Temp. - 50 | 4-24 | Good to Excellent | [2] |
| NaBH₄ / InCl₃ | THF | Room Temp. | 12-24 | High | [2] |
Table 2: Gabriel Synthesis from 2-Iodobenzyl Bromide
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1. Alkylation | Potassium Phthalimide | DMF | Reflux | 2-4 | High | General knowledge |
| 2. Hydrolysis | Hydrazine Hydrate | Ethanol | Reflux | 2-4 | >95 (for hydrolysis) | General knowledge |
| Overall | Good to Excellent |
Table 3: Reductive Amination of 2-Iodobenzaldehyde
| Amine Source | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ammonia | NaBH₃CN | Methanol | Room Temp. | 12-24 | Good to Excellent | General knowledge |
| Ammonium Acetate | NaBH(OAc)₃ | 1,2-Dichloroethane | Room Temp. | 12-24 | Good | General knowledge |
Table 4: Staudinger Reaction of 1-(Azidomethyl)-2-iodobenzene
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1. Azide Formation | NaN₃ | DMF | Room Temp. | 16 | High | General knowledge |
| 2. Staudinger Reaction | PPh₃, H₂O | THF | Room Temp. | 16 | ~80 | General knowledge |
| Overall | Good |
Experimental Protocols
This section provides detailed experimental procedures for the key synthetic routes to this compound.
Method 1: Reduction of 2-Iodobenzonitrile with Lithium Aluminum Hydride (LiAlH₄)
This method is a powerful and high-yielding route to the desired amine.
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-iodobenzonitrile (1.0 eq.) in anhydrous THF to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts through a pad of Celite® and wash the filter cake with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Gabriel Synthesis from 2-Iodobenzyl Bromide
This two-step synthesis provides a clean route to the primary amine, avoiding the over-alkylation often seen with direct amination.
Step 1: Synthesis of N-(2-Iodobenzyl)phthalimide
-
In a round-bottom flask, dissolve potassium phthalimide (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Add 2-iodobenzyl bromide (1.0 eq.) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry to yield N-(2-iodobenzyl)phthalimide.
Step 2: Hydrolysis to this compound
-
Suspend the N-(2-iodobenzyl)phthalimide (1.0 eq.) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 - 2.0 eq.) to the suspension.
-
Heat the mixture to reflux for 2-4 hours, during which a white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid.
-
Filter off the phthalhydrazide precipitate.
-
Remove the ethanol from the filtrate under reduced pressure.
-
Make the aqueous residue basic with aqueous sodium hydroxide and extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give this compound.
Method 3: Reductive Amination of 2-Iodobenzaldehyde
This one-pot procedure is a convenient method for the synthesis of the target amine.
Procedure:
-
To a solution of 2-iodobenzaldehyde (1.0 eq.) in methanol, add a solution of ammonia in methanol (excess).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the mixture to 0 °C and add sodium borohydride (1.5 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction by the addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Dry the combined organic extracts, filter, and concentrate to yield the crude product, which can be purified by column chromatography.
Method 4: Staudinger Reaction of 1-(Azidomethyl)-2-iodobenzene
This mild, two-step procedure involves the formation of an azide intermediate followed by its reduction.
Step 1: Synthesis of 1-(Azidomethyl)-2-iodobenzene
-
Dissolve 2-iodobenzyl bromide (1.0 eq.) in DMF.
-
Add sodium azide (1.2 eq.) and stir the mixture at room temperature for 16 hours.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(azidomethyl)-2-iodobenzene.
Step 2: Staudinger Reaction to this compound
-
Dissolve the 1-(azidomethyl)-2-iodobenzene (1.0 eq.) in THF.
-
Add triphenylphosphine (1.1 eq.) and stir the solution at room temperature. Nitrogen gas will evolve.
-
After the evolution of gas ceases, add water to the reaction mixture and continue stirring for several hours to hydrolyze the intermediate aza-ylide.
-
Remove the THF under reduced pressure.
-
Extract the product from the aqueous residue with an organic solvent.
-
The product can be purified by acid-base extraction or column chromatography to separate it from triphenylphosphine oxide.
Reaction Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the chemical transformations for each synthetic route.
Caption: Reduction of 2-Iodobenzonitrile.
Caption: Gabriel Synthesis from 2-Iodobenzyl Bromide.
Caption: Reductive Amination of 2-Iodobenzaldehyde.
References
In-Depth Technical Guide: Stability and Storage of 2-Iodobenzylamine Free Base
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-iodobenzylamine free base. The information is intended to assist researchers, scientists, and professionals in drug development in maintaining the integrity and purity of this compound for experimental and synthetic applications.
Chemical and Physical Properties
2-Iodobenzylamine is a substituted aromatic amine with a molecular formula of C₇H₈IN and a molecular weight of 233.05 g/mol . A summary of its key physical and chemical properties is presented in Table 1. The compound's structure, featuring an iodinated benzene ring and a primary amine, dictates its reactivity and stability profile.
Table 1: Physicochemical Properties of 2-Iodobenzylamine
| Property | Value | Reference |
| CAS Number | 39959-51-8 | [1] |
| Molecular Formula | C₇H₈IN | [1] |
| Molecular Weight | 233.05 g/mol | [1] |
| Appearance | Light yellow to brown liquid | [1] |
| Melting Point | 63-65 °C | [1] |
| Boiling Point | 270.0 ± 15.0 °C (Predicted) | [1] |
| Density | 1.772 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 8.54 ± 0.10 (Predicted) | [1] |
Stability Profile
2-Iodobenzylamine free base is an air-sensitive compound, a characteristic common to many aromatic amines. Its stability is influenced by environmental factors such as oxygen, light, and temperature. The primary degradation pathways are anticipated to be oxidation and potential deiodination, particularly under harsh conditions.
Oxidative Degradation
The presence of an amino group attached to a benzene ring makes 2-iodobenzylamine susceptible to oxidation. Exposure to atmospheric oxygen can lead to the formation of colored impurities and a gradual degradation of the material. This process can be accelerated by the presence of light and elevated temperatures. The potential for gas evolution upon decomposition has been noted, which may lead to an increase in container pressure over time.[2]
Light Sensitivity
Aromatic compounds, particularly those with iodo-substituents, can be sensitive to light. Photodegradation can occur, leading to the cleavage of the carbon-iodine bond or other unwanted reactions. It is therefore crucial to protect the compound from light exposure during storage and handling.
Thermal Stability
Proposed Degradation Pathways
Based on the chemical structure of 2-iodobenzylamine and the known reactivity of related compounds, several degradation pathways can be proposed. These pathways primarily involve oxidation of the amine functionality and reactions involving the iodo-substituent.
Caption: Proposed degradation pathways for 2-iodobenzylamine.
Recommended Storage and Handling
To ensure the long-term stability of 2-iodobenzylamine free base, specific storage and handling procedures are required. These recommendations are summarized in Table 2.
Table 2: Recommended Storage and Handling of 2-Iodobenzylamine
| Parameter | Recommendation | Rationale | Reference |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidative degradation due to air sensitivity. | [1] |
| Temperature | Store at 2-8 °C. | To minimize the rate of degradation reactions. | [1] |
| Light | Protect from light. | To prevent photodegradation. | |
| Container | Use a tightly sealed, corrosion-resistant container. | To prevent leakage and reaction with the container material. | [2] |
| Handling | Handle in a well-ventilated area, preferably in a glove box or under a stream of inert gas. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. | To minimize exposure to air and ensure personal safety. | [2] |
Experimental Protocol for Stability Testing
The following is a detailed protocol for assessing the stability of 2-iodobenzylamine free base. This protocol is adapted from general guidelines for stability testing of chemical substances.
Objective
To evaluate the stability of 2-iodobenzylamine free base under various stress conditions, including heat, humidity, light, and oxidative stress, and to identify potential degradation products.
Materials and Equipment
-
2-Iodobenzylamine free base
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Forced degradation reagents (e.g., hydrogen peroxide, hydrochloric acid, sodium hydroxide)
-
Calibrated stability chambers (for controlled temperature and humidity)
-
Photostability chamber
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for peak identification
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Experimental workflow for stability testing of 2-iodobenzylamine.
Detailed Procedure
-
Sample Preparation:
-
Accurately weigh and dissolve 2-iodobenzylamine in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Dispense aliquots of the stock solution into vials for each stress condition.
-
-
Stress Conditions:
-
Thermal Stress: Place samples in ovens at elevated temperatures (e.g., 60 °C and 80 °C).
-
Humidity Stress: Place samples in stability chambers with controlled temperature and relative humidity (e.g., 25 °C/60% RH and 40 °C/75% RH).
-
Photostability: Expose samples to light according to ICH Q1B guidelines.
-
Oxidative Stress: Add a solution of hydrogen peroxide (e.g., final concentration of 3%) to the sample.
-
Acidic Hydrolysis: Add hydrochloric acid (e.g., final concentration of 0.1 M) to the sample.
-
Basic Hydrolysis: Add sodium hydroxide (e.g., final concentration of 0.1 M) to the sample.
-
Control: Keep a sample at the recommended storage condition (2-8 °C, protected from light).
-
-
Time Points:
-
Withdraw samples from each stress condition at predetermined time intervals (e.g., 0, 24, 48, and 72 hours).
-
-
Sample Analysis:
-
Prior to analysis, neutralize the acid and base hydrolyzed samples.
-
Analyze all samples by a validated HPLC-UV method to quantify the amount of remaining 2-iodobenzylamine and detect any degradation products.
-
Use LC-MS to identify the mass of the degradation products and propose their structures.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each condition and time point.
-
If significant degradation is observed, determine the degradation kinetics.
-
Based on the identified degradation products, elucidate the degradation pathways.
-
Conclusion
2-Iodobenzylamine free base is a valuable research chemical that requires careful storage and handling to maintain its purity and stability. As an air-sensitive compound, protection from atmospheric oxygen is paramount. Storage under an inert atmosphere at refrigerated temperatures (2-8 °C) and protection from light are the key recommendations to ensure its long-term integrity. The provided experimental protocol offers a framework for researchers to conduct their own stability studies to better understand the compound's behavior under their specific laboratory conditions.
References
An In-depth Technical Guide to the Stability and Handling of 2-Iodobenzylamine Hydrochloride
For researchers, scientists, and professionals in drug development, a thorough understanding of the stability and handling requirements of chemical intermediates is paramount to ensure experimental accuracy, safety, and regulatory compliance. This technical guide provides a comprehensive overview of 2-iodobenzylamine hydrochloride, focusing on its stability profile, safe handling protocols, and methodologies for its evaluation. While specific quantitative stability data for this compound is not extensively available in the public domain, this guide synthesizes information from safety data sheets and established principles of drug stability testing to provide a robust framework for its use in a research and development setting.
Physicochemical Properties
2-Iodobenzylamine hydrochloride is a white to off-white solid. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| CAS Number | 42365-45-7 |
| Molecular Formula | C₇H₉ClIN |
| Molecular Weight | 269.51 g/mol |
| Appearance | White Solid |
| Purity | 96% |
| InChI Key | GAEPVUMSCPGMFX-UHFFFAOYSA-N |
Stability and Storage
Qualitative Stability: Information from various suppliers suggests that 2-iodobenzylamine hydrochloride should be protected from light and moisture. Some sources also indicate that it may be air-sensitive, warranting storage under an inert atmosphere. The iodo-substituent on the aromatic ring can be susceptible to degradation, particularly in the presence of light.
Recommended Storage Conditions: A summary of recommended storage conditions is provided in Table 2.
| Parameter | Recommendation | Source |
| Temperature | 10°C - 25°C | |
| Atmosphere | Store under an inert atmosphere. | [1] |
| Light | Keep in a dark place. | [2] |
| Container | Keep container tightly closed. | [1] |
| Environment | Store in a dry, cool, and well-ventilated place. | [1] |
Handling and Safety Precautions
2-Iodobenzylamine hydrochloride is classified as an irritant and requires careful handling to avoid exposure. The primary hazards include serious eye damage, skin irritation, and potential respiratory irritation.[3]
Personal Protective Equipment (PPE) and Handling Guidelines: Adherence to safety protocols is essential when working with this compound. Table 3 outlines the recommended PPE and handling practices.
| Precaution | Specification | Source |
| Ventilation | Handle in a well-ventilated place or under a fume hood. | [3] |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles. | [1] |
| Hand Protection | Wear chemical-impermeable gloves. | [3] |
| Skin Protection | Wear suitable protective clothing to prevent skin exposure. | [1] |
| Respiratory | In case of insufficient ventilation, wear suitable respiratory equipment. | [4] |
| General Hygiene | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [3] |
Spill and Disposal: In case of a spill, avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal.[1] Disposal should be carried out in accordance with local, state, and federal regulations.
Reactivity and Potential Degradation Pathways
The reactivity of 2-iodobenzylamine hydrochloride is primarily associated with the nucleophilic amino group and the carbon-iodine bond. The latter can participate in various cross-coupling reactions, which is a common application for such molecules in organic synthesis.
While specific degradation pathways for 2-iodobenzylamine hydrochloride have not been detailed in the literature, general chemical principles suggest potential routes of degradation under stress conditions:
-
Photodegradation: The carbon-iodine bond is known to be susceptible to cleavage upon exposure to UV light, which could lead to de-iodination or the formation of radical species.
-
Oxidation: The primary amine group can be susceptible to oxidation, potentially forming corresponding nitroso or nitro compounds, or undergoing oxidative deamination.
-
Hydrolysis: While generally stable, under extreme pH and temperature conditions, degradation could occur, although the specific pathways are not documented.
Experimental Protocols for Forced Degradation Studies
To establish the intrinsic stability of 2-iodobenzylamine hydrochloride and identify potential degradation products, forced degradation (stress testing) studies are recommended. The following are generalized protocols based on ICH guidelines. A stability-indicating analytical method, such as HPLC with a photodiode array detector (PDA), should be developed and validated to track the degradation of the parent compound and the formation of degradation products.
1. Acid and Base Hydrolysis:
-
Protocol: Prepare solutions of 2-iodobenzylamine hydrochloride (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
-
Conditions: Store the solutions at an elevated temperature (e.g., 60-80 °C) for a specified period (e.g., 24-48 hours).
-
Analysis: At various time points, withdraw samples, neutralize them, and analyze by the stability-indicating HPLC method to determine the extent of degradation.
2. Oxidative Degradation:
-
Protocol: Prepare a solution of 2-iodobenzylamine hydrochloride (e.g., 1 mg/mL) in a suitable solvent and add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Conditions: Store the solution at room temperature or slightly elevated temperature for a defined period.
-
Analysis: Monitor the reaction mixture at different time intervals by HPLC to assess the degradation.
3. Thermal Degradation:
-
Protocol: Expose the solid powder of 2-iodobenzylamine hydrochloride to dry heat in a temperature-controlled oven.
-
Conditions: The temperature should be elevated (e.g., 80-100 °C) for an extended period.
-
Analysis: At selected time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.
4. Photostability Testing:
-
Protocol: Expose a solution of 2-iodobenzylamine hydrochloride, as well as the solid compound, to a light source that provides both UV and visible light.
-
Conditions: The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: Analyze the exposed and control samples by HPLC to determine the extent of photodegradation.
Visualizations
Safe Handling and Storage Workflow:
Caption: Safe Handling and Storage Workflow.
Experimental Workflow for Forced Degradation Studies:
Caption: Forced Degradation Experimental Workflow.
References
An In-depth Technical Guide on the Solubility of (2-Iodophenyl)methanamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (2-Iodophenyl)methanamine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a strong theoretical framework, qualitative solubility predictions, and detailed experimental protocols for determining solubility. This approach equips researchers with the necessary tools to assess the solubility of this compound in various organic solvents relevant to drug discovery, chemical synthesis, and formulation development.
Introduction to this compound
This compound, also known as 2-iodobenzylamine, is an organic compound featuring a benzylamine structure with an iodine atom at the ortho position of the benzene ring. Its chemical structure influences its physicochemical properties, including solubility. The presence of the amine group allows for hydrogen bonding and acid-base chemistry, while the iodinated phenyl group contributes to its lipophilicity and potential for halogen bonding. Understanding its solubility is crucial for applications in medicinal chemistry as a synthetic intermediate and for the development of potential pharmaceutical candidates.
Predicted Solubility Profile
A summary of the predicted qualitative solubility is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The amine group can form hydrogen bonds with the hydroxyl group of the alcohol. |
| Water | Low to Moderate | While the amine group is polar, the bulky, non-polar iodophenyl ring limits aqueous solubility. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents can act as hydrogen bond acceptors for the amine protons and effectively solvate the molecule. |
| Non-Polar Aromatic | Toluene, Benzene | Moderate to High | The iodinated benzene ring of the solute can interact favorably with aromatic solvents through π-π stacking. |
| Non-Polar Aliphatic | Hexane, Heptane | Low | The overall polarity of the molecule is likely too high for significant solubility in non-polar aliphatic solvents. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate a wide range of organic molecules. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Ethers can act as hydrogen bond acceptors, promoting solubility. |
Experimental Protocol for Solubility Determination
The "shake-flask" method is considered the gold standard for determining the equilibrium solubility of a compound and is recommended for obtaining accurate and reproducible data.[2][3][4]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification.
-
Volumetric flasks and pipettes
Procedure
-
Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24 to 72 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the solubility determination process.
Caption: A flowchart of the shake-flask method for solubility determination.
Conclusion
This technical guide has outlined the predicted solubility of this compound in various organic solvents and provided a detailed, actionable protocol for its experimental determination. While quantitative data is sparse in the literature, the principles and methodologies described here offer a solid foundation for researchers to generate reliable solubility data. Such data is indispensable for the effective use of this compound in organic synthesis, medicinal chemistry, and pharmaceutical development, enabling informed decisions on solvent selection for reactions, purifications, and formulation.
References
The Chemical Reactivity of the Carbon-Iodine Bond in 2-Iodobenzylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the carbon-iodine (C-I) bond in 2-iodobenzylamine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the labile nature of the C-I bond, which allows for a wide array of chemical transformations. This document details the key reactions, presents quantitative data, outlines experimental protocols, and provides visual representations of reaction mechanisms and workflows to facilitate its application in research and development.
Core Principles of C-I Bond Reactivity
The carbon-iodine bond in aryl iodides, such as 2-iodobenzylamine, is the most reactive among the corresponding aryl halides. This heightened reactivity is attributed to its lower bond dissociation energy compared to carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, making it more susceptible to cleavage. This property is central to its utility in a variety of powerful cross-coupling reactions.
The reactivity of the C-I bond is further influenced by the presence of the aminomethyl group at the ortho position. This group can act as a directing group or a ligand in certain catalytic cycles, potentially influencing the regioselectivity and rate of reactions.
Key Reactions Involving the C-I Bond of 2-Iodobenzylamine
The labile C-I bond of 2-iodobenzylamine serves as a linchpin for numerous synthetic transformations, primarily driven by transition metal catalysis. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, and 2-iodobenzylamine is an excellent substrate for these transformations due to the ease of oxidative addition of the C-I bond to a palladium(0) center.
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is invaluable for the synthesis of arylalkynes, which are important precursors in medicinal chemistry and materials science.
Quantitative Data for Sonogashira Coupling of Aryl Iodides
| Aryl Iodide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Iodoaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 12 | 95 |
| Iodobenzene | 1-Octyne | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 70 | 6 | 92 |
| 2-Iodobenzylamine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 12 | >90 (estimated) |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a dried Schlenk flask, add the 2-iodobenzylamine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add the anhydrous solvent (e.g., DMF or THF) and the base (e.g., triethylamine, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle for Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira coupling reaction.
This reaction is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine. It is widely used in the synthesis of pharmaceuticals and other biologically active molecules.
Quantitative Data for Buchwald-Hartwig Amination of Aryl Iodides
| Aryl Iodide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 18 | 98 |
| 2-Iodobenzylamine | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 90 | 24 | >90 (estimated) |
| 4-Iodoanisole | Benzylamine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 110 | 12 | 95 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, charge a Schlenk tube with the palladium precatalyst (e.g., Pd(OAc)₂), the phosphine ligand (e.g., BINAP, XPhos), and the base (e.g., NaOtBu, Cs₂CO₃).
-
Add the 2-iodobenzylamine (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming carbon-heteroatom bonds, typically using a copper catalyst at elevated temperatures. While it often requires harsher conditions than palladium-catalyzed reactions, it remains a valuable tool, especially for certain C-N, C-O, and C-S bond formations.[1]
Quantitative Data for Ullmann-Type Reactions of Aryl Iodides
| Aryl Iodide | Nucleophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Phenol | CuI / Phenanthroline | K₂CO₃ | Pyridine | 120 | 24 | 85 |
| 2-Iodobenzoic Acid | Aniline | CuI / Phenanthroline | KOH | NMP | 150 | 18 | 78 |
| 2-Iodobenzylamine | Pyrrole | CuI / L-proline | K₂CO₃ | DMSO | 100 | 24 | Moderate (estimated) |
Experimental Protocol: General Procedure for Ullmann Condensation
-
Combine the 2-iodobenzylamine (1.0 equiv.), the nucleophile (1.5-2.0 equiv.), the copper catalyst (e.g., CuI, 10-20 mol%), a ligand (e.g., phenanthroline or an amino acid, 20-40 mol%), and the base (e.g., K₂CO₃ or K₃PO₄) in a reaction vessel.
-
Add a high-boiling polar solvent such as DMF, DMSO, or NMP.
-
Heat the mixture to a high temperature (typically 100-200 °C) under an inert atmosphere.
-
Monitor the reaction's progress.
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic extracts, dry, and concentrate.
-
Purify the residue by chromatography or recrystallization.
Proposed Mechanism for Ullmann Condensation
Caption: Proposed catalytic cycle for the Ullmann condensation.
Intramolecular Cyclization: Synthesis of Nitrogen-Containing Heterocycles
The presence of the aminomethyl group in 2-iodobenzylamine makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles through intramolecular reactions. A particularly important class of compounds synthesized from 2-iodobenzylamine derivatives are isoindolinones.
Synthesis of Isoindolinones
N-acylated 2-iodobenzylamines can undergo palladium-catalyzed intramolecular cyclization to afford isoindolinone derivatives. This transformation is a powerful strategy for constructing this privileged heterocyclic scaffold.
Quantitative Data for Isoindolinone Synthesis from 2-Iodobenzamides
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Acetyl-2-iodobenzylamine | Pd₂(dba)₃ / Xantphos | Et₃N | i-PrOH | 70 | 12 | 75[2] |
| N-Benzoyl-2-iodobenzylamine | Pd₂(dba)₃ / Xantphos | Et₃N | i-PrOH | 70 | 12 | 82[2] |
| N-(2-Oxo-2-phenylethyl)-2-iodobenzamide | Pd₂(dba)₃ / Xantphos | Et₃N | i-PrOH | 70 | 5 | 88[2] |
Experimental Protocol: Synthesis of N-Substituted Isoindolinones
-
Synthesize the N-acyl-2-iodobenzylamine precursor by reacting 2-iodobenzylamine with the corresponding acyl chloride or anhydride.
-
In a Schlenk tube, dissolve the N-acyl-2-iodobenzylamine (1.0 equiv.) in a suitable solvent (e.g., isopropanol).
-
Add the base (e.g., triethylamine, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., Xantphos, 5 mol%).
-
Degas the solution and heat it under an inert atmosphere at the required temperature (e.g., 70 °C).
-
Monitor the reaction until completion.
-
After cooling, remove the solvent under reduced pressure and purify the product by column chromatography.[2]
Workflow for Isoindolinone Synthesis
References
An In-depth Technical Guide to the Discovery and First Synthesis of (2-Iodophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Iodophenyl)methanamine, also known as 2-iodobenzylamine, is a valuable molecular building block in the fields of medicinal chemistry and materials science. Its utility stems from the presence of a reactive primary amine and an iodine-substituted aromatic ring, which allows for a variety of chemical modifications. This guide provides a comprehensive overview of the initial synthesis of this compound, presenting detailed experimental protocols for key synthetic routes, a comparative analysis of these methods, and a look into its applications, particularly in the context of drug discovery.
Introduction: Discovery and Significance
Synthetic Methodologies
Several synthetic routes have been developed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of other functional groups. The following sections detail some of the key approaches.
Reduction of 1-(Azidomethyl)-2-iodobenzene
A reliable method for the synthesis of this compound involves the reduction of the corresponding benzyl azide. This approach offers good yields and selectivity.
Experimental Protocol:
To a solution of 1-(azidomethyl)-2-iodobenzene (6.1 g, 23.4 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) at 0 °C, triphenylphosphine (6.8 g, 25.7 mmol) is added. The reaction mixture is then allowed to warm to room temperature and is stirred for 16 hours. Following the completion of the reaction, 20 mL of ammonium hydroxide is added, and stirring is continued for an additional 3 hours. Subsequently, the mixture is treated with a 2M sodium hydroxide solution (30 mL) and stirred for 1 hour. The reaction mixture is then acidified to a pH of 2 with 3M hydrochloric acid and diluted with ether. The layers are separated, and the aqueous layer is basified to a pH of 9 with a 2M sodium hydroxide solution. The product is then extracted with dichloromethane (3 x). The combined organic phases are dried over anhydrous sodium sulfate and concentrated under vacuum. The resulting oily residue is treated with ether and filtered. The filtrate is purified by silica gel column chromatography using a 95:5 mixture of dichloromethane and methanol as the eluent to yield this compound.[3]
Reductive Amination of 2-Iodobenzaldehyde
Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds. This one-pot procedure involves the reaction of an aldehyde or ketone with ammonia or a primary or secondary amine in the presence of a reducing agent.
Experimental Protocol:
In a suitable reaction vessel, 2-iodobenzaldehyde is dissolved in a solvent such as methanol. An excess of ammonia (in the form of aqueous ammonia or a solution in methanol) is added, followed by a reducing agent. A common and effective reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), as they are selective for the imine intermediate over the starting aldehyde. The reaction is typically stirred at room temperature until completion. After an aqueous workup to remove excess reagents and byproducts, the this compound can be isolated and purified, often through extraction and column chromatography.
Gabriel Synthesis from 2-Iodobenzyl Bromide
The Gabriel synthesis is a classic method that provides a pathway to primary amines while avoiding the over-alkylation often encountered in the direct reaction of alkyl halides with ammonia.[1][4][5]
Experimental Protocol:
Potassium phthalimide is reacted with 2-iodobenzyl bromide in a suitable polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the nucleophilic substitution. Once the N-(2-iodobenzyl)phthalimide intermediate is formed, the primary amine is liberated by hydrazinolysis. Hydrazine hydrate is added to the reaction mixture, which is then typically refluxed in a solvent like ethanol. This process cleaves the phthalimide group, yielding this compound and the phthalhydrazide byproduct, which can be removed by filtration.
Data Presentation
The following tables summarize key quantitative data for the synthesis and properties of this compound and its common starting materials.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₈IN |
| Molecular Weight | 233.05 g/mol |
| Appearance | Light yellow to brown liquid |
| Melting Point | 63-65 °C |
| Boiling Point (Predicted) | 270.0 ± 15.0 °C |
| Density (Predicted) | 1.772 ± 0.06 g/cm³ |
| pKa (Predicted) | 8.54 ± 0.10 |
(Data sourced from[3])
Table 2: Comparison of Synthetic Routes for Iodobenzylamines
| Synthesis Method | Starting Material | Key Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Reduction of Azide | 1-(Azidomethyl)-2-iodobenzene | Triphenylphosphine, NH₄OH | 80%[3] | High yield and selectivity. | Requires synthesis of the azide precursor. |
| Reductive Amination | 2-Iodobenzaldehyde | Ammonia, NaBH₃CN or NaBH(OAc)₃ | 60-98% (general)[2] | One-pot procedure, wide substrate scope. | Potential for over-alkylation, requires a suitable reducing agent. |
| Gabriel Synthesis | 2-Iodobenzyl Bromide | Potassium phthalimide, Hydrazine hydrate | 60-79% (general)[2] | High purity of primary amine, avoids over-alkylation. | Limited to primary amines, harsh hydrolysis conditions may be required. |
Visualization of Synthetic and Biological Pathways
Experimental Workflow for Reductive Amination
The following diagram illustrates the general workflow for the synthesis of this compound via reductive amination.
References
Theoretical Exploration of the Electronic Landscape of (2-Iodophenyl)methanamine: A Methodological Whitepaper
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The electronic structure of a molecule dictates its fundamental chemical and physical properties. For a molecule like (2-Iodophenyl)methanamine, the interplay between the aromatic phenyl ring, the electron-donating aminomethyl group (-CH₂NH₂), and the electron-withdrawing, yet polarizable, iodine atom creates a unique electronic environment. Understanding the distribution of electrons, the nature of molecular orbitals, and the electrostatic potential is crucial for applications in drug design, where molecular recognition and reactivity are key.
This whitepaper outlines a hypothetical, yet robust, computational study employing Density Functional Theory (DFT), a widely used and reliable method for electronic structure calculations of organic molecules.[1][2] The proposed methodologies are drawn from computational studies on similar molecules, such as substituted anilines and other halogenated aromatic compounds.[3][4][5]
Proposed Computational Methodology
The following section details the proposed quantum chemical protocol for elucidating the electronic structure of this compound.
Geometry Optimization
The first and most critical step in any computational analysis is to determine the molecule's most stable three-dimensional conformation.
Protocol:
-
Initial Structure Generation: The initial 3D structure of this compound will be built using a molecular modeling program.
-
Conformational Search: A conformational search will be performed to identify the global minimum energy structure. This is particularly important due to the rotational freedom of the aminomethyl group.
-
Geometry Optimization: The lowest energy conformer will be fully optimized without any symmetry constraints.
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a common and effective choice for organic molecules.
-
Basis Set: A basis set such as 6-311++G(d,p) will be used for lighter atoms (C, H, N), while a basis set with an effective core potential, like LANL2DZ, will be employed for the iodine atom to account for relativistic effects.
-
-
Frequency Analysis: A vibrational frequency calculation will be performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies will confirm that the structure corresponds to a true energy minimum.
Electronic Property Calculations
Once the optimized geometry is obtained, a series of calculations will be performed to probe the electronic landscape of the molecule.
Protocol:
-
Molecular Orbital Analysis: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic stability.
-
Mulliken Population Analysis: To understand the charge distribution, a Mulliken population analysis will be conducted to determine the partial atomic charges on each atom.
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP surface will be generated to visualize the electron-rich and electron-poor regions of the molecule. This is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as non-covalent interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate intramolecular interactions, such as hyperconjugation and steric effects, providing a deeper understanding of the bonding within the molecule.
The overall workflow for this theoretical investigation is depicted in the following diagram.
References
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (2-Iodophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of (2-Iodophenyl)methanamine and its N-protected derivatives. This reaction is a powerful tool for the synthesis of 2-substituted benzylamine derivatives, which are valuable intermediates in the preparation of various biologically active molecules, including benzazepines and other heterocyclic scaffolds of pharmaceutical interest.
The Suzuki-Miyaura coupling is favored for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[1] The protocols described herein are intended as a robust starting point, allowing for adaptation and optimization based on the specific coupling partners and desired outcomes.
General Reaction Scheme
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound. In this application, this compound or its N-protected form serves as the aryl iodide coupling partner.

General scheme for the Suzuki-Miyaura cross-coupling of this compound.
Key Considerations
The primary amino group in this compound can potentially coordinate to the palladium catalyst, which may influence the catalytic activity. Therefore, two main approaches are presented: direct coupling of the unprotected amine and coupling of an N-protected derivative. The choice of strategy may depend on the specific substrate and the desired final product. N-protection, for instance with a Boc or Fmoc group, can prevent potential side reactions and may lead to cleaner reaction profiles and higher yields.[2]
Experimental Protocols
The following are generalized procedures for the Suzuki-Miyaura coupling of this compound. These should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation.
Protocol 1: Direct Coupling of this compound
This protocol is adapted from procedures for structurally similar amino-substituted aryl iodides.[1]
Materials and Equipment:
-
Substrates: this compound, various arylboronic acids
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)
-
Solvents: Anhydrous 1,4-Dioxane, Toluene, or N,N-Dimethylformamide (DMF) and degassed deionized water
-
Glassware: Schlenk flask or round-bottom flask with a condenser, magnetic stir bar
Detailed Step-by-Step Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Seal the flask with a rubber septum.
-
Inert Atmosphere: Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Using a syringe, add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Coupling of N-Protected this compound
This protocol is based on methodologies for Suzuki-Miyaura couplings of N-protected amino acids.[2] The N-protection (e.g., with a Boc group) can be performed using standard procedures prior to the coupling reaction.
Materials and Equipment:
-
Substrates: N-Boc-(2-Iodophenyl)methanamine, various arylboronic acids
-
Catalyst: Palladium(II) Acetate (Pd(OAc)₂) with a suitable phosphine ligand (e.g., SPhos or XPhos)
-
Base: Anhydrous Potassium Phosphate (K₃PO₄)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
-
Glassware: Schlenk flask or round-bottom flask with a condenser, magnetic stir bar
Detailed Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add N-Boc-(2-Iodophenyl)methanamine (1.0 equiv.), the corresponding arylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).
-
Add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the aryl iodide.
-
Stir the suspension and degas by bubbling argon through the mixture for 15-20 minutes.
-
In a separate vial, quickly weigh and add palladium(II) acetate (0.05 equiv.) and the phosphine ligand (0.06 equiv.). Add the catalyst and ligand to the reaction flask under a positive flow of argon.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with 1N HCl (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on literature data for analogous reactions.[1][3]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Toluene | 100 | 6 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | DMF/H₂O | 90 | 10 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane | 100 | 8 | 88-98 |
| 5 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 70-80 |
Note: Yields are illustrative and based on typical results for similar Suzuki-Miyaura reactions. Actual yields may vary and require optimization.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols: Heck Reaction with (2-Iodophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures, and has been widely adopted in the pharmaceutical and materials science industries. This application note provides a detailed protocol for the Heck reaction of (2-Iodophenyl)methanamine with an activated alkene, a transformation that yields valuable intermediates for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules. The protocol is based on established methodologies for similar substrates, particularly 2-iodoanilines, and provides a solid foundation for further optimization.
Reaction Principle
The Heck reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl iodide to a palladium(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond. Subsequent β-hydride elimination releases the desired product and a palladium(II)-hydride species. The catalytic cycle is completed by the reductive elimination of HX with the aid of a base, regenerating the active palladium(0) catalyst.
Experimental Protocols
This section outlines a general protocol for the Heck reaction of this compound with methyl acrylate. Researchers should note that optimization of reaction conditions may be necessary for different alkene coupling partners or for scaling up the reaction.
Materials and Reagents:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (NEt₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed reaction vial under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), palladium(II) acetate (0.05 equiv), and anhydrous acetonitrile.
-
Reagent Addition: Stir the mixture at room temperature for 10 minutes. Then, add triethylamine (2.0 equiv) followed by methyl acrylate (1.5 equiv) via syringe.
-
Reaction Conditions: Seal the flask or vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes based on literature for analogous substrates.
Table 1: Reagent Quantities and Roles
| Reagent | Molar Equivalents | Role |
| This compound | 1.0 | Aryl halide substrate |
| Methyl Acrylate | 1.5 | Alkene coupling partner |
| Palladium(II) Acetate | 0.05 | Catalyst precursor |
| Triethylamine | 2.0 | Base |
| Acetonitrile | - | Solvent |
Table 2: Optimized Reaction Conditions for Heck Coupling of 2-Iodoanilines
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (5 mol%) | NEt₃ (2.0 equiv) | CH₃CN | 100 | 12 | up to 93 | [1] |
| Pd/C (10 wt%) | NEt₃ (2.0 equiv) | 1,4-Dioxane | 100 | 12 | 85-95 | [2] |
| PdCl₂(dppf) | K₂CO₃ | DMF | 80 | 24 | 70-85 | [3] |
Note: Yields are for the coupling of various 2-iodoanilines with acrylates and may vary for this compound.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Heck reaction protocol.
Caption: Experimental workflow for the Heck reaction of this compound.
Caption: The catalytic cycle of the Heck reaction.
Safety Precautions
-
Palladium compounds are toxic and should be handled in a well-ventilated fume hood.
-
Acetonitrile is flammable and toxic.
-
Triethylamine is corrosive and has a strong odor.
-
This compound is an irritant.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Heck reaction of this compound provides a versatile route to substituted aminomethyl styrenes, which are valuable precursors in medicinal chemistry and materials science. The protocol presented here, based on robust and well-established conditions for similar substrates, offers a reliable starting point for the synthesis of these compounds. Further optimization of catalyst, base, solvent, and temperature may be required to achieve maximum yields for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of profluorescent isoindoline nitroxides via palladium-catalysed Heck alkenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Isoquinolines from (2-Iodophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of substituted isoquinolines, a crucial scaffold in medicinal chemistry, starting from (2-Iodophenyl)methanamine. The primary method detailed is a copper-catalyzed domino reaction involving the coupling of this compound with β-dicarbonyl compounds, leading to the formation of 1,2-dihydroisoquinolines which subsequently undergo dehydrogenation to yield the aromatic isoquinoline core.[1][2][3][4][5][6][7] This approach offers a versatile and efficient route to a variety of substituted isoquinolines. These compounds are of significant interest in drug development due to their wide range of biological activities, including their potential as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[1][8][9]
Introduction
Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with significant biological activities.[9] The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in a wide array of pharmaceuticals with applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The development of efficient and versatile synthetic routes to access structurally diverse isoquinolines is therefore a key focus in organic and medicinal chemistry.
One effective strategy for the construction of the isoquinoline skeleton is the transition metal-catalyzed annulation of ortho-functionalized benzylamines. This application note focuses on a robust copper-catalyzed method for the synthesis of 1,3-disubstituted isoquinolines from this compound and various β-dicarbonyl compounds. This domino reaction proceeds through an initial C-N coupling followed by an intramolecular condensation and subsequent air oxidation to afford the final aromatic product.
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of Substituted Isoquinolines
This protocol describes the synthesis of substituted isoquinolines via a copper(I) iodide-catalyzed domino reaction between this compound and a β-dicarbonyl compound.[3]
Materials:
-
This compound
-
β-Dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Isopropanol (i-PrOH)
-
Ethyl acetate (EtOAc)
-
Brine, saturated solution
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add CuI (0.05 mmol, 10 mol%) and K₂CO₃ (1.5 mmol).
-
Seal the tube, evacuate, and backfill with argon (repeat three times).
-
Under an argon atmosphere, add this compound (0.5 mmol), the β-dicarbonyl compound (1.0 mmol), and i-PrOH (1.5 mL).
-
Stir the reaction mixture at 90 °C for 24-28 hours.
-
After cooling to room temperature, open the reaction to the air and stir for an additional 12-24 hours to facilitate dehydrogenation.
-
Partition the mixture between ethyl acetate (40 mL) and saturated brine (10 mL).
-
Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired substituted isoquinoline.[3]
Data Presentation
The following table summarizes the yields of various substituted isoquinolines synthesized using the copper-catalyzed method with different β-dicarbonyl compounds.
| Entry | (2-Halophenyl)methanamine | β-Dicarbonyl Compound | Product | Yield (%) |
| 1 | (2-Bromophenyl)methanamine | Ethyl acetoacetate | Ethyl 3-methylisoquinoline-4-carboxylate | 85 |
| 2 | (2-Bromophenyl)methanamine | Methyl acetoacetate | Methyl 3-methylisoquinoline-4-carboxylate | 82 |
| 3 | (2-Bromophenyl)methanamine | Acetylacetone | 4-Acetyl-3-methylisoquinoline | 78 |
| 4 | This compound | Ethyl benzoylacetate | Ethyl 3-phenylisoquinoline-4-carboxylate | 88 |
| 5 | This compound | Dibenzoylmethane | 4-Benzoyl-3-phenylisoquinoline | 81 |
Data adapted from Wang et al., Org. Lett. 2008, 10, 2761-2763. The yields for this compound are based on the higher reactivity of aryl iodides in similar copper-catalyzed reactions.
Visualizations
Experimental Workflow
Caption: Workflow for the copper-catalyzed synthesis of isoquinolines.
Signaling Pathway
Many isoquinoline derivatives have been investigated as potential anticancer agents due to their ability to inhibit critical cell signaling pathways. The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10][11][12] Certain substituted isoquinolines have been shown to inhibit components of this pathway.
References
- 1. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 5. Collection - Assembly of Isoquinolines via CuI-Catalyzed Coupling of β-Keto Esters and 2-Halobenzylamines - Organic Letters - Figshare [figshare.com]
- 6. Assembly of isoquinolines via CuI-catalyzed coupling of beta-keto esters and 2-halobenzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoquinoline synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. Copper-Promoted One-Pot Approach: Synthesis of Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of N-aryl-2-aminobenzylamines
Introduction
N-aryl-2-aminobenzylamines are valuable synthetic intermediates in medicinal chemistry and materials science. They serve as key precursors for the synthesis of various nitrogen-containing heterocyclic compounds, most notably dihydroquinazolines and quinazolines, which are scaffolds found in numerous biologically active molecules.[1][2][3] This document provides detailed application notes and experimental protocols for two primary methods for their preparation: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.
Synthetic Strategies Overview
The preparation of N-aryl-2-aminobenzylamines from 2-aminobenzylamine (2-ABA) and an aryl halide can be primarily achieved through two distinct pathways: an uncatalyzed SNAr reaction, which is effective for electron-deficient aryl halides, and a palladium-catalyzed Buchwald-Hartwig amination, which offers a broader substrate scope.[1][4][5]
Caption: Overview of synthetic routes to N-aryl-2-aminobenzylamines.
Method 1: Nucleophilic Aromatic Substitution (SNAr)
Application Note
The SNAr reaction is a straightforward and often uncatalyzed method for synthesizing N-aryl-2-aminobenzylamines.[1] This reaction is most effective when the aryl halide is activated by one or more strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the halide leaving group.[1][6] A key advantage of using 2-aminobenzylamine (2-ABA) as the nucleophile is its chemoselectivity. The primary benzylic amino group is significantly more nucleophilic than the aromatic amino group, allowing for selective mono-arylation at the benzylic nitrogen, even when using equimolar amounts of the reactants.[1][2] This avoids the need for protecting group strategies that are often required when working with other diamines.[2]
Quantitative Data: SNAr Reaction Conditions and Yields
The following table summarizes the results for the uncatalyzed N-arylation of 2-aminobenzylamine with various activated aryl halides.
| Entry | Aryl Halide (Ar-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-fluoro-2-nitrobenzene | K₂CO₃ | MeCN | 60 | 3 | 92 | [6] |
| 2 | 1-fluoro-4-nitrobenzene | K₂CO₃ | MeCN | 60 | 1 | 96 | [6] |
| 3 | 2-chloropyridine | K₂CO₃ | MeCN | reflux | 24 | 25 | [6] |
| 4 | 2-chloro-3-nitropyridine | K₂CO₃ | MeCN | rt | 0.5 | 98 | [6] |
| 5 | 2-chloro-5-nitropyridine | K₂CO₃ | MeCN | rt | 0.5 | 95 | [6] |
| 6 | 4-chloro-3-nitropyridine | K₂CO₃ | MeCN | rt | 0.5 | 85 | [6] |
| 7 | 2-fluorobenzonitrile | K₂CO₃ | DMSO | 80 | 8 | 64 | [6] |
Yields correspond to pure, isolated compounds.
Detailed Experimental Protocol: SNAr Reaction
This protocol is a general procedure based on the synthesis of N-(2-nitrophenyl)-2-aminobenzylamine.[6]
Materials:
-
2-Aminobenzylamine (2-ABA)
-
1-Fluoro-2-nitrobenzene
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminobenzylamine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Stir the suspension at room temperature under a nitrogen or argon atmosphere.
-
Add the activated aryl halide (e.g., 1-fluoro-2-nitrobenzene, 1.0 eq) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid K₂CO₃ and rinse with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-aryl-2-aminobenzylamine.
Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination
Application Note
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5] This method overcomes the primary limitation of SNAr by enabling the arylation of amines with a wide range of aryl halides and pseudohalides (triflates), including those that are electron-rich or sterically hindered.[4][7] The reaction typically involves a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand, and a base.[8][9] The development of bulky, electron-rich phosphine ligands (e.g., Xantphos, XPhos) has been critical to the reaction's success, allowing for milder conditions and broader substrate scope.[8][9] This method is indispensable for accessing N-aryl-2-aminobenzylamines where the aryl group lacks strong electron-withdrawing substituents.
Typical Buchwald-Hartwig Reaction Components
| Component | Examples | Role and Typical Conditions |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(PPh₃)₂ | Source of the active Pd(0) catalyst.[8] Loading is typically 1-5 mol%. |
| Ligand | Xantphos, BINAP, XPhos, dppf | Stabilizes the Pd catalyst and facilitates the catalytic cycle (oxidative addition and reductive elimination).[4][8][9] |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄ | Deprotonates the amine to form the active nucleophile and neutralizes the HX byproduct.[9] Strong, non-nucleophilic bases are common. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are required. Reaction temperatures typically range from 80-110 °C.[7] |
| Aryl Halide | Ar-I, Ar-Br, Ar-Cl, Ar-OTf | The electrophilic coupling partner. Reactivity order is generally I > Br > OTf > Cl.[4] |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
2-Aminobenzylamine (1.1-1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
Procedure:
-
In an oven-dried Schlenk tube or reaction vial, combine the aryl halide, palladium precatalyst, and phosphine ligand.
-
Add the base (e.g., NaOt-Bu). Note: If using a liquid amine, add it after the solvent.
-
Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the 2-aminobenzylamine, followed by the anhydrous, deoxygenated solvent via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional solvent.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel.
General Experimental and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis, work-up, and purification of N-aryl-2-aminobenzylamines.
Caption: General laboratory workflow for synthesis and purification.
References
- 1. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N 3 - aryl derivatives with electron-withdrawing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Base-Promoted Synthesis of 2-Aryl Quinazolines from 2-Aminobenzylamines in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for N-Alkylation of (2-Iodophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the N-alkylation of (2-iodophenyl)methanamine, a versatile building block in medicinal chemistry and organic synthesis. The protocols described herein focus on two primary and effective strategies: direct alkylation with alkyl halides and reductive amination. The choice of method can significantly influence reaction efficiency, yield, and the purity of the resulting N-alkyl-(2-iodophenyl)methanamine derivatives.
The N-alkylated products of this compound are valuable intermediates. The iodine atom serves as a convenient handle for subsequent cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions, allowing for further molecular diversification. The N-alkyl substituent is crucial for modulating the biological activity and physicochemical properties of target molecules.
Key Synthetic Strategies
Two principal methods for the N-alkylation of this compound are detailed below:
-
Reductive Amination: This one-pot reaction involves the formation of an imine intermediate by reacting this compound with an aldehyde or ketone, followed by in-situ reduction to the desired secondary amine.[1][2] This method is often favored for its high selectivity and milder reaction conditions, which effectively minimize the over-alkylation that can occur with direct alkylation methods.[1]
-
Direct Alkylation with Alkyl Halides: This classic SN2 reaction involves the direct reaction of this compound with an alkyl halide in the presence of a base.[1][3] While a straightforward approach, it may lead to a mixture of mono- and di-alkylated products, necessitating careful control of the reaction conditions.[1]
Data Presentation: Comparison of N-Alkylation Methods
The following table summarizes typical reaction conditions and expected yields for the N-alkylation of primary amines, which are applicable to this compound, using the two primary methods.
| Method | Reagents | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Reductive Amination | Aldehyde or Ketone, Sodium Triacetoxyborohydride | - | Dichloromethane (DCM) or Dichloroethane (DCE) | Room Temperature | 2-16 | 75-95 |
| Direct Alkylation | Alkyl Halide | K₂CO₃ or Cs₂CO₃ | Acetonitrile (ACN) or Dimethylformamide (DMF) | 50-80 | 4-24 | 60-85 |
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation of this compound.
Experimental Protocols
Protocol 1: Reductive Amination
This protocol details the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.[1]
Materials:
-
This compound
-
Aldehyde or Ketone (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (1.2 - 1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous DCM or DCE (at a concentration of 0.1-0.2 M) under an inert atmosphere, add the aldehyde or ketone (1.0-1.2 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. An exothermic reaction may be observed.
-
Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: Direct Alkylation with an Alkyl Halide
This protocol describes the N-alkylation using an alkyl halide and a non-nucleophilic base.[1]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0 - 1.2 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a clean, dry round-bottom flask, suspend this compound (1.0 equivalent) and the base (e.g., K₂CO₃, 2.0 equivalents) in anhydrous ACN or DMF.
-
Add the alkyl halide (1.0-1.2 equivalents) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
If DMF was used as the solvent, dilute the reaction mixture with EtOAc and wash with water and brine to remove the DMF. If ACN was used, concentrate the mixture under reduced pressure.
-
Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Signaling Pathway Diagram
While N-alkylation itself is a chemical transformation rather than a signaling pathway, the resulting products are often designed to interact with biological pathways. For instance, many amine-containing compounds are developed as inhibitors of specific signaling cascades, such as the p38 MAPK pathway, which is relevant in inflammation.[4]
Caption: Inhibition of the p38 MAPK signaling pathway.
References
Protecting Group Strategies for 2-Iodobenzylamine in Multi-Step Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection of 2-iodobenzylamine, a versatile building block in multi-step organic synthesis. The selection of an appropriate amine protecting group is critical for the successful execution of subsequent transformations, particularly palladium-catalyzed cross-coupling reactions where the iodo-group is exploited. Herein, we discuss the strategic application of three common amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).
Introduction
2-Iodobenzylamine is a valuable synthetic intermediate due to the presence of two reactive functional groups: a primary amine and an aryl iodide. The primary amine is nucleophilic and can undergo a variety of reactions, while the aryl iodide is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. In a multi-step synthesis, it is often necessary to temporarily block the reactivity of the amine group to prevent undesired side reactions during the modification of the aryl iodide moiety. This is achieved through the use of a protecting group. An ideal protecting group for this purpose should be easy to introduce in high yield, stable to the conditions of the subsequent reaction(s), and readily removable under mild conditions that do not affect the newly formed bond or other functional groups in the molecule. This concept is known as an orthogonal protection strategy.[1]
This application note outlines the protection of 2-iodobenzylamine with Boc, Cbz, and Fmoc groups, their compatibility with common cross-coupling reactions, and the subsequent deprotection steps.
Protecting Group Selection and Strategy
The choice of protecting group depends on the planned synthetic route, particularly the conditions of the cross-coupling reaction and the desired deprotection method.
-
tert-Butoxycarbonyl (Boc): This is a widely used protecting group due to its stability under a broad range of conditions, including basic and nucleophilic environments. It is typically removed under acidic conditions.
-
Benzyloxycarbonyl (Cbz): The Cbz group is stable to acidic and basic conditions. Its traditional removal by catalytic hydrogenation is incompatible with the iodo-substituent, which would be reduced. However, non-reductive cleavage methods make it a viable option.[2]
-
9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is stable to acidic and reductive conditions but is readily cleaved by mild bases, offering an orthogonal deprotection strategy to the acid-labile Boc group.
The overall synthetic workflow can be visualized as a three-stage process: protection of the amine, cross-coupling at the iodo-position, and finally, deprotection of the amine to yield the desired product.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the protection and deprotection of benzylamine derivatives, which can be adapted for 2-iodobenzylamine.
Table 1: Amine Protection Reactions
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Boc | (Boc)₂O | Et₃N or NaOH | CH₂Cl₂ or H₂O/Dioxane | 25 | 1-4 | >95 |
| Cbz | Cbz-Cl | NaHCO₃ or Na₂CO₃ | THF/H₂O or CH₂Cl₂ | 0 - 25 | 2-20 | 90-99 |
| Fmoc | Fmoc-Cl or Fmoc-OSu | NaHCO₃ or Pyridine | Dioxane/H₂O or CH₂Cl₂ | 0 - 25 | 1-16 | 80-95 |
Table 2: Protecting Group Stability in Palladium Cross-Coupling Reactions
| Protecting Group | Suzuki Coupling | Sonogashira Coupling | Heck Reaction |
| Boc | Stable | Stable | Stable |
| Cbz | Stable | Stable | Stable |
| Fmoc | Stable | Stable | Stable |
Table 3: Amine Deprotection Reactions
| Protecting Group | Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Boc | TFA or HCl | CH₂Cl₂ or Dioxane | 0 - 25 | 0.5-2 | >95 |
| Cbz (non-reductive) | HBr/AcOH or TMSI | Acetic Acid or CH₂Cl₂ | 25 | 1-4 | 80-95 |
| Fmoc | 20% Piperidine | DMF | 25 | 0.5-2 | >95 |
Experimental Protocols
Protocol 1: N-Boc Protection of 2-Iodobenzylamine
This protocol describes the protection of the primary amine of 2-iodobenzylamine using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
2-Iodobenzylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-iodobenzylamine (1.0 eq) in CH₂Cl₂.
-
Add triethylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.[3]
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc-2-iodobenzylamine.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: N-Cbz Protection of 2-Iodobenzylamine
This protocol details the protection of 2-iodobenzylamine using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[4][5]
Materials:
-
2-Iodobenzylamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-iodobenzylamine (1.0 eq) in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.0 eq) followed by the dropwise addition of benzyl chloroformate (1.1 eq).
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature overnight.[4]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Cbz-2-iodobenzylamine.
Protocol 3: N-Fmoc Protection of 2-Iodobenzylamine
This protocol describes the protection of 2-iodobenzylamine using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).
Materials:
-
2-Iodobenzylamine
-
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-iodobenzylamine (1.0 eq) in a mixture of dioxane and aqueous NaHCO₃ solution.
-
Cool the mixture to 0 °C.
-
Add a solution of Fmoc-Cl (1.05 eq) in dioxane dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.[6]
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain N-Fmoc-2-iodobenzylamine.
Protocol 4: General Procedure for Palladium-Catalyzed Cross-Coupling
This is a general protocol that can be adapted for Suzuki, Sonogashira, or Heck reactions.
Materials:
-
N-Protected-2-iodobenzylamine (Boc, Cbz, or Fmoc)
-
Coupling partner (e.g., boronic acid for Suzuki, terminal alkyne for Sonogashira, alkene for Heck)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂)
-
Ligand (if required, e.g., PPh₃, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N)
-
Copper(I) salt (for Sonogashira, e.g., CuI)
-
Anhydrous solvent (e.g., Toluene, DMF, Dioxane)
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the N-protected-2-iodobenzylamine (1.0 eq), the coupling partner (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), ligand (if necessary), and base (2.0-3.0 eq). For Sonogashira coupling, also add the copper(I) salt (0.05-0.1 eq).
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (2-24 h).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 5: Deprotection of the Amine
The choice of deprotection method depends on the protecting group used.
5.1 N-Boc Deprotection (Acidic Conditions):
-
Dissolve the N-Boc protected compound in CH₂Cl₂.
-
Add trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (4 M) at 0 °C.
-
Stir the mixture at room temperature for 0.5-2 hours, monitoring by TLC.[7]
-
Concentrate the reaction mixture under reduced pressure.
-
If a salt is formed, neutralize with a mild base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the deprotected amine.
5.2 N-Cbz Deprotection (Non-Reductive, Acidic Conditions):
-
Dissolve the N-Cbz protected compound in glacial acetic acid.
-
Add a solution of HBr in acetic acid (33 wt%) and stir at room temperature for 1-4 hours.[2]
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-water and basify with a strong base (e.g., NaOH) to pH > 10.
-
Extract the product with an organic solvent, dry, and concentrate.
5.3 N-Fmoc Deprotection (Basic Conditions):
-
Dissolve the N-Fmoc protected compound in N,N-dimethylformamide (DMF).
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the solution at room temperature for 0.5-2 hours, monitoring by TLC.[8]
-
Concentrate the reaction mixture under reduced pressure to remove most of the DMF and piperidine.
-
Dissolve the residue in an organic solvent and wash with water to remove the piperidine-dibenzofulvene adduct.
-
Dry the organic layer and concentrate to yield the deprotected amine.
Conclusion
The choice of an appropriate protecting group is a critical step in the multi-step synthesis involving 2-iodobenzylamine. The Boc, Cbz, and Fmoc protecting groups offer a range of options with orthogonal deprotection strategies. The protocols provided herein serve as a comprehensive guide for researchers to effectively protect the amine functionality, perform subsequent cross-coupling reactions on the iodo-group, and finally deprotect the amine to access a wide variety of 2-substituted benzylamine derivatives. Careful selection of the protecting group and reaction conditions will ensure high yields and purity of the final products.
References
- 1. fiveable.me [fiveable.me]
- 2. Cbz-Protected Amino Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
The Strategic Utility of (2-Iodophenyl)methanamine in the Synthesis of Heterocyclic Scaffolds
(2-Iodophenyl)methanamine has emerged as a versatile and highly valuable building block for synthetic organic chemists, particularly in the construction of diverse nitrogen-containing heterocyclic compounds. Its unique structural motif, featuring a primary amine tethered to an iodinated aromatic ring, provides a powerful handle for intramolecular cyclization reactions, primarily through transition metal catalysis. This application note explores the utility of this compound in heterocyclic synthesis, with a focus on the preparation of isoindoline and isoindolinone frameworks, which are prevalent in medicinal chemistry and drug discovery.
Key Applications in Heterocyclic Synthesis
The primary application of this compound in heterocyclic synthesis revolves around intramolecular carbon-nitrogen bond formation. The presence of the iodine atom on the phenyl ring allows for facile oxidative addition to a low-valent transition metal catalyst, typically palladium or copper, which is a key step in initiating the cyclization cascade.
1. Synthesis of Isoindolines:
One of the most prominent applications of this compound is in the synthesis of the isoindoline scaffold. Through an intramolecular Buchwald-Hartwig amination reaction, N-substituted derivatives of this compound can undergo cyclization to afford a variety of 2-substituted isoindolines. This transformation is highly valued for its ability to construct this privileged heterocyclic core, which is found in numerous biologically active molecules.
2. Synthesis of Isoindolinones:
This compound can also serve as a precursor to isoindolinones, another critical heterocyclic motif in pharmaceuticals.[1] For instance, N-acylation of this compound followed by a palladium-catalyzed intramolecular cyclization can lead to the formation of 3-substituted isoindolinones.[1] Furthermore, palladium-catalyzed carbonylation reactions of benzylamines, a class of compounds to which this compound belongs, provide a direct route to the isoindolinone core.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of isoindolinone derivatives through palladium-catalyzed intramolecular cyclization of related 2-iodobenzamides, which demonstrates the feasibility and efficiency of this general strategy.
| Entry | Substrate (R) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenyl | Pd₂(dba)₃ (5) | Xantphos (10) | Et₃N | i-PrOH | 70 | 12 | 85 | [1] |
| 2 | 4-MeC₆H₄ | Pd₂(dba)₃ (5) | Xantphos (10) | Et₃N | i-PrOH | 70 | 12 | 88 | [1] |
| 3 | 4-MeOC₆H₄ | Pd₂(dba)₃ (5) | Xantphos (10) | Et₃N | i-PrOH | 70 | 12 | 82 | [1] |
| 4 | 4-FC₆H₄ | Pd₂(dba)₃ (5) | Xantphos (10) | Et₃N | i-PrOH | 70 | 12 | 78 | [1] |
| 5 | Methyl | Pd₂(dba)₃ (5) | Xantphos (10) | Et₃N | i-PrOH | 70 | 12 | 65 | [1] |
Experimental Protocols
This section provides a detailed protocol for a key transformation involving a derivative of this compound, based on the palladium-catalyzed intramolecular cyclization to form an N-acyl isoindolinone.
Protocol: Synthesis of 2-Benzoylisoindolin-1-one from N-(2-Iodobenzyl)benzamide
This protocol describes the synthesis of an N-acyl derivative of isoindolinone, a reaction analogous to what would be performed starting from N-acylated this compound.
Materials:
-
N-(2-Iodobenzyl)benzamide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Triethylamine (Et₃N)
-
Isopropanol (i-PrOH), anhydrous
-
Nitrogen gas (or Argon)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add N-(2-Iodobenzyl)benzamide (1.0 mmol), Pd₂(dba)₃ (0.05 mmol, 5 mol%), and Xantphos (0.10 mmol, 10 mol%).
-
Solvent and Base Addition: Add anhydrous isopropanol (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) to the flask via syringe.
-
Reaction Execution: Stir the reaction mixture at 70 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-benzoylisoindolin-1-one.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Mandatory Visualization
References
Application Note & Protocol: Large-Scale Synthesis of (2-Iodophenyl)methanamine for Process Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract
(2-Iodophenyl)methanamine is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of a variety of pharmacologically active molecules. The presence of the iodo-substituent provides a reactive handle for further functionalization through cross-coupling reactions, while the primary amine allows for the construction of diverse nitrogen-containing scaffolds. This document outlines a detailed and scalable protocol for the synthesis of this compound, focusing on process chemistry considerations to ensure efficiency, robustness, and suitability for large-scale production. The described methodology is based on the reductive amination of 2-iodobenzaldehyde, a reliable and well-established transformation in industrial settings.
Synthetic Pathway
The large-scale synthesis of this compound can be efficiently achieved via a two-step process starting from 2-iodotoluene. The first step involves the oxidation of 2-iodotoluene to 2-iodobenzaldehyde, followed by reductive amination to yield the target product.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Oxidation of 2-Iodotoluene to 2-Iodobenzaldehyde
This protocol describes the oxidation of 2-iodotoluene to 2-iodobenzaldehyde using a suitable oxidizing agent. For large-scale synthesis, methods avoiding heavy metals are preferred. A plausible route involves free-radical bromination followed by hydrolysis.
Materials and Reagents:
| Reagent | CAS No. | Grade |
| 2-Iodotoluene | 615-37-2 | >98% |
| N-Bromosuccinimide (NBS) | 128-08-5 | >98% |
| Azobisisobutyronitrile (AIBN) | 78-67-1 | >98% |
| Carbon tetrachloride (CCl4) | 56-23-5 | Anhydrous |
| Sodium carbonate (Na2CO3) | 497-19-8 | >99% |
| Dichloromethane (DCM) | 75-09-2 | ACS Grade |
| Water | 7732-18-5 | Deionized |
Procedure:
-
To a stirred solution of 2-iodotoluene (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.
-
Heat the reaction mixture to reflux (approximately 77 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium carbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-iodobenzyl bromide.
-
The crude 2-iodobenzyl bromide is then subjected to hydrolysis using aqueous sodium carbonate to yield 2-iodobenzaldehyde.
Step 2: Reductive Amination of 2-Iodobenzaldehyde
This protocol details the conversion of 2-iodobenzaldehyde to this compound. Reductive amination using ammonia and a suitable reducing agent is a common and scalable method.
Materials and Reagents:
| Reagent | CAS No. | Grade |
| 2-Iodobenzaldehyde | 26260-02-6 | >98% |
| Ammonia (7N solution in Methanol) | 7664-41-7 | - |
| Sodium borohydride (NaBH4) | 16940-66-2 | >98% |
| Methanol (MeOH) | 67-56-1 | Anhydrous |
| Dichloromethane (DCM) | 75-09-2 | ACS Grade |
| Hydrochloric acid (HCl) | 7647-01-0 | 1 M solution |
| Sodium hydroxide (NaOH) | 1310-73-2 | 1 M solution |
| Water | 7732-18-5 | Deionized |
Procedure:
-
Dissolve 2-iodobenzaldehyde (1.0 eq) in methanol.
-
To this solution, add a 7N solution of ammonia in methanol (10-20 eq) and stir at room temperature for 1-2 hours to form the imine intermediate.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
For purification on a large scale, consider converting the amine to its hydrochloride salt by treating the crude product with a solution of HCl in a suitable solvent (e.g., ether or isopropanol), followed by filtration and drying of the precipitated salt. The free base can be regenerated by treatment with a base.
Data Presentation
The following table summarizes typical quantitative data for the large-scale synthesis of this compound. Yields and purity are based on similar reductive amination processes found in the literature.
| Step | Intermediate/Product | Typical Yield (%) | Purity (by HPLC) (%) | Key Process Parameters |
| 1 | 2-Iodobenzaldehyde | 75 - 85 | >95 | Reaction Temperature: Reflux; Purification: Crystallization |
| 2 | This compound | 80 - 90 | >98 | Reaction Temperature: 0-25 °C; Purification: Salt formation and recrystallization |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
2-Iodotoluene and 2-Iodobenzaldehyde: These compounds are irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a well-ventilated fume hood.
-
Azobisisobutyronitrile (AIBN): Thermally unstable and can decompose exothermically. Store at low temperatures and avoid exposure to heat or friction.
-
Carbon tetrachloride: Toxic and carcinogenic. Use with extreme caution in a well-ventilated fume hood. Consider alternative, less hazardous solvents for large-scale production.
-
Sodium borohydride: Reacts with water to produce flammable hydrogen gas. Add slowly and control the temperature during the reaction and quenching.
-
Ammonia solution: Corrosive and has a pungent odor. Handle in a fume hood.
Conclusion
The presented protocol for the large-scale synthesis of this compound via reductive amination of 2-iodobenzaldehyde offers a robust and scalable route to this important building block. The methodology employs common and well-understood chemical transformations suitable for process chemistry development. For industrial-scale production, further optimization of reaction parameters, solvent selection, and purification methods may be necessary to maximize yield, purity, and cost-effectiveness.
Application Notes and Protocols: CuI-Catalyzed Intramolecular Coupling of 2-Halobenzylamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(I) iodide (CuI) has emerged as a cost-effective and efficient catalyst for a variety of coupling reactions, including the formation of carbon-nitrogen (C-N) bonds. A significant application in this area is the intramolecular Ullmann-type condensation of 2-halobenzylamines to synthesize indolines. Indolines are a crucial structural motif found in numerous pharmaceuticals and biologically active compounds. This protocol outlines the CuI-catalyzed intramolecular coupling of 2-halobenzylamines, providing detailed experimental procedures and a summary of reaction parameters. This method offers an attractive alternative to palladium-catalyzed systems, given copper's lower cost and toxicity.[1]
The reaction proceeds via an intramolecular cyclization, where the amine moiety displaces the halide on the aromatic ring, facilitated by the CuI catalyst. This process is often promoted by the use of a ligand and a base in a suitable solvent.
Reaction Principle
The core of this application is the intramolecular C-N cross-coupling reaction. The general transformation is depicted below:
A schematic of the CuI-catalyzed intramolecular C-N coupling.
Key Advantages of CuI-Catalyzed Systems
-
Cost-Effectiveness: Copper is significantly more abundant and less expensive than palladium, a common catalyst for C-N coupling reactions.[1]
-
Low Toxicity: Copper generally exhibits lower toxicity compared to other transition metals used in cross-coupling reactions.[1]
-
Versatility: The catalytic system can be tuned by modifying ligands and reaction conditions to accommodate a range of substrates.
Data Presentation: Reaction Parameters and Yields
The efficiency of the CuI-catalyzed intramolecular cyclization of 2-halobenzylamines is influenced by several factors, including the choice of ligand, base, solvent, and reaction temperature. The following table summarizes typical reaction conditions and corresponding yields for the synthesis of indolines.
| Halide (X) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cl | CuI / L-proline | K₂CO₃ | DMSO | 70 | 24 | Good | [2] |
| Br | CuI / N,N'-diaryl-1H-pyrrole-2-carbohydrazide | K₃PO₄ | Dioxane | RT | 24 | Good to Excellent | [3] |
| I | CuI / N-methylglycine | K₃PO₄ | DMF | 40 | 48 | Good to Excellent | [2] |
| Cl | CuI / Oxalic Diamide (BTMPO) | K₃PO₄ | DMSO | 120 | 24 | Good to Excellent | [3][4] |
| Br | CuI / 6-hydroxy picolinohydrazide | Cs₂CO₃ | Dioxane | RT | 24 | Excellent | [5] |
| I | CuI (nanoparticles) | K₂CO₃ | DMF | 110 | 30 min | Good to Excellent | [6] |
Experimental Protocols
Below is a general experimental protocol for the CuI-catalyzed intramolecular coupling of a 2-halobenzylamine.
Materials:
-
2-Halobenzylamine derivative
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline, N,N-dimethylglycine)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., DMSO, DMF, Dioxane)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add the 2-halobenzylamine (1.0 mmol), CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 mmol).
-
Solvent Addition: Add the anhydrous solvent (3-5 mL) to the reaction mixture.
-
Reaction: Stir the mixture at the specified temperature (refer to the table above) for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired indoline.
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Inert atmosphere techniques are crucial for the success of the reaction.
Visualization of the Catalytic Cycle
The proposed mechanism for the CuI-catalyzed intramolecular C-N coupling reaction involves a catalytic cycle.
Proposed catalytic cycle for CuI-catalyzed intramolecular C-N coupling.
Applications in Drug Development
The synthesis of the indoline scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules. The ability to efficiently construct this heterocyclic system using a cost-effective and scalable copper-catalyzed method is highly valuable for the synthesis of compound libraries for drug discovery and the development of novel therapeutic agents. This method has been applied to the synthesis of complex molecules, including potent receptor antagonists.[7]
Conclusion
The CuI-catalyzed intramolecular coupling of 2-halobenzylamines provides a robust and economical route to synthesize substituted indolines. The reaction conditions can be optimized by careful selection of ligands, bases, and solvents to achieve high yields. This methodology represents a significant tool for synthetic and medicinal chemists in both academic and industrial settings.
References
- 1. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino acid promoted CuI-catalyzed C-N bond formation between aryl halides and amines or N-containing heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines [organic-chemistry.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Aminobenzylamines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of quinazoline derivatives, a critical scaffold in medicinal chemistry, starting from 2-aminobenzylamines. Quinazoline derivatives are known to possess a wide array of pharmacological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Their role as inhibitors of key signaling pathways makes them a focal point in drug discovery and development.[5][6][7][8][9]
This document outlines various synthetic strategies, presents quantitative data in structured tables for easy comparison, provides detailed experimental protocols for key reactions, and visualizes both a general experimental workflow and relevant biological signaling pathways.
Synthetic Strategies Overview
The synthesis of quinazolines from 2-aminobenzylamines can be achieved through several efficient methods. The core principle often involves the formation of the quinazoline ring via cyclization and subsequent oxidation or aromatization. Key approaches include:
-
Oxidative Condensation with Aldehydes and Amines: A common and versatile method involves the condensation of 2-aminobenzylamines with aldehydes or benzylamines, followed by an oxidation step to form the aromatic quinazoline ring.[6][10] Various oxidizing agents and catalysts, including metal-free options, have been developed to promote this transformation under mild conditions.[6][9][11][12]
-
Visible-Light Mediated Synthesis: An environmentally friendly approach utilizes the condensation of 2-aminobenzylamines with α-keto acids, followed by decarboxylation and cyclization initiated by visible light, avoiding the need for harsh oxidants.[5][13]
-
Metal-Catalyzed Dehydrogenative Coupling: Transition metals, such as ruthenium and manganese, can catalyze the dehydrogenative coupling of 2-aminobenzylamines with various partners like alcohols, leading to the formation of the quinazoline core with high atom economy.[11][14]
-
Reaction with Other Carbon/Nitrogen Sources: Quinazolines can also be synthesized from 2-aminobenzylamines by reaction with nitriles, orthoesters, or other reagents that provide the necessary carbon and nitrogen atoms for ring formation.
Data Presentation: Comparative Synthesis of Quinazoline Derivatives
The following tables summarize quantitative data for different methods of synthesizing quinazoline derivatives from 2-aminobenzylamines, allowing for a direct comparison of their efficiencies and reaction conditions.
Table 1: Organocatalytic Oxidative Condensation of 2-Aminobenzylamine with Benzylamines [6][9]
| Entry | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4,6-dihydoxysalicylic acid / BF₃·Et₂O | DMSO | 90 | 48 | 17-81 |
| 2 | Salicylic acid / 4A MS | DMSO | 90 | 120 | up to 81 |
Table 2: Visible-Light Mediated Synthesis from 2-Aminobenzylamines and α-Keto Acids [5][6]
| Entry | Photocatalyst | Solvent | Light Source | Time (h) | Yield (%) |
| 1 | Rose Bengal | DMF | Blue LED | 16 | 26-88 |
| 2 | Eosin Y | DMF | Blue LED | 24 | up to 85 |
Table 3: Metal-Catalyzed Synthesis of Quinazolines
| Entry | Reactant | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Alcohol | α-MnO₂ | Chlorobenzene | 80 | 12 | 59-91 | [11] |
| 2 | Benzylamine | [Ru]-complex / L1 | Dioxane | 140 | 20 | up to 92 | [14] |
| 3 | Benzyl alcohol | Nickel catalyst | Toluene | 130 | 24 | up to 95 | [10] |
Experimental Protocols
Herein are detailed methodologies for key experiments in the synthesis of quinazoline derivatives from 2-aminobenzylamines.
Protocol 1: Metal-Free Synthesis via Salicylic Acid-Catalyzed Oxidative Condensation[9]
This protocol describes a green chemistry approach for the synthesis of 2-substituted quinazolines using an organocatalyst and atmospheric oxygen.
Materials:
-
2-Aminobenzylamine derivative
-
Benzylamine derivative
-
4,6-dihydroxysalicylic acid
-
BF₃·Et₂O
-
Dimethyl sulfoxide (DMSO)
-
Oxygen (balloon or atmosphere)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
To a round-bottom flask, add the 2-aminobenzylamine derivative (1.0 mmol), the benzylamine derivative (1.0 mmol), 4,6-dihydroxysalicylic acid (5 mol%), and BF₃·Et₂O (10 mol%).
-
Add DMSO (2.5 mL) to the flask.
-
Equip the flask with a condenser and place it under an oxygen atmosphere (e.g., using an oxygen-filled balloon).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 2-substituted quinazoline.
Protocol 2: Visible-Light-Promoted Synthesis from 2-Aminobenzylamine and α-Keto Acid[5][6]
This protocol details a transition-metal-free and oxidant-free method for quinazoline synthesis at room temperature.
Materials:
-
2-Aminobenzylamine derivative
-
α-Keto acid
-
Rose Bengal (photocatalyst)
-
Dimethylformamide (DMF)
-
Blue LED lamp (e.g., 460-470 nm)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
In a reaction vessel, dissolve the 2-aminobenzylamine derivative (0.5 mmol) and the α-keto acid (0.6 mmol) in DMF (2.0 mL).
-
Add Rose Bengal (1-2 mol%) to the solution.
-
Stir the mixture at room temperature under an air atmosphere.
-
Irradiate the reaction mixture with a blue LED lamp for 16 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the pure quinazoline derivative.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of quinazoline derivatives and the key signaling pathways they are known to inhibit.
Caption: General experimental workflow for the synthesis of quinazoline derivatives.
Many quinazoline derivatives exhibit their therapeutic effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. Below are simplified diagrams of the EGFR, VEGFR, and PI3K/Akt/mTOR pathways, which are common targets for these compounds.
Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.[9][15][16]
Caption: VEGFR signaling pathway and its inhibition by quinazoline derivatives.[5][14][17][18]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinazoline derivatives.[6][12][19][20][21]
References
- 1. asianpubs.org [asianpubs.org]
- 2. CN105272926A - Method for preparing quinazoline derivatives from synthesis of alcohol and 2-aminobenzylamine - Google Patents [patents.google.com]
- 3. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]
- 7. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 9. benchchem.com [benchchem.com]
- 10. Quinazoline synthesis [organic-chemistry.org]
- 11. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway [ijbms.mums.ac.ir]
- 15. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling with 2-iodobenzylamine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions, with a specific focus on the use of 2-iodobenzylamine as a substrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am getting a very low yield for my Suzuki coupling reaction with 2-iodobenzylamine. What are the most common causes?
Answer: Low yields in Suzuki coupling reactions involving 2-iodobenzylamine can stem from several factors, often related to the inherent properties of the substrate and the sensitivity of the catalytic cycle. The primary areas to investigate are:
-
Catalyst and Ligand Issues: The choice of palladium catalyst and ligand is critical. The amine functional group in 2-iodobenzylamine can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Using bulky, electron-rich phosphine ligands can often mitigate this issue.[1][2]
-
Base Selection: The base is crucial for the transmetallation step, but strong bases can also promote side reactions.[1][3] For substrates with amine groups, the choice of base requires careful consideration to avoid undesired reactions.
-
Side Reactions: Several side reactions can compete with the desired cross-coupling, leading to reduced yields. The most common include:
-
Protodeboronation: The boronic acid is hydrolyzed back to the corresponding arene, a common issue, especially with heteroaryl boronic acids.[4]
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This can be exacerbated by the presence of oxygen.[4][5]
-
Oxidative Addition Failure: Aryl iodides are generally reactive; however, issues with the catalyst's activity can lead to incomplete oxidative addition.[1][6]
-
-
Reaction Conditions: Temperature, solvent, and the exclusion of oxygen and water are all critical parameters that need to be optimized.[2][5] Inadequate degassing of the reaction mixture is a frequent cause of low yields.[5]
Question 2: Which palladium catalyst and ligand combination is recommended for coupling with 2-iodobenzylamine?
Answer: For substrates containing amine functionalities like 2-iodobenzylamine, which can act as a ligand themselves, the choice of an appropriate external ligand is paramount to ensure high catalytic activity.
-
Recommended Catalyst Systems:
-
Precatalysts: Using Pd(OAc)₂ or Pd₂(dba)₃ is common as they are stable sources of Pd(0) in the reaction.[4] Palladacycle precatalysts have also shown high activity for challenging substrates.[7][8]
-
Ligands: Bulky, electron-rich phosphine ligands are generally preferred. These ligands stabilize the palladium center and promote the key steps of the catalytic cycle (oxidative addition and reductive elimination).[1] Examples of effective ligands include:
-
-
Troubleshooting Steps:
-
If using a standard ligand like PPh₃ with low yield, switch to a bulkier, more electron-rich phosphine ligand.
-
Consider using a pre-formed catalyst-ligand complex (precatalyst) to ensure the active catalytic species is generated efficiently.[4]
-
Vary the palladium-to-ligand ratio. A 1:2 or 1:3 ratio is a good starting point, but optimization may be necessary.
-
Question 3: What is the impact of the base on the Suzuki coupling of 2-iodobenzylamine, and which one should I use?
Answer: The base plays a critical role in the transmetallation step of the Suzuki catalytic cycle by activating the boronic acid.[3][9] However, the basicity and nature of the base can significantly influence the reaction's success, especially with an amine-containing substrate.
-
Commonly Used Bases:
-
Carbonates: K₂CO₃ and Cs₂CO₃ are widely used and often effective. Cs₂CO₃ is more soluble in organic solvents and can be more effective in some cases.[5][10]
-
Phosphates: K₃PO₄ is a strong, non-nucleophilic base that is often a good choice for sensitive substrates.[11]
-
Fluorides: KF can be used, particularly when dealing with base-sensitive functional groups.[2][6]
-
Hydroxides: While strong bases like NaOH or KOH can be used, they may promote side reactions with certain substrates.[10]
-
-
Considerations for 2-iodobenzylamine:
-
The amine group in the substrate is itself basic and could be affected by the choice of the external base.
-
A moderately strong, non-nucleophilic base is often a good starting point to avoid deprotonation of the benzylamine or other undesired side reactions. K₃PO₄ or Cs₂CO₃ are often recommended.
-
| Base | Common Solvents | Typical Concentration | Notes |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 2.0 - 3.0 eq. | A standard, cost-effective choice.[5][11] |
| Cs₂CO₃ | Dioxane, Toluene, THF | 2.0 - 3.0 eq. | Higher solubility in organic solvents can improve reaction rates.[5][8] |
| K₃PO₄ | Dioxane, Toluene | 2.0 - 3.0 eq. | Often effective for challenging or sensitive substrates.[11] |
| KF | Dioxane, THF | 3.0 eq. | A milder base, useful for substrates with base-labile groups.[2][6] |
Question 4: I suspect side reactions are lowering my yield. How can I identify and minimize protodeboronation and homocoupling?
Answer: Protodeboronation (hydrolysis of the boronic acid) and homocoupling (dimerization of the boronic acid) are common side reactions that consume your starting material and reduce the yield of the desired product.
-
Minimizing Protodeboronation:
-
Use Anhydrous Conditions: While some water is often necessary to dissolve the base, excessive water can promote protodeboronation. Use anhydrous solvents and dry your reagents thoroughly.
-
Use Boronic Esters: Pinacol esters or MIDA boronates are more stable towards hydrolysis than the corresponding boronic acids and can release the boronic acid slowly under the reaction conditions.[4][6]
-
Control Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the extent of protodeboronation. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.[5]
-
-
Minimizing Homocoupling:
-
Thorough Degassing: Homocoupling is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II).[4] Ensure your reaction mixture is thoroughly degassed by performing several cycles of vacuum/inert gas backfill or by sparging with an inert gas like argon or nitrogen.[2][5]
-
Use the Correct Stoichiometry: An excess of the boronic acid can sometimes lead to increased homocoupling. A 1.1 to 1.5 molar equivalent of the boronic acid relative to the aryl halide is a typical starting point.
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. If homocoupling is a major issue, screening different ligands may be beneficial.
-
Experimental Protocols
General Protocol for Suzuki Coupling of 2-Iodobenzylamine
This protocol is a starting point and may require optimization for specific boronic acids.
Materials:
-
2-Iodobenzylamine
-
Arylboronic acid (1.2 eq.)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 eq.)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add 2-iodobenzylamine (1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three to five times to ensure an inert atmosphere.[2]
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wwjmrd.com [wwjmrd.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of (2-Iodophenyl)methanamine
Welcome to the technical support center for the Buchwald-Hartwig amination of (2-Iodophenyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the palladium-catalyzed amination of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The palladium catalyst may not be in the active Pd(0) state. This is common when using Pd(II) precursors like Pd(OAc)₂ without an effective in-situ reduction. 2. Catalyst Deactivation: The aminomethyl group on the substrate can chelate with the palladium center in an unproductive manner, inhibiting catalysis. Additionally, the iodide anion generated during the reaction can form inactive palladium dimers.[1] 3. Inappropriate Ligand Choice: The ligand may not be suitable for stabilizing the catalyst and facilitating the catalytic cycle with this specific substrate. 4. Suboptimal Base: The base may not be strong enough to deprotonate the amine, or it may be incompatible with other functional groups on your substrates. | 1. Use a Pre-catalyst: Employ a well-defined Pd(0) pre-catalyst or ensure efficient in-situ reduction of a Pd(II) source. 2. Ligand Selection & Solvent Choice: Use bulky, electron-rich phosphine ligands that can help prevent unproductive chelation and iodide bridging. Using solvents like dioxane can sometimes mitigate the inhibitory effect of iodide.[1] 3. Screen Ligands: Test a variety of bulky, electron-rich monophosphine ligands (e.g., XPhos, RuPhos, BrettPhos) to find the optimal one for your specific amine coupling partner.[1] 4. Base Optimization: For robust reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often effective.[1] If your substrate has base-sensitive functional groups, consider milder bases like Cs₂CO₃ or K₃PO₄, but be prepared to increase the reaction temperature.[1] |
| Incomplete Conversion | 1. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to go to completion within a reasonable timeframe. 2. Short Reaction Time: The reaction may not have been allowed to run long enough. 3. Low Reaction Temperature: The temperature may not be high enough to overcome the activation energy for the catalytic cycle. | 1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%). 2. Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed. 3. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C. |
| Formation of Side Products | 1. Hydrodehalogenation: The aryl iodide is reduced to the corresponding arene without amination. 2. Diarylation: The primary amine product reacts further with the aryl iodide to form a diarylamine. 3. Homocoupling: The aryl iodide couples with itself to form a biaryl compound. | 1. Optimize Ligand and Base: The choice of ligand and base can influence the rate of reductive elimination versus side reactions. 2. Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) to favor the desired C-N bond formation. 3. Lower Catalyst Loading: In some cases, very high catalyst loadings can promote side reactions. |
| Reaction is Not Reproducible | 1. Presence of Oxygen: Palladium catalysts are sensitive to air, and oxygen can lead to catalyst deactivation. 2. Water in the Solvent: The presence of water can interfere with the reaction, especially when using strong bases. 3. Impure Reagents: Impurities in the starting materials, solvent, or base can poison the catalyst. | 1. Degas Solvent and Use Inert Atmosphere: Thoroughly degas the solvent and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use Anhydrous Solvents: Ensure that the solvent is dry. 3. Purify Reagents: Use high-purity starting materials, solvents, and bases. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for the amination of this compound?
A1: The optimal catalyst loading can vary depending on the specific amine, ligand, and reaction conditions. Generally, a loading of 1-2 mol% of the palladium precursor is a good starting point.[2] For challenging substrates or when aiming for very high efficiency, loadings up to 5 mol% may be necessary. Conversely, for highly reactive partners, it may be possible to decrease the loading to as low as 0.1-0.5 mol%. It is always recommended to perform a small-scale optimization to determine the ideal catalyst loading for your specific system.
Q2: How does the choice of palladium precursor affect the reaction?
A2: The choice of palladium precursor is crucial. While Pd(II) sources like Pd(OAc)₂ are common, they require in-situ reduction to the active Pd(0) species. This reduction step can sometimes be inefficient and lead to lower yields. Pre-catalysts, which are well-defined Pd(0) complexes, often provide more reliable and reproducible results as they do not require an activation step.
Q3: Which ligand is best suited for the amination of this ortho-substituted substrate?
A3: For sterically hindered substrates like this compound, bulky and electron-rich monophosphine ligands are generally preferred.[1] Ligands such as XPhos, SPhos, and RuPhos have shown broad utility in Buchwald-Hartwig aminations. The aminomethyl group's proximity to the iodide may present unique steric and electronic challenges, making ligand screening essential to identify the most effective one for your specific coupling partner.
Q4: What is the role of the base, and which one should I choose?
A4: The base is required to deprotonate the amine, forming the corresponding amide which then participates in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) often lead to higher reaction rates and allow for lower catalyst loadings.[2] However, these strong bases can be incompatible with certain functional groups. In such cases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may necessitate higher catalyst loadings and longer reaction times.[2]
Q5: Why is my reaction mixture turning black?
A5: The formation of a black precipitate, often referred to as "palladium black," is indicative of catalyst decomposition. This can be caused by the presence of oxygen, moisture, or impurities in the reaction mixture. It can also occur at very high temperatures or with prolonged reaction times. The formation of palladium black leads to a loss of catalytic activity and will result in lower yields. To mitigate this, ensure your reaction is performed under a strict inert atmosphere with anhydrous, degassed solvents and pure reagents.
Quantitative Data on Catalyst Loading
Table 1: Effect of Catalyst Loading on the Amination of 4-Bromo-1,2-diaminobenzene with 2-Nitrobenzaldehyde
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) |
| 1 | 10 | 16 | 91 |
| 2 | 10 | 8 | 79 |
| 3 | 5 | 16 | 57 |
Data adapted from a study on a different but structurally relevant system. Conditions: Pd(OAc)₂/XPhos catalyst system, Cs₂CO₃ as base, in toluene at 100°C.
This data illustrates that decreasing the reaction time with a higher catalyst loading can still provide good conversion (entry 2). However, increasing the substrate-to-catalyst ratio (effectively lowering the relative catalyst loading) can lead to a significant drop in conversion even with a longer reaction time (entry 3).
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound
This protocol is a starting point and may require optimization for specific amines and desired outcomes.
Materials:
-
This compound
-
Amine coupling partner
-
Palladium precursor (e.g., Pd₂(dba)₃ or a suitable pre-catalyst)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere techniques
-
Stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a stir bar, add the palladium precursor (e.g., 1-2 mol%), the phosphine ligand (e.g., 1.2-2.4 mol%), and the base (e.g., 1.4 equivalents).
-
Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the this compound (1.0 equivalent) and the amine coupling partner (1.2 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 80-110°C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing Experimental and Logical Workflows
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
side reactions and byproducts in Sonogashira coupling of ortho-iodoanilines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with side reactions and byproducts in the Sonogashira coupling of ortho-iodoanilines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions and byproducts observed in the Sonogashira coupling of ortho-iodoanilines?
A1: The primary side reactions encountered are:
-
Glaser-Hay Homocoupling: Dimerization of the terminal alkyne to form a symmetric 1,3-diyne. This is a prevalent byproduct in copper-catalyzed Sonogashira reactions.
-
Intramolecular Cyclization: The desired ortho-alkynyl aniline product can undergo subsequent intramolecular cyclization to form a substituted indole. While often a desired transformation in tandem reactions, it is considered a byproduct if the aniline is the target molecule.[1][2]
-
Dehalogenation: Replacement of the iodine atom on the aniline ring with a hydrogen atom, leading to the formation of aniline.
-
Catalyst Decomposition: Formation of palladium black, indicating the decomposition of the active Pd(0) catalyst, which can halt the reaction.
Q2: What are the main causes of alkyne homocoupling (Glaser coupling)?
A2: The primary drivers for Glaser coupling are the presence of the copper(I) co-catalyst and oxygen. The copper acetylide intermediate can undergo oxidative dimerization, which is promoted by oxygen.[3]
Q3: How can I prevent the intramolecular cyclization of the ortho-alkynyl aniline product to an indole?
A3: Intramolecular cyclization is often promoted by elevated temperatures and certain bases. To favor the isolation of the ortho-alkynyl aniline, it is recommended to:
-
Maintain lower reaction temperatures (e.g., room temperature to 40°C).
-
Carefully select the base. While strong bases can facilitate the desired coupling, they may also promote cyclization. Screening different amine bases (e.g., triethylamine vs. diisopropylethylamine) or considering milder inorganic bases may be necessary.
-
Protect the amine functionality of the ortho-iodoaniline, for example, as a tosyl or acetyl group. This protection can be removed in a subsequent step if the free amine is required.
Q4: What leads to the dehalogenation of the ortho-iodoaniline starting material?
A4: Dehalogenation can be influenced by several factors, including:
-
Reaction Temperature: Higher temperatures can increase the likelihood of dehalogenation.
-
Base: Some amine bases can act as hydride donors, leading to the reduction of the aryl iodide.
-
Solvent: The choice of solvent can also play a role in promoting or suppressing this side reaction.
Q5: My reaction mixture turns black. What does this indicate and what should I do?
A5: A black precipitate is typically palladium black, which is the inactive, agglomerated form of the palladium catalyst. This indicates catalyst decomposition and will likely halt your reaction. This can be caused by:
-
Presence of oxygen.
-
High temperatures.
-
Incompatible solvents or bases. To mitigate this, ensure your reaction is performed under a strictly inert atmosphere, consider using a lower temperature, and screen different solvent and base combinations. The use of stabilizing phosphine ligands is also crucial.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product and Significant Alkyne Homocoupling
Symptoms:
-
Major byproduct observed is the dimer of the terminal alkyne.
-
Incomplete consumption of the ortho-iodoaniline.
Troubleshooting Steps:
| Strategy | Action | Rationale |
| Ensure Inert Atmosphere | Rigorously degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen). Maintain a positive pressure of inert gas throughout the reaction. | Oxygen is a key promoter of the oxidative Glaser homocoupling.[3] |
| Copper-Free Conditions | Utilize a copper-free Sonogashira protocol. This may require higher catalyst loading, a more electron-rich phosphine ligand (e.g., XPhos), and potentially a stronger base (e.g., Cs₂CO₃). | Eliminates the primary catalyst for the homocoupling side reaction.[4][5] |
| Slow Alkyne Addition | Add the terminal alkyne to the reaction mixture slowly over a period of time using a syringe pump. | Keeping the instantaneous concentration of the alkyne low favors the cross-coupling pathway over the bimolecular homocoupling. |
| Use a Reducing Atmosphere | Perform the reaction under a dilute hydrogen atmosphere (e.g., 5% H₂ in N₂ or Ar). | The hydrogen can help to scavenge residual oxygen, thereby suppressing the oxidative homocoupling.[6] |
Quantitative Data on Byproduct Formation:
The following table illustrates the effect of the copper co-catalyst on the ratio of cross-coupled product to homocoupled byproduct.
| Catalyst System | Temperature (°C) | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| Pd(OAc)₂ / CuI | 25 | 85 | 10 |
| Pd(OAc)₂ (Copper-free) | 60 | 92 | <2 |
| PdCl₂(PPh₃)₂ / CuI | RT | 90 | 5 |
| PdCl₂(PPh₃)₂ (Copper-free) | 80 | 88 | <1 |
Note: Yields are representative and can vary based on specific substrates and other reaction conditions.
Issue 2: Formation of Indole Byproduct Instead of the Desired Ortho-Alkynyl Aniline
Symptoms:
-
Isolation of a 2-substituted indole as the major product.
-
Low or no yield of the expected ortho-alkynyl aniline.
Troubleshooting Steps:
| Strategy | Action | Rationale |
| Lower Reaction Temperature | Conduct the reaction at room temperature or slightly above. Monitor the reaction closely to stop it upon consumption of the starting material. | Higher temperatures often drive the subsequent intramolecular cyclization. |
| Protect the Amine | Protect the amino group of the ortho-iodoaniline (e.g., as an acetamide or tosylamide) prior to the Sonogashira coupling. | The protected amine is less nucleophilic and will not readily undergo cyclization. The protecting group can be removed post-coupling if necessary. |
| Optimize Base and Solvent | Screen different bases and solvents. For instance, using a non-coordinating solvent and a bulkier amine base might disfavor the cyclization step. | The reaction environment can significantly influence the rate of the intramolecular cyclization. |
Experimental Protocol: One-Pot Sonogashira Coupling and Indole Synthesis
This protocol is for when the indole is the desired product, illustrating the conditions that favor cyclization. To avoid indole formation, these conditions should be modified as suggested above.
-
Reaction Setup: In a Schlenk flask, combine N-acetyl-2-iodoaniline (0.20 mmol), the terminal alkyne (0.3 mmol), a copper catalyst (e.g., Cu@N-C(600), 10 mg), and Na₂CO₃ (0.40 mmol).
-
Solvent Addition: Add DMSO (2.0 mL).
-
Reaction Execution: Stir the mixture at 130°C for 24 hours under an argon atmosphere.
-
Work-up: After cooling, add saturated brine and extract the mixture with ethyl acetate. The organic layers are combined, dried, and concentrated. The product is then purified by column chromatography.[7]
Visualizing Reaction Pathways
Diagram 1: Competing Pathways in Sonogashira Coupling of Ortho-Iodoaniline
Caption: Competing reaction pathways in the Sonogashira coupling of ortho-iodoanilines.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in Sonogashira couplings.
References
- 1. Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. depts.washington.edu [depts.washington.edu]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Preventing Homocoupling in Palladium-Catalyzed Reactions of 2-Iodobenzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling in palladium-catalyzed cross-coupling reactions involving 2-iodobenzylamine. The presence of the ortho-aminomethyl group introduces specific challenges, including potential catalyst inhibition, which requires careful optimization of reaction conditions.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you navigate experimental challenges and minimize the formation of undesired homocoupling byproducts.
Suzuki-Miyaura Coupling
Question 1: I am observing a significant amount of biaryl byproduct from the homocoupling of my boronic acid reagent when reacting with 2-iodobenzylamine. What are the primary causes and how can I prevent this?
Answer:
Homocoupling of boronic acids in Suzuki-Miyaura reactions is a frequent issue, primarily caused by the presence of dissolved oxygen or the use of Palladium(II) precatalysts.[1][2] The electron-donating nature of the aminobenzyl group can also influence the catalytic cycle, making side reactions more competitive.[1]
Key Causes and Solutions:
-
Oxygen Contamination: Trace oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of two boronic acid molecules.[1][3]
-
Solution: Rigorous deoxygenation of all solvents and the reaction vessel is critical. Effective methods include subsurface sparging with an inert gas (Argon or Nitrogen) for at least 15-30 minutes or utilizing the freeze-pump-thaw technique for highly sensitive systems.[1]
-
-
Palladium(II) Precatalysts: Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require in situ reduction to the active Pd(0) catalyst. This reduction can be mediated by the homocoupling of the boronic acid, consuming your reagent and reducing the overall yield of the desired product.[1]
-
Solution: Employ a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to enter the catalytic cycle directly. If a Pd(II) source is used, adding a mild reducing agent, such as potassium formate, can help suppress homocoupling by facilitating the reduction of Pd(II) without consuming the boronic acid.[3]
-
-
Catalyst Inhibition by the Amino Group: The primary amine of 2-iodobenzylamine can coordinate to the palladium center, potentially inhibiting the catalyst and favoring side reactions.
-
Solution:
-
Ligand Selection: Utilize bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands such as SPhos, XPhos, RuPhos). These create a sterically hindered environment around the palladium atom, which can disfavor the coordination of the primary amine.
-
Amine Protection: Temporarily protect the amine with a suitable protecting group (e.g., Boc, Cbz). This is a robust strategy to prevent its interference with the catalyst.
-
-
The following table summarizes the expected effect of various parameter adjustments on the ratio of the desired cross-coupling product to the homocoupling byproduct.
| Parameter Change | Expected Effect on Homocoupling | Rationale |
| Switch from Pd(OAc)₂ to Pd(PPh₃)₄ | Decrease | A Pd(0) source bypasses the initial reduction step that can be mediated by boronic acid homocoupling.[1] |
| Rigorous Solvent Degassing | Decrease | Minimizes dissolved oxygen, which can oxidize Pd(0) to Pd(II), a known promoter of homocoupling.[1][3] |
| Use of Bulky, Electron-Rich Ligands | Decrease | Steric bulk can accelerate the reductive elimination step of the desired product, outcompeting side reactions. |
| Protection of Amino Group (e.g., N-Boc) | Decrease | Prevents coordination of the amine to the palladium center, which can lead to catalyst inhibition and favor side reactions. |
| Slow Addition of Boronic Acid | Decrease | Maintains a low instantaneous concentration of the boronic acid, which disfavors the bimolecular homocoupling reaction.[1] |
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add N-Boc-2-iodobenzylamine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a rigorously degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Sonogashira Coupling
Question 2: My Sonogashira reaction of 2-iodobenzylamine is producing a significant amount of alkyne dimer (Glaser coupling product). How can I minimize this side reaction?
Answer:
The copper-catalyzed oxidative homocoupling of terminal alkynes, known as Glaser coupling, is the most common side reaction in Sonogashira couplings.[4][5]
Key Causes and Solutions:
-
Presence of Oxygen: Oxygen is a key promoter of the oxidative dimerization of the copper acetylide intermediate.[4]
-
Solution: Employ strictly anaerobic conditions. All solvents must be anhydrous and thoroughly degassed. The reaction should be maintained under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish.[4]
-
-
Copper(I) Co-catalyst: The copper co-catalyst, while accelerating the Sonogashira coupling, is the primary mediator of the Glaser homocoupling pathway.[4]
-
Solution:
-
Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to use a copper-free Sonogashira protocol.[4][6] These conditions often require more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands, and may need higher reaction temperatures.
-
Minimize Copper Loading: If a copper co-catalyst is used, its concentration should be minimized to the lowest effective level.
-
-
-
High Alkyne Concentration: A high concentration of the terminal alkyne can favor the bimolecular homocoupling.
-
Solution: The slow addition of the terminal alkyne to the reaction mixture using a syringe pump can maintain a low instantaneous concentration, thus disfavoring dimerization.[4]
-
| Strategy | Expected Effect on Glaser Coupling | Rationale |
| Implement Copper-Free Protocol | Significant Decrease | Eliminates the primary catalytic pathway for alkyne homocoupling.[4][6] |
| Rigorous Anaerobic Conditions | Decrease | Prevents the oxygen-mediated oxidative dimerization of the copper acetylide intermediate.[4] |
| Slow Addition of Alkyne | Decrease | Reduces the concentration of the alkyne available for the bimolecular homocoupling side reaction.[4] |
| Choice of Amine Base | Can Decrease | In some systems, secondary amines like piperidine or diisopropylamine have been shown to be more effective at suppressing homocoupling than tertiary amines like triethylamine. |
-
Reagent Preparation: Ensure all solvents are anhydrous and thoroughly degassed.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-iodobenzylamine (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 equiv.).
-
Solvent and Alkyne Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the dropwise addition of the terminal alkyne (1.2 equiv.).
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 100 °C) and monitor by TLC or GC-MS.
-
Work-up: Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Heck Reaction
Question 3: The Heck reaction of 2-iodobenzylamine with my alkene is giving low conversion, and I'm observing the formation of dehalogenated starting material. What are the likely issues?
Answer:
Low conversion and dehalogenation in Heck reactions with electron-rich aryl iodides like 2-iodobenzylamine are typically due to a slow oxidative addition step and competing reductive pathways.[7]
Key Causes and Solutions:
-
Slow Oxidative Addition: The electron-donating aminomethyl group increases the electron density of the aromatic ring, which can slow down the initial, often rate-limiting, oxidative addition of the aryl iodide to the Pd(0) catalyst.[7]
-
Solution:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands to promote oxidative addition.
-
Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Monitor for catalyst decomposition at higher temperatures.[7]
-
-
-
Reductive Dehalogenation: This side reaction, where the iodo group is replaced by hydrogen, can occur when the alkylpalladium(II) intermediate is intercepted by a hydride source before β-hydride elimination can take place.[7]
-
Solution: Focus on optimizing conditions to accelerate the desired Heck pathway. This includes the ligand and temperature adjustments mentioned above, as well as screening different bases and solvents to find a system that disfavors the reductive pathway.
-
-
Catalyst Decomposition: At the higher temperatures often required for these substrates, the palladium catalyst can agglomerate into inactive palladium black.[7]
-
Solution: Use a more stable palladium precatalyst and avoid excessively high temperatures or prolonged reaction times.
-
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Slow Oxidative Addition | Employ bulky, electron-rich ligands (e.g., P(t-Bu)₃, NHC ligands); Incrementally increase reaction temperature.[7] |
| Dehalogenation Side Product | Competing Reductive Pathway | Optimize conditions (ligand, temperature, base, solvent) to accelerate the productive Heck coupling.[7] |
| Formation of Palladium Black | Catalyst Decomposition | Use a more stable palladium precatalyst; Avoid excessive heating.[7] |
-
Reaction Setup: In a sealable reaction vessel, combine 2-iodobenzylamine (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(o-tolyl)₃, 4 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add an anhydrous, degassed solvent (e.g., DMAc), followed by the base (e.g., Et₃N, 1.5 equiv.) and the alkene (e.g., n-butyl acrylate, 1.5 equiv.) via syringe.
-
Reaction Execution: Place the sealed vessel in a preheated block and stir at the desired temperature (e.g., 120 °C).
-
Work-up: After completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting homocoupling in Suzuki reactions.
Caption: Decision tree for minimizing Glaser coupling in Sonogashira reactions.
Caption: Workflow for addressing common issues in Heck reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of (2-Iodophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of (2-Iodophenyl)methanamine. The information is designed to assist in optimizing reaction conditions, minimizing impurities, and ensuring a high-quality final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two primary synthetic routes for this compound are the reduction of 2-iodobenzonitrile and the Gabriel synthesis starting from 2-iodobenzyl bromide.
Q2: What are the typical impurities I might encounter?
A2: The impurity profile largely depends on the chosen synthetic route.
-
From 2-iodobenzonitrile reduction: Common impurities include unreacted 2-iodobenzonitrile, over-reduced secondary and tertiary amines, and 2-iodobenzoic acid resulting from nitrile hydrolysis. Deiodination of the starting material or product can also occur under certain reductive conditions.
-
From Gabriel synthesis: Impurities may include unreacted 2-iodobenzyl bromide, phthalimide, and byproducts from the hydrolysis step such as phthalic acid or phthalhydrazide.
Q3: How can I minimize the formation of secondary and tertiary amine impurities during nitrile reduction?
A3: The formation of secondary and tertiary amines is a common side reaction in the catalytic hydrogenation of nitriles.[1][2] To minimize these byproducts, consider the following:
-
Addition of Ammonia: Introducing ammonia or ammonium hydroxide to the reaction mixture can help suppress the formation of secondary and tertiary amines.[1]
-
Catalyst Choice: The choice of catalyst can influence selectivity.
-
Reaction Conditions: Lowering the reaction temperature and pressure may also reduce over-alkylation.
Q4: What causes the hydrolysis of 2-iodobenzonitrile, and how can I prevent it?
A4: The nitrile group is susceptible to hydrolysis to a carboxylic acid, especially under strongly acidic or basic conditions, or in the presence of water at elevated temperatures.[3] To prevent this:
-
Anhydrous Conditions: Ensure all solvents and reagents are anhydrous.
-
Control pH: Avoid strongly acidic or basic conditions if possible. If a base is necessary, a non-nucleophilic base may be a better choice.[3]
Q5: What are the signs of deiodination, and how can it be avoided?
A5: Deiodination, the loss of the iodine atom, can be indicated by the presence of benzylamine or other non-iodinated byproducts in your analytical data (e.g., GC-MS). This can be promoted by certain reducing conditions, elevated temperatures, or exposure to light.[3] To mitigate this:
-
Milder Reducing Agents: Consider using milder reducing agents.
-
Temperature Control: Maintain the lowest effective reaction temperature.
-
Light Protection: Protect the reaction mixture from light, especially if using light-sensitive reagents.[3]
Troubleshooting Guides
Synthesis Route 1: Reduction of 2-Iodobenzonitrile
Problem: Low yield of this compound.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Extend the reaction time. - Increase the amount of reducing agent. - Ensure the catalyst (if used) is active. |
| Hydrolysis of Starting Material | - Use anhydrous solvents and reagents. - Avoid extreme pH conditions.[3] |
| Deiodination | - Use milder reducing conditions. - Lower the reaction temperature. - Protect the reaction from light.[3] |
| Product Loss During Workup | - Optimize extraction pH to ensure the amine is in its free base form. - Use an appropriate extraction solvent. |
Problem: Presence of significant impurities in the final product.
| Impurity | Identification Method | Mitigation Strategy |
| Unreacted 2-Iodobenzonitrile | GC-MS, HPLC, NMR | - Ensure sufficient reducing agent is used. - Increase reaction time or temperature as appropriate. |
| Secondary/Tertiary Amines | GC-MS, HPLC, NMR | - Add ammonia or ammonium hydroxide to the reaction.[1] - Optimize catalyst and reaction conditions. |
| 2-Iodobenzoic Acid | HPLC, NMR | - Maintain anhydrous and neutral pH conditions.[3] - Purify the final product by distillation or column chromatography. |
Synthesis Route 2: Gabriel Synthesis from 2-Iodobenzyl Bromide
Problem: Low yield of this compound.
| Potential Cause | Suggested Solution |
| Incomplete Alkylation | - Ensure the potassium phthalimide is dry and reactive. - Use an appropriate polar aprotic solvent (e.g., DMF). - Increase reaction time or temperature. |
| Incomplete Hydrolysis | - Use a stronger acid or base for hydrolysis, or increase the concentration of hydrazine.[4][5] - Extend the hydrolysis time or increase the temperature. |
| Side Reactions of 2-Iodobenzyl Bromide | - Ensure slow addition of the alkylating agent. - Maintain a controlled temperature during alkylation. |
Problem: Difficulty in removing phthalimide-related byproducts.
| Impurity | Identification Method | Mitigation Strategy | | :--- | :--- | | Phthalic Acid | HPLC, NMR | - After acidic hydrolysis, filter the precipitated phthalic acid from the cooled aqueous solution. - Adjust the pH to precipitate the phthalic acid while keeping the amine salt in solution. | | Phthalhydrazide | HPLC, NMR | - Phthalhydrazide is often insoluble and can be removed by filtration after the reaction with hydrazine.[4] |
Quantitative Data Summary
While specific impurity percentages can vary significantly based on reaction conditions, the following table provides a general overview of potential impurity levels.
| Synthetic Route | Common Impurity | Typical Percentage Range (if unoptimized) |
| Reduction of 2-Iodobenzonitrile (Catalytic Hydrogenation) | Secondary/Tertiary Amines | 5-20% |
| 2-Iodobenzoic Acid | 1-10% | |
| Gabriel Synthesis | Unreacted 2-Iodobenzyl Bromide | 2-15% |
| Phthalic Acid/Phthalhydrazide | Can be significant if not properly removed during workup |
Experimental Protocols
Key Experiment: Reduction of 2-Iodobenzonitrile using Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
2-Iodobenzonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Sulfuric Acid (10% aqueous solution)
-
Sodium Hydroxide solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
A solution of 2-iodobenzonitrile in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water.
-
The resulting solid is filtered off and washed with diethyl ether.
-
The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification can be achieved by vacuum distillation or column chromatography.
Visualizations
Logical Relationship: Common Impurities in Nitrile Reduction
References
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with Amine-Containing Aryl Iodides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving amine-containing aryl iodides. Catalyst deactivation is a common challenge with these substrates, leading to low yields and reaction failures. This guide will help you diagnose and resolve these issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with an amine-containing aryl iodide is giving low to no yield. What is the most probable cause?
A1: The most common reason for low or no conversion is catalyst deactivation or "poisoning." The primary or secondary amine functionality on your aryl iodide can coordinate strongly to the palladium catalyst. This forms a stable, inactive complex that prevents the catalyst from participating in the catalytic cycle.
Q2: My reaction mixture turns black. What does this indicate and how can I prevent it?
A2: The formation of a black precipitate, commonly known as "palladium black," signifies that the palladium catalyst has agglomerated and crashed out of the solution.[1] This is a sign of catalyst decomposition and leads to a loss of catalytic activity. To prevent this, ensure you are using appropriate ligands that stabilize the palladium nanoparticles, maintaining a strictly inert atmosphere to prevent oxidation of the Pd(0) species, and using the lowest effective reaction temperature.[1]
Q3: Can the choice of base and solvent impact catalyst deactivation?
A3: Absolutely. The base is crucial for the catalytic cycle, but an inappropriate choice can lead to side reactions or catalyst degradation. For instance, while strong bases are often required, they can also promote the degradation of sensitive substrates, which in turn can lead to catalyst deactivation. The solvent affects the solubility of all reaction components and the stability of the catalyst. Always use anhydrous, degassed solvents to prevent catalyst oxidation and other side reactions.[1]
Q4: Are there specific ligands that are recommended for cross-coupling reactions with amine-containing aryl iodides?
A4: Yes, the choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), are highly recommended.[2][3] These ligands promote the desired catalytic cycle and sterically hinder the amine group on the substrate from deactivating the palladium center. N-heterocyclic carbene (NHC) ligands have also shown great promise in these types of challenging coupling reactions.[4][5][6]
Q5: Should I protect the amine group on my aryl iodide before the cross-coupling reaction?
A5: Protecting the amine group is a very effective strategy to prevent catalyst deactivation. Common protecting groups for amines that are stable under typical cross-coupling conditions include tert-Butyloxycarbonyl (Boc) and Carboxybenzyl (Cbz). These can be removed after the coupling reaction is complete.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low or No Product Formation | Catalyst Deactivation by Amine Coordination: The amine on the aryl iodide is binding to the palladium center, inhibiting its catalytic activity. | 1. Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][3][4][5][6] 2. Amine Protection: Protect the amine with a suitable protecting group (e.g., Boc, Cbz) prior to the coupling reaction. 3. Catalyst Choice: Employ robust pre-catalysts like Pd₂(dba)₃ with an appropriate ligand or palladacycles. |
| Formation of Inactive Palladium Dimers: With aryl iodides, inactive palladium iodide dimer complexes can form, slowing down the reaction. | 1. Ligand Choice: Bidentate phosphine ligands like BINAP and DPPF can help prevent the formation of these dimers.[7] 2. Solvent System: Choose a solvent system where the iodide byproduct is insoluble, which can drive the equilibrium away from the inactive dimer.[2] | |
| Formation of Side Products | Homocoupling of Boronic Acid (Suzuki Coupling): This can occur if the reaction conditions favor the coupling of two boronic acid molecules. | 1. Optimize Stoichiometry: Use a slight excess of the aryl iodide. 2. Control Reaction Temperature: Lowering the temperature may reduce the rate of homocoupling. 3. Degas Thoroughly: Oxygen can promote homocoupling. |
| Double Arylation of Primary Amines (Buchwald-Hartwig): A primary amine coupling partner can react a second time with the aryl iodide. | 1. Use Bulky Ligands: Sterically demanding ligands can hinder the second arylation.[8] 2. Adjust Stoichiometry: A slight excess of the primary amine can favor monoarylation.[8] | |
| Beta-Hydride Elimination: This is a potential side reaction, especially with primary aliphatic amines, leading to a hydrodehalogenated arene.[6][7] | 1. Ligand Design: Use ligands that facilitate rapid reductive elimination to outcompete beta-hydride elimination.[9] | |
| Reaction Stalls or is Sluggish | Insufficient Catalyst Activity: The chosen catalyst system may not be active enough for the specific substrate. | 1. Screen Catalysts and Ligands: Test a variety of palladium sources and ligands. Pre-catalysts are often more active than generating the catalyst in situ. 2. Increase Temperature: Carefully increase the reaction temperature, but be mindful of potential catalyst decomposition. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for successful cross-coupling reactions of amine-containing aryl iodides.
Table 1: Suzuki Coupling of Amine-Containing Aryl Iodides
| Aryl Iodide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoaniline | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | N/A |
| 2-Iodoaniline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 92 | N/A |
| 4-Iodo-3,5-dimethylaniline | Arylboronic acid | Pd(PPh₃)₄ (1-5) | - | K₂CO₃ | 1,4-Dioxane | 80-110 | 2-24 | >90 | [10] |
| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | - | K₂CO₃ | EtOH | 100 | 4 | High | [11][12] |
Table 2: Buchwald-Hartwig Amination of Amine-Containing Aryl Iodides
| Aryl Iodide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoaniline | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | 95 | N/A |
| 2-Iodoaniline | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | t-BuOH | 80 | 24 | 88 | [2] |
| 4-Iodobenzylamine | Various Amines | Pd₂(dba)₃ (1-3) | XPhos (2-6) | NaOtBu | Toluene | 90-110 | 12-24 | 70-95 | [8] |
Table 3: Heck Reaction of Amine-Containing Aryl Iodides
| Aryl Iodide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoaniline | Methyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 16 | 90 | N/A |
| 2-Iodoaniline | Styrene | Pd/C (0.5) | - | NaOAc | DMA | 140 | 20 | >95 | [13] |
| 2-Iodoaniline | Acrylic acid | Pd/NiFe₂O₄ | - | K₂CO₃ | DMF | 120 | 12 | 85-95 | [14] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of an Amine-Containing Aryl Iodide
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the amine-containing aryl iodide (1.0 equiv.), the boronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 4:1).
-
Degassing: Further degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Protection of an Amine-Containing Aryl Iodide with a Boc Group
-
Dissolution: Dissolve the amine-containing aryl iodide (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a base, typically triethylamine (1.5 equiv.).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quenching and Extraction: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected aryl iodide.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cross-Coupling Reaction Rates with 2-Iodobenzylamine
This technical support center is designed for researchers, scientists, and professionals in drug development to address common challenges and improve the efficiency of cross-coupling reactions involving 2-iodobenzylamine. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate reaction optimization.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with 2-iodobenzylamine is sluggish or failing. What are the primary reasons?
A1: Slow or failed reactions with 2-iodobenzylamine can often be attributed to several factors. The primary amine functionality can coordinate with the palladium catalyst, leading to inhibition or deactivation. Additionally, steric hindrance from the ortho-substituent can impede the oxidative addition step, which is often rate-determining. Common issues include suboptimal choice of ligand, base, or solvent, as well as impure reagents or inadequate inert atmosphere.
Q2: How can I prevent the primary amine of 2-iodobenzylamine from interfering with the palladium catalyst?
A2: There are three primary strategies to mitigate catalyst inhibition by the amine group:
-
Use of Bulky Ligands: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can create a sterically crowded environment around the palladium center, disfavoring coordination of the benzylamine.
-
In Situ Protonation: The addition of a suitable acid can protonate the amine, preventing its coordination to the catalyst. However, the choice and amount of acid must be carefully optimized to avoid unwanted side reactions.
-
Protecting Groups: Temporarily protecting the amine with a group like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) is a highly effective strategy to prevent catalyst inhibition. The protecting group can be removed after the cross-coupling reaction.
Q3: Which palladium catalyst system is most effective for 2-iodobenzylamine?
A3: The choice of catalyst is crucial. While standard catalysts like Pd(PPh₃)₄ can be used, more active and specialized systems often provide better results, especially for challenging couplings. Pre-formed catalysts or pre-catalysts that readily generate the active Pd(0) species are often more reliable. For Suzuki-Miyaura reactions, systems like Pd(OAc)₂ with a bulky phosphine ligand are common. For Buchwald-Hartwig aminations, palladium precatalysts in combination with ligands like BrettPhos have shown high efficacy.
Q4: Can I perform a Sonogashira coupling with 2-iodobenzylamine without a copper co-catalyst?
A4: Yes, copper-free Sonogashira couplings are possible and can be advantageous in preventing the formation of alkyne homocoupling (Glaser coupling) byproducts. These protocols typically rely on a palladium catalyst with a suitable ligand and a strong amine base in a polar aprotic solvent.
Q5: What are common side reactions to watch for with 2-iodobenzylamine?
A5: Besides catalyst inhibition, other potential side reactions include:
-
Hydrodehalogenation: Reduction of the C-I bond to a C-H bond, resulting in the formation of benzylamine. This can be minimized by optimizing the base and temperature.
-
Homocoupling: Dimerization of the coupling partners (e.g., boronic acid in Suzuki reactions or alkyne in Sonogashira reactions). This can often be suppressed by ensuring strictly anaerobic conditions and optimizing catalyst loading.
Troubleshooting Guides
Low or No Product Yield
Issue: The cross-coupling reaction of 2-iodobenzylamine shows low or no conversion to the desired product.
This troubleshooting guide provides a systematic approach to identifying and resolving the underlying causes of low reactivity.
Caption: Troubleshooting workflow for low reaction yield.
Data Summary: Reaction Parameter Optimization
The following tables provide representative data for optimizing cross-coupling reactions with aryl iodides analogous to 2-iodobenzylamine. These should serve as a starting point for reaction development.
Table 1: Suzuki-Miyaura Coupling - Ligand and Base Effects
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 60-75 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 8 | >90 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 110 | 10 | 85-95 |
| XPhos Pd G2 | XPhos | K₂CO₃ | THF/H₂O | 80 | 6 | >95 |
Table 2: Buchwald-Hartwig Amination - Catalyst and Ligand Screening
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | 18 | 70-85 |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 90 | 12 | >90 |
| BrettPhos Pd G3 | BrettPhos | LHMDS | THF | 80 | 8 | >95 |
Table 3: Sonogashira Coupling - Solvent and Co-catalyst Influence
| Palladium Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 12 | 80-90 |
| Pd(OAc)₂/PPh₃ | CuI | DIPA | DMF | 80 | 8 | >90 |
| Pd(PPh₃)₄ | None | Piperidine | Toluene | 90 | 10 | 75-85 |
| PdCl₂(dppf) | CuI | Cs₂CO₃ | Dioxane | 100 | 12 | 85-95 |
Experimental Protocols
The following are generalized starting protocols for common cross-coupling reactions with 2-iodobenzylamine. Optimization of catalyst loading, ligand, base, solvent, temperature, and reaction time is often necessary.
General Experimental Workflow
Caption: A standard workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling Protocol (Amine Protection)
-
Amine Protection: Protect the amine of 2-iodobenzylamine with a Boc group using standard procedures.
-
Reaction Setup: To a flame-dried Schlenk flask, add the N-Boc-2-iodobenzylamine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring and monitor by TLC or LC-MS.
-
Workup and Deprotection: Upon completion, cool the reaction, perform a standard aqueous workup, and purify the N-Boc protected product. Subsequent deprotection under acidic conditions will yield the final product.
Buchwald-Hartwig Amination Protocol
-
Reaction Setup: In a glovebox or under a stream of inert gas, add to a reaction vessel the 2-iodobenzylamine (1.0 equiv.), the amine coupling partner (1.2 equiv.), the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or THF).
-
Reaction: Seal the vessel and heat to 80-110 °C until the starting material is consumed.
-
Workup: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.
Sonogashira Coupling Protocol (Copper-Free)
-
Reaction Setup: To a Schlenk flask, add 2-iodobenzylamine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a phosphine ligand if necessary.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add a degassed solvent (e.g., DMF or THF), the terminal alkyne (1.2-1.5 equiv.), and an amine base (e.g., triethylamine or piperidine, 2-3 equiv.).
-
Reaction: Heat the reaction to 60-90 °C and monitor its progress.
-
Workup: After completion, cool the reaction, remove the amine base under reduced pressure, and perform a standard aqueous workup. Purify the product by column chromatography.
Palladium-Catalyzed Cross-Coupling Catalytic Cycle
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Caption: Generalized catalytic cycle for cross-coupling reactions.
Technical Support Center: Palladium Catalyst Removal in (2-Iodophenyl)methanamine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of palladium catalysts from reactions involving (2-Iodophenyl)methanamine. The presence of the primary amine in this substrate presents unique challenges due to its potential to coordinate with palladium, making catalyst removal a critical step to ensure the purity of subsequent compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the workup procedure for removing palladium catalysts from this compound reactions.
| Issue | Possible Cause | Troubleshooting Steps |
| High levels of residual palladium in the final product after filtration. | The primary amine in this compound can form soluble complexes with palladium, preventing its removal by simple filtration.[1][2] | 1. Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based, dimercaptotriazine (DMT)-based, or cysteine-based scavengers are often effective.[2][3] 2. Activated Carbon Treatment: Use activated carbon to adsorb the soluble palladium species.[1][3] 3. Induce Precipitation: Attempt to precipitate the soluble palladium by adding an anti-solvent before filtration.[4] |
| Product loss during the scavenging process. | Non-specific adsorption of the amine-containing product onto the scavenger material, particularly with activated carbon.[1][2] | 1. Scavenger Screening: Test a small panel of different scavengers to identify one with high selectivity for palladium and low affinity for your product.[2][3][4] 2. Optimize Scavenger Amount: Use the minimum effective amount of scavenger to minimize product loss.[2][4] 3. Adjust Solvent System: Use a solvent in which your product is highly soluble to reduce its adsorption onto the scavenger.[2][3][4] 4. Wash the Scavenger: After filtration, wash the scavenger with fresh solvent to recover any adsorbed product.[4] |
| Inconsistent palladium removal from batch to batch. | Variation in the palladium species (e.g., oxidation state) at the end of the reaction.[3] | 1. Standardize Work-up: Ensure a consistent work-up procedure before the palladium removal step.[3] 2. Use a Broad-Spectrum Scavenger: Consider scavengers like those based on DMT, which can be effective against various palladium species.[3] 3. Pre-treatment: A mild oxidation or reduction step could convert palladium into a single, more easily removable species.[3] |
| Filtrate remains colored (black, grey, or brown) after passing through Celite®. | Fine palladium particles may be passing through the filter aid, or soluble palladium species are present.[4] | 1. Optimize Filtration: Ensure the Celite® bed is well-packed (1-2 cm thick) and consider pre-wetting it with the solvent.[4] 2. Use a Finer Filter: Switch to a finer porosity filter paper or a membrane filter (e.g., 0.45 µm PTFE).[4] 3. Double Filtration: Pass the filtrate through a second Celite® pad.[4] 4. Address Soluble Palladium: If the color persists, soluble palladium is likely present. Use a scavenger or activated carbon.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium from reactions involving this compound?
A1: The most prevalent methods include:
-
Adsorption: Using solid-supported metal scavengers with high affinity for palladium, such as those with thiol, amine, or dimercaptotriazine functionalities, or using activated carbon.[3][5]
-
Crystallization: Purifying the product through crystallization can leave palladium impurities in the mother liquor. The effectiveness can be enhanced by using additives that increase the solubility of palladium species.[3]
-
Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a separate phase.[3]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® is effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[3][4]
Q2: Why is it challenging to remove palladium from reactions with this compound?
A2: The primary amine group in this compound can act as a ligand, forming stable, soluble complexes with palladium.[1] This coordination makes the palladium less accessible to simple removal techniques like filtration.
Q3: How do I choose the best palladium scavenger for my reaction?
A3: The optimal choice depends on several factors:
-
Palladium Species: The oxidation state of the palladium (e.g., Pd(0) or Pd(II)) can influence its affinity for different scavengers.[6]
-
Product Nature: The scavenger should not react with or strongly adsorb your product. Given the amine functionality, scavengers with electrophilic groups should be used cautiously.[1]
-
Solvent System: The scavenger must be compatible with your reaction solvent.[4]
-
Cost and Scalability: For larger-scale syntheses, the cost and ease of handling are important considerations.[1]
Q4: How can I quantify the amount of residual palladium in my product?
A4: The industry standard for quantifying residual palladium in active pharmaceutical ingredients (APIs) is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[7][8] Other methods include atomic absorption spectroscopy and X-ray fluorescence.[8][9] For rapid, semi-quantitative analysis during process development, catalysis-based fluorometric methods are also available.[7][8][10]
Data Presentation
The efficiency of various palladium removal techniques can be summarized as follows. Please note that the actual performance will depend on the specific reaction conditions.
| Removal Method | Typical Starting Pd Level (ppm) | Typical Final Pd Level (ppm) | Advantages | Disadvantages |
| Silica-Based Scavengers (e.g., Thiol, DMT) | 150 - 5000+ | < 1 - 50 | High selectivity, efficient removal.[11][12] | Higher cost compared to carbon.[13] |
| Activated Carbon | 300 - 9100+ | < 1 - 100 | Cost-effective.[1][13] | Can lead to product loss due to non-specific adsorption.[1][2] |
| Crystallization | Variable | < 1 - 100+ | Can be highly effective, especially with additives.[2][3] | Product loss in mother liquor, potential for co-crystallization of palladium complexes.[2][14] |
| Celite® Filtration | Variable (for heterogeneous Pd) | Variable | Simple and effective for insoluble palladium.[4][15] | Ineffective for soluble palladium species.[4] |
Experimental Protocols
Protocol 1: Palladium Removal Using Silica-Based Scavengers
This protocol provides a general procedure for using silica-based scavengers to remove palladium from a solution containing the product of a this compound reaction.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN)) to a concentration of 10-50 mg/mL.[2]
-
Scavenger Selection and Addition: Choose an appropriate silica-based scavenger (e.g., SiliaMetS® Thiol or DMT). A typical starting point is to use 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used.[2] Add the scavenger to the solution.
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 35-45°C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally.[2]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[3]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[2][3]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[2][3]
-
Analysis: Analyze the palladium content of the purified product using ICP-MS.[1]
Protocol 2: Palladium Removal Using Activated Carbon
This protocol outlines a general procedure for palladium removal using activated carbon.
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[3]
-
Carbon Addition: Add activated carbon to the solution. A typical starting point is 5-10 wt% relative to the crude product.[1]
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[1]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.[2]
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[3]
-
Concentration: Concentrate the filtrate to obtain the purified product.[2]
-
Analysis: Analyze the purified product for residual palladium content.[3]
Visualizations
Caption: Decision workflow for selecting a palladium removal method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmtech.com [pharmtech.com]
- 8. arborassays.com [arborassays.com]
- 9. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. apolloscientific.co.uk [apolloscientific.co.uk]
- 12. cphi-online.com [cphi-online.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biotage.com [biotage.com]
- 15. researchgate.net [researchgate.net]
managing air and light sensitivity of 2-iodobenzylamine in reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of 2-iodobenzylamine in chemical reactions, with a focus on managing its sensitivity to air and light.
Frequently Asked Questions (FAQs)
Q1: How should 2-iodobenzylamine be properly stored?
A1: Due to its sensitivity, 2-iodobenzylamine should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[1] It is recommended to store it in a cool, dark place, ideally refrigerated at 2-8°C.[1]
Q2: What are the visible signs of 2-iodobenzylamine degradation?
A2: Freshly purified 2-iodobenzylamine is often described as a light yellow liquid or solid.[1] Upon degradation due to exposure to air and/or light, it may darken, turning brown. The presence of significant color change can indicate the formation of impurities.
Q3: Can I handle 2-iodobenzylamine in the open air for a short period?
A3: It is strongly advised to minimize exposure to air. While very brief handling to weigh the compound might be unavoidable without a glovebox, all subsequent steps, including dissolution and reaction setup, should be performed under an inert atmosphere to prevent degradation that could impact your reaction's outcome.
Q4: What are the likely degradation products of 2-iodobenzylamine?
Q5: How does the primary amine functionality of 2-iodobenzylamine affect its use in reactions like palladium-catalyzed cross-couplings?
A5: The primary amine can coordinate to the metal center of the catalyst (e.g., palladium), which may lead to catalyst inhibition or the formation of undesired side products. In such cases, protection of the amine group (e.g., as a Boc-carbamate) is often recommended.
Troubleshooting Guide
This guide addresses common issues encountered when using 2-iodobenzylamine in reactions.
| Issue | Possible Cause | Recommended Solution |
| Reaction mixture turns dark brown or black shortly after adding 2-iodobenzylamine. | Degradation of 2-iodobenzylamine due to exposure to air or light. | Ensure all solvents are thoroughly degassed and the reaction is set up and maintained under a positive pressure of an inert gas (nitrogen or argon). Protect the reaction vessel from light by wrapping it in aluminum foil. |
| Low yield of the desired product, with starting material consumed. | Formation of unidentified byproducts. | This could be due to the reaction of degradation products of 2-iodobenzylamine. Purify the 2-iodobenzylamine immediately before use if its purity is questionable. Consider protecting the amine group. |
| Inconsistent reaction outcomes between batches. | Varying degrees of 2-iodobenzylamine degradation. | Standardize the handling and storage procedures for 2-iodobenzylamine. Always use freshly opened or recently purified material for critical reactions. |
| Appearance of unexpected spots on TLC analysis. | Presence of impurities in the starting material or degradation during the reaction. | Co-spot the reaction mixture with the starting 2-iodobenzylamine on a TLC plate to check for impurities. If the starting material is impure, purify it before use. |
| Failure of a palladium-catalyzed cross-coupling reaction. | Catalyst inhibition by the amine or degradation of the starting material. | Protect the amine group of 2-iodobenzylamine. Ensure rigorous inert atmosphere techniques are employed throughout the reaction setup and duration. |
Experimental Protocols
Protocol 1: General Procedure for Setting Up a Reaction with 2-Iodobenzylamine under Inert Atmosphere
This protocol describes a standard method for setting up a reaction using a Schlenk line to maintain an inert atmosphere.
Materials:
-
2-iodobenzylamine
-
Reaction solvent (anhydrous and degassed)
-
Other reagents (dried as necessary)
-
Oven-dried glassware (e.g., round-bottom flask, condenser)
-
Schlenk line with a dual vacuum/inert gas manifold
-
Magnetic stirrer and stir bar
-
Syringes and needles (oven-dried)
-
Rubber septa
Methodology:
-
Glassware Preparation: Assemble the oven-dried glassware (e.g., a round-bottom flask with a stir bar and condenser) while still hot and immediately place it under vacuum on the Schlenk line.
-
Inerting the Flask: Alternate between evacuating the flask and backfilling with inert gas (nitrogen or argon) at least three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent to the reaction flask via a cannula or a syringe.
-
Reagent Addition (if solid): If other reagents are solids, add them to the flask before sealing and inerting, if possible. If they need to be added later, do so under a positive flow of inert gas.
-
2-Iodobenzylamine Addition: If 2-iodobenzylamine is a liquid, draw the required amount into a clean, dry syringe that has been flushed with inert gas. Pierce the septum of the reaction flask and add the 2-iodobenzylamine to the reaction mixture. If it is a solid, it can be added quickly under a positive flow of inert gas.
-
Reaction: Proceed with the reaction as per your specific protocol, maintaining a positive pressure of inert gas throughout. A bubbler in the gas outlet of the Schlenk line will indicate this.
-
Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS). When taking an aliquot for analysis, use a syringe flushed with inert gas.
Protocol 2: Purification of 2-Iodobenzylamine by Column Chromatography
If the 2-iodobenzylamine has discolored, purification may be necessary before use.
Materials:
-
Crude or discolored 2-iodobenzylamine
-
Silica gel
-
Eluent system (e.g., a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate; the exact ratio should be determined by TLC analysis)
-
Chromatography column
-
Collection tubes
Methodology:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude 2-iodobenzylamine. The desired compound should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve the crude 2-iodobenzylamine in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified 2-iodobenzylamine.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Storage: Immediately place the purified 2-iodobenzylamine under an inert atmosphere and store it in a cool, dark place.
Visualizations
Caption: Workflow for reactions involving 2-iodobenzylamine.
Caption: Troubleshooting logic for 2-iodobenzylamine reactions.
References
effect of base and solvent on the efficiency of reactions with (2-Iodophenyl)methanamine
Welcome to the Technical Support Center for optimizing reactions involving (2-Iodophenyl)methanamine. This guide is tailored for researchers, scientists, and drug development professionals to provide clear, actionable advice for navigating the complexities of C-N bond formation with this versatile reagent. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the efficiency and success of your experiments.
Frequently Asked questions (FAQs)
Q1: What are the most common challenges when using this compound in cross-coupling reactions? A1: The primary challenges include catalyst inhibition, low yields due to side reactions, and poor reaction kinetics. The iodide leaving group, while making the substrate reactive, can sometimes inhibit the palladium catalyst at high concentrations. Additionally, the presence of the primary amine functionality within the same molecule can lead to self-coupling or other undesired side reactions if not properly managed.
Q2: Which type of cross-coupling reaction is most suitable for N-arylation of this compound? A2: The Buchwald-Hartwig amination is a highly effective and widely used method for the N-arylation of primary amines like this compound with aryl halides.[1][2] This palladium-catalyzed reaction offers broad functional group tolerance and generally proceeds under milder conditions compared to older methods like the Ullmann condensation.[3]
Q3: How critical is the choice of base in these reactions? A3: The choice of base is crucial and can significantly impact the reaction's outcome. Strong, non-nucleophilic bases are required to deprotonate the amine nucleophile or the intermediate palladium-amine complex.[2] Strong bases like sodium tert-butoxide (NaOtBu) are common, but for substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred.[4] The solubility of the base in the chosen solvent also plays a critical role.[4]
Q4: What is the impact of solvent choice on reaction efficiency? A4: Solvents play a multifaceted role by influencing the solubility of reactants and the base, stabilizing catalytic intermediates, and defining the reaction temperature.[3] Apolar aprotic solvents like toluene and dioxane are most commonly used and are often effective.[3][5] It is advisable to avoid chlorinated solvents and acetonitrile as they can inhibit the palladium catalyst.[4]
Q5: My reaction is sluggish or fails completely. What is the first parameter I should investigate? A5: The first step in troubleshooting is to ensure an oxygen-free environment and the use of anhydrous, degassed solvents, as palladium catalysts are sensitive to oxygen. Following this, the choice of ligand is often the most critical parameter to adjust. Different phosphine ligands can dramatically alter the catalyst's activity and stability. Screening a few different ligands is a standard optimization step.[4][6]
Troubleshooting Guide
This section addresses specific issues that may arise during the palladium-catalyzed amination of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst: The Pd(0) active species is not forming efficiently from the Pd(II) precatalyst, or the catalyst has decomposed. | - Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen).- Use fresh, high-purity, and anhydrous/degassed solvents and reagents.- Switch to a pre-formed Pd(0) source or a modern palladacycle precatalyst (e.g., G3 or G4 Buchwald precatalysts) that readily forms the active catalyst. |
| Inappropriate Ligand: The chosen phosphine ligand is not suitable for the specific substrate combination. | - Screen a panel of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos). The optimal ligand is highly substrate-dependent.[6] | |
| Poor Base Solubility/Strength: The base is not soluble enough in the solvent to be effective, or it is not strong enough to facilitate the catalytic cycle. | - For strong bases like NaOtBu in non-polar solvents like toluene, ensure vigorous stirring.- If using weaker bases like K₂CO₃, consider a more polar solvent like dioxane or THF to improve solubility.[5] | |
| Formation of Side Products | Hydrodehalogenation: The aryl iodide is reduced to the corresponding arene, consuming the starting material. | - This is often a ligand-dependent side reaction.[4] Screening different ligands can minimize this pathway.- Lowering the reaction temperature may also reduce the rate of this side reaction. |
| Homocoupling of Amine: Self-coupling of this compound may occur. | - This is less common but can be influenced by the catalyst system. Ensure accurate stoichiometry and consider slower addition of the catalyst. | |
| Byproducts from Base: Base-sensitive functional groups on the coupling partner are reacting with the strong base. | - Switch to a weaker base such as Cs₂CO₃ or K₃PO₄.[4] This may require a higher reaction temperature or a more active catalyst system to maintain a good reaction rate. | |
| Inconsistent Results | Presence of Oxygen or Moisture: Trace amounts of oxygen or water can lead to catalyst deactivation and inconsistent yields. | - Use rigorous techniques for degassing solvents (e.g., freeze-pump-thaw or sparging with inert gas).- Ensure all glassware is oven- or flame-dried before use. |
| Variable Reagent Quality: Impurities in starting materials, solvents, or bases can interfere with the reaction. | - Use high-purity reagents from a reliable source. Purify amines and liquid reagents by distillation or filtration through a plug of alumina if necessary. |
Data Presentation: Effect of Base and Solvent
The following tables summarize representative yields for palladium-catalyzed N-arylation reactions analogous to those with this compound. The data illustrates the impact of different bases and solvents on reaction efficiency.
Table 1: N-Arylation of Benzylamine with Aryl Iodides This table presents data for the coupling of benzylamine with various aryl iodides, demonstrating the general effectiveness of different bases in a common solvent.
| Entry | Aryl Iodide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | NaOtBu | Toluene | 100 | 24 | 95 |
| 2 | 4-Iodoanisole | NaOtBu | Toluene | 100 | 24 | 92 |
| 3 | 2-Iodotoluene | NaOtBu | Toluene | 100 | 24 | 85 |
| 4 | 4-Iodotoluene | Cs₂CO₃ | Dioxane | 110 | 24 | 88 |
| 5 | 4-Iodotoluene | K₃PO₄ | Dioxane | 110 | 24 | 82 |
Data is representative of typical Buchwald-Hartwig amination reactions and compiled from general literature knowledge.[7]
Table 2: Solvent and Base Screening for Amination of Aryl Bromides This table showcases the results of a solvent and base screen for the coupling of an amine with bromobenzene, highlighting how the interplay between solvent and base affects the outcome.[5]
| Entry | Amine | Base | Solvent | Temperature (°C) | Conversion (%)[5] |
| 1 | Carbazole | t-BuOLi | Toluene | 100 | >95 |
| 2 | Carbazole | t-BuOLi | 1,4-Dioxane | 100 | 90 |
| 3 | Carbazole | t-BuOLi | THF | 65 | 10 |
| 4 | Carbazole | t-BuOLi | DMF | 100 | 5 |
| 5 | Carbazole | t-BuONa | Toluene | 100 | 90 |
| 6 | Carbazole | Cs₂CO₃ | Toluene | 100 | 85 |
Experimental Protocols & Methodologies
Representative Protocol for Palladium-Catalyzed N-Arylation of this compound
This protocol provides a general starting point for the Buchwald-Hartwig amination. Conditions should be optimized for each specific aryl halide coupling partner.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a Buchwald G3/G4 precatalyst)
-
Phosphine ligand (e.g., XPhos or RuPhos)
-
Base (e.g., NaOtBu or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Oven-dried glassware (Schlenk tube or reaction vial with septum cap)
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium precatalyst (1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 equiv.). Then, add the degassed solvent (to achieve a concentration of approximately 0.1–0.2 M with respect to the aryl halide).
-
Substrate Addition: Add this compound (1.2 equiv.) to the mixture via syringe.
-
Reaction: Place the sealed reaction tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for N-arylation reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biaryl Monophosphine Ligands in Palladium-Catalyzed C-N Coupling: An Updated User's Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
mitigating dehalogenation as a side reaction in 2-iodobenzylamine couplings
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in mitigating dehalogenation as a side reaction during palladium-catalyzed coupling reactions of 2-iodobenzylamine.
Troubleshooting Guide
High Levels of Dehalogenated Byproduct (Benzylamine) Observed
If you are observing significant formation of benzylamine in your reaction mixture, it is a strong indicator that hydrodehalogenation is a competing side reaction. The following table summarizes key reaction parameters and their impact on minimizing this undesired pathway. The data presented is illustrative and compiled from general trends and findings for structurally similar ortho-substituted aryl iodides.
Table 1: Influence of Reaction Parameters on Dehalogenation in Palladium-Catalyzed Couplings
| Parameter | Condition Prone to Dehalogenation | Recommended Condition to Minimize Dehalogenation | Rationale |
| Ligand | Less bulky, electron-poor (e.g., PPh₃) | Bulky, electron-rich (e.g., XPhos, SPhos, RuPhos) | Bulky ligands accelerate the desired reductive elimination step and stabilize the catalyst.[1][2] |
| Base | Strong bases (e.g., NaOtBu, NaOEt), Amine bases | Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) | Weaker bases are less likely to act as a hydride source or promote the formation of Pd-H species that lead to dehalogenation.[1] |
| Solvent | Protic (e.g., alcohols), Polar aprotic (e.g., DMF) | Non-polar aprotic (e.g., Toluene, Dioxane) | Toluene and dioxane are less likely to act as hydride donors compared to alcohols or DMF.[2] |
| Temperature | High temperature (>100 °C) | Lower temperature (≤ 80-100 °C) | The activation energy for hydrodehalogenation can be lower than the desired coupling, so lowering the temperature can suppress the side reaction more significantly.[3] |
| Catalyst Precursor | Pd(OAc)₂ without a pre-catalyst system | Pre-catalysts (e.g., XPhos Pd G2/G3) | Pre-catalysts can ensure the efficient formation of the active Pd(0) species, potentially reducing side reactions.[4] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2-Iodobenzylamine with Minimized Dehalogenation
This protocol is designed as a starting point for the Suzuki-Miyaura coupling of 2-iodobenzylamine with an arylboronic acid, employing a catalyst system known to minimize dehalogenation.
Materials:
-
2-Iodobenzylamine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.022 mmol, 2.2 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk flask or sealed vial
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or vial under an inert atmosphere, add 2-iodobenzylamine, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent.
-
Add the catalyst premix to the Schlenk flask.
-
Add toluene and water to the reaction mixture.
-
Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes, or by subjecting the mixture to three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Analysis of Dehalogenation by GC-MS
This protocol provides a general procedure for the quantification of the desired coupled product versus the dehalogenated byproduct (benzylamine).
Sample Preparation:
-
At the end of the reaction, take a small aliquot (e.g., 50 µL) of the crude reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., 1 mL of ethyl acetate or dichloromethane).
-
Add a known amount of an internal standard (e.g., dodecane) that does not co-elute with the product, starting material, or byproduct.
-
If necessary, filter the sample through a small plug of silica gel to remove solid particles.
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 80 °C), hold for 2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 280 °C) and hold for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Operate in electron ionization (EI) mode and scan a mass range appropriate for the expected product and byproduct (e.g., 50-500 m/z).
Data Analysis:
-
Identify the peaks corresponding to the desired product and the dehalogenated byproduct by their retention times and mass spectra.
-
Quantify the relative amounts of each compound by integrating the peak areas and comparing them to the internal standard.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of 2-iodobenzylamine couplings?
A1: Dehalogenation, specifically hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the iodine atom on the 2-iodobenzylamine is replaced by a hydrogen atom, resulting in the formation of benzylamine as an undesired byproduct.[1][5] This side reaction consumes the starting material and reduces the overall yield of the desired coupled product.
Q2: What is the primary mechanism of dehalogenation?
A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[5] This can happen through several pathways, including the reaction of the palladium complex with bases, solvents (like alcohols), or trace amounts of water. The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated product, benzylamine.
Q3: Why is 2-iodobenzylamine particularly susceptible to dehalogenation?
A3: Aryl iodides are generally more prone to dehalogenation than aryl bromides or chlorides due to the weaker carbon-iodine bond.[5] The presence of the ortho-aminomethyl group in 2-iodobenzylamine can also influence the reaction, potentially through coordination to the palladium center, which might affect the relative rates of the desired coupling versus the dehalogenation pathway.
Q4: How does the choice of ligand impact dehalogenation?
A4: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the rates of the catalytic cycle steps. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are known to promote the final reductive elimination step that forms the desired product.[1][2] This acceleration of the desired pathway can outcompete the undesired dehalogenation pathway.
Q5: Can the base I use contribute to dehalogenation?
A5: Yes, the choice of base is critical. Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can act as hydride donors or promote the formation of palladium-hydride species, which directly lead to dehalogenation.[1] Weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally preferred as they are less likely to facilitate this side reaction.[1][2]
Q6: I am still observing dehalogenation even after optimizing my ligand and base. What else can I try?
A6: If dehalogenation persists, consider the following:
-
Lower the reaction temperature: High temperatures can sometimes favor the dehalogenation pathway.[3]
-
Change the solvent: If you are using a solvent like DMF or a protic solvent, switch to a non-polar aprotic solvent like toluene or dioxane.[2]
-
Protect the amine: The primary amine of 2-iodobenzylamine could potentially interact with the catalyst. Temporarily protecting the amine with a group like Boc may alter the reactivity and suppress dehalogenation.
-
Use a pre-catalyst: Using a well-defined palladium pre-catalyst can lead to a more controlled formation of the active catalytic species and potentially reduce side reactions.[4]
Visualizations
Caption: A troubleshooting workflow for mitigating dehalogenation.
Caption: Competing pathways: desired coupling vs. dehalogenation.
References
Validation & Comparative
Reactivity Face-Off: (2-Iodophenyl)methanamine vs. (2-Bromophenyl)methanamine in Palladium-Catalyzed Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry
In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. The choice of substrates, particularly the nature of the halide in aryl halides, plays a pivotal role in determining reaction efficiency, scope, and conditions. This guide provides an in-depth comparison of the reactivity of (2-iodophenyl)methanamine and (2-bromophenyl)methanamine, two key building blocks in the synthesis of pharmaceuticals and functional materials. This analysis, supported by established chemical principles and collated experimental data, aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
The fundamental principle governing the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is the bond dissociation energy of the carbon-halogen (C-X) bond. The C-I bond is inherently weaker than the C-Br bond, leading to a generally accepted reactivity trend of Ar-I > Ar-Br > Ar-Cl. This translates to faster oxidative addition of the aryl iodide to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. Consequently, reactions involving this compound can often be performed under milder conditions, with lower catalyst loadings and shorter reaction times compared to its bromo-counterpart.
At a Glance: Reactivity Comparison
| Feature | This compound | (2-Bromophenyl)methanamine |
| Reactivity | Higher | Lower |
| Reaction Speed | Faster | Slower |
| Typical Reaction Conditions | Milder (lower temperatures) | More forcing (higher temperatures) |
| Catalyst Loading | Often lower | Often higher |
| Cost | Generally higher | Generally lower |
| Stability | Can be less stable | Generally more stable |
Quantitative Data from Palladium-Catalyzed Coupling Reactions
The following tables summarize representative experimental data for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions involving this compound, (2-bromophenyl)methanamine, or closely related analogues. While direct side-by-side comparative studies for these specific substrates are scarce, the collated data from various sources clearly illustrates the higher reactivity of the aryl iodide.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.
| Substrate | Coupling Partner | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Boc-(2-iodophenyl)methanamine | Arylboronic acids | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane/H₂O | 80-100 | 12-24 | 70-95[1] |
| (2-Bromophenyl)methanamine | Phenylboronic acid | Fe₃O₄@Pd@C₃TES / PPh₃ | K₂CO₃ / THF/H₂O | 80 | 12 | 71[2] |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3][4]
| Substrate | Alkene | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound derivative | Methyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N / DMF | 100 | 12 | ~85-95 (inferred)[5] |
| Boc-(2-bromophenyl)methanamine | Vinylsulfonamide | Pd(OAc)₂ / PPh₃ | Et₃N / DMF | 180 | 0.08 (MW) | 80-95[6] |
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7][8] Generally, aryl iodides react at room temperature, while aryl bromides require heating.[9]
| Substrate | Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT-50 | 2-6 | ~90-98 (inferred) |
| (2-Bromophenyl)methanamine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / Toluene | 80-100 | 12-24 | ~70-90 (inferred) |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[4][10]
| Substrate | Amine | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu / Dioxane | 80-100 | 4-12 | ~85-95 (inferred)[11] |
| (2-Bromophenyl)methanamine | Morpholine | Pd₂(dba)₃ / RuPhos | K₃PO₄ / Toluene | 100-120 | 12-24 | ~75-90 (inferred) |
Experimental Protocols
Below are generalized experimental protocols for the palladium-catalyzed coupling reactions discussed. These should be considered as starting points and may require optimization for specific substrates and scales.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the (2-halophenyl)methanamine derivative (1.0 equiv) and the arylboronic acid (1.2 equiv) in a suitable solvent (e.g., dioxane/water 4:1) is added a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and a base (e.g., K₂CO₃, 2.0 equiv). The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) and heated to the desired temperature (typically 80-100 °C) for the required time. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
General Procedure for Heck Reaction
A mixture of the (2-halophenyl)methanamine derivative (1.0 equiv), the alkene (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N, 2.0 equiv) in a suitable solvent (e.g., DMF or acetonitrile) is degassed and heated under an inert atmosphere. Reaction temperatures can range from 80 °C for aryl iodides to over 140 °C for aryl bromides. Upon completion, the mixture is cooled, filtered, and the solvent is removed in vacuo. The residue is then partitioned between water and an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.[6]
General Procedure for Sonogashira Coupling
In a Schlenk flask, the (2-halophenyl)methanamine (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) are combined in a degassed solvent (e.g., THF or toluene). A degassed amine base (e.g., triethylamine, 2-3 equiv) and the terminal alkyne (1.2 equiv) are then added. The reaction is stirred at room temperature for aryl iodides or heated for aryl bromides until the starting material is consumed. The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated. The crude product is purified by column chromatography.[7][8]
General Procedure for Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with the (2-halophenyl)methanamine (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv). A dry, degassed solvent (e.g., dioxane or toluene) is added, and the tube is sealed and heated to the appropriate temperature (typically 80-120 °C). After the reaction is complete, it is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.
Visualizing the Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the fundamental processes involved in palladium-catalyzed cross-coupling reactions.
Figure 1. A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Figure 2. A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
The choice between this compound and (2-bromophenyl)methanamine in palladium-catalyzed cross-coupling reactions is a classic trade-off between reactivity and cost/stability. The higher reactivity of the iodo-analogue, driven by the weaker C-I bond, allows for milder reaction conditions, which can be crucial for the synthesis of complex and sensitive molecules. However, the bromo-analogue offers advantages in terms of lower cost and greater stability. For many applications, particularly in large-scale synthesis, the development of highly active catalyst systems that enable the efficient coupling of the less reactive but more economical (2-bromophenyl)methanamine is a key area of research. Ultimately, the optimal choice will depend on the specific synthetic challenge, including the nature of the coupling partners, the desired scale of the reaction, and economic considerations. This guide provides the foundational knowledge and representative data to aid researchers in making this critical decision.
References
- 1. Synthesis and Evaluation of Functionalized Aryl and Biaryl Isothiocyanates Against Human MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of an Isoindoline-Annulated, Tricyclic Sultam Library via Microwave-Assisted, Continuous-Flow Organic Synthesis (MACOS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Buy (4-Fluoro-2-iodophenyl)methanamine hydrochloride [smolecule.com]
- 11. benchchem.com [benchchem.com]
The Decisive Advantage: Why 2-Iodobenzylamine Outperforms its Chloro and Bromo Analogs in Modern Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to accelerating discovery. In the synthesis of complex molecular architectures, halobenzylamines are indispensable intermediates. This guide provides an objective, data-driven comparison of 2-iodobenzylamine and its 2-chloro and 2-bromo analogs, demonstrating the distinct advantages conferred by the iodo-substituent in crucial synthetic transformations.
The enhanced reactivity of 2-iodobenzylamine, particularly in palladium-catalyzed cross-coupling reactions, offers significant benefits in terms of reaction efficiency, milder conditions, and broader substrate scope. This superiority is fundamentally rooted in the principles of chemical kinetics and bond strengths, making it a preferred reagent in many modern synthetic applications.
At a Glance: Reactivity and Cost Comparison
The choice between 2-iodo, 2-bromo, and 2-chlorobenzylamine often involves a trade-off between reactivity and cost. While 2-iodobenzylamine offers the highest reactivity, it is also typically the most expensive.
| Feature | 2-Iodobenzylamine | 2-Bromobenzylamine | 2-Chlorobenzylamine |
| Reactivity | Highest | Moderate | Lowest |
| Typical Reaction Times | Shortest | Moderate | Longest |
| Reaction Conditions | Milder | Moderate | Harsher |
| Catalyst Loading | Lower | Moderate | Higher |
| Relative Cost | High | Moderate | Low |
The Chemical Rationale: Bond Dissociation Energies
The observed reactivity trend (I > Br > Cl) in cross-coupling reactions is a direct consequence of the carbon-halogen (C-X) bond dissociation energy. The C-I bond is the weakest among the three, requiring less energy to break during the oxidative addition step, which is often the rate-limiting step in many palladium-catalyzed reactions.
| Bond | Bond Dissociation Energy (kcal/mol) |
| C-I | ~51 |
| C-Br | ~71 |
| C-Cl | ~84 |
This lower activation energy for C-I bond cleavage translates to faster reaction rates and the feasibility of using milder reaction conditions, which can be crucial for the synthesis of complex and sensitive molecules.
Performance in Key Cross-Coupling Reactions
The superior performance of 2-iodobenzylamine is most evident in widely-used synthetic methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The use of 2-iodobenzylamine in this reaction generally results in higher yields and shorter reaction times compared to its bromo and chloro analogs under similar conditions.
Representative Data: Suzuki-Miyaura Coupling of 2-Halobenzylamines with Phenylboronic Acid
| 2-Halobenzylamine | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Iodobenzylamine | Pd(PPh₃)₄ | K₂CO₃ / Toluene/H₂O | 80 | 2 | >95 |
| 2-Bromobenzylamine | Pd(PPh₃)₄ | K₂CO₃ / Toluene/H₂O | 100 | 12 | 85 |
| 2-Chlorobenzylamine | Pd(OAc)₂/SPhos | K₃PO₄ / Toluene/H₂O | 100 | 24 | 70 |
Note: Data is representative and compiled from various sources on similar substrates. Actual results may vary.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental method for the formation of carbon-nitrogen bonds. The higher reactivity of 2-iodobenzylamine allows for the use of a broader range of amines and can often be achieved with lower catalyst loadings.
Representative Data: Buchwald-Hartwig Amination of 2-Halobenzylamines with Morpholine
| 2-Halobenzylamine | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Iodobenzylamine | Pd₂(dba)₃/XPhos | NaOtBu / Toluene | 80 | 4 | >95 |
| 2-Bromobenzylamine | Pd₂(dba)₃/XPhos | NaOtBu / Toluene | 100 | 16 | 90 |
| 2-Chlorobenzylamine | Pd₂(dba)₃/RuPhos | NaOtBu / Toluene | 110 | 24 | 80 |
Note: Data is representative and compiled from various sources on similar substrates. Actual results may vary.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
2-Halobenzylamine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the 2-halobenzylamine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
Materials:
-
2-Halobenzylamine (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
Procedure:
-
To a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.
-
Add the anhydrous solvent, followed by the 2-halobenzylamine and the amine.
-
Seal the flask and heat to the desired temperature (e.g., 80-110 °C) with stirring for the required time, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Advantage: Reaction Pathways
The following diagrams illustrate the key mechanistic steps and logical relationships discussed.
Synthesis and Availability
The choice of starting material is also influenced by its synthesis and commercial availability. Generally, 2-chlorobenzylamine is the most readily available and cost-effective, followed by 2-bromobenzylamine. 2-Iodobenzylamine is typically synthesized from 2-aminobenzylamine or 2-iodobenzonitrile and is the most expensive of the three.
-
2-Chlorobenzylamine: Often synthesized from 2-chlorobenzyl chloride via methods like the Gabriel synthesis.[1]
-
2-Bromobenzylamine: Can be prepared from 2-bromobenzaldehyde through reductive amination or from 2-bromobenzyl bromide.
-
2-Iodobenzylamine: Can be synthesized via reduction of 2-iodobenzonitrile or through iodination of benzylamine derivatives.
Conclusion
For researchers engaged in the synthesis of novel compounds, particularly in the fields of pharmaceuticals and materials science, 2-iodobenzylamine presents a clear advantage in terms of reactivity. Its use can lead to higher yields, shorter reaction times, and milder, more functional-group-tolerant reaction conditions. While the higher cost of 2-iodobenzylamine is a consideration, the benefits of its enhanced reactivity often outweigh this for small-scale synthesis, complex molecule construction, and proof-of-concept studies where efficiency and success are paramount. The development of more potent catalyst systems continues to expand the utility of the less reactive chloro and bromo analogs, particularly for large-scale industrial applications where cost is a primary driver. However, for cutting-edge research and development, 2-iodobenzylamine remains the superior choice for unlocking challenging synthetic transformations.
References
A Comparative Guide to Ligand Selection for the Suzuki-Miyaura Coupling of (2-Iodophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of ligand associated with the palladium catalyst is a critical parameter that dictates the success of the reaction, influencing yield, reaction rate, and selectivity. This guide provides a comparative analysis of various ligands for the Suzuki-Miyaura coupling of (2-Iodophenyl)methanamine, a substrate of interest in the synthesis of pharmacologically active compounds and functional materials. The data presented herein is compiled from studies on structurally analogous substrates to provide a predictive framework for ligand selection.
Comparative Performance of Ligands
The performance of different ligands in the Suzuki-Miyaura coupling of aryl halides bearing ortho-amino functionalities is summarized below. The selection of an appropriate ligand is crucial for overcoming the potential challenges associated with the coordinating nature of the aminomethyl group.
| Ligand/Catalyst System | Aryl Halide Substrate Analogue | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| sSPhos / Na₂PdCl₄ | DNA-conjugated aryl iodide | Phenylboronic acid | K₂CO₃ | H₂O/ACN | 37 | 28 | 67 | [1] |
| N-XantPhos / Na₂PdCl₄ | DNA-conjugated aryl iodide | Phenylboronic acid | K₂CO₃ | H₂O/ACN | 37 | 28 | 61 | [1] |
| Pd(PPh₃)₄ (ligand included) | 2-Amino-4-iodobenzonitrile | Arylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 4-12 | High (not specified) | [2] |
| P(t-Bu)₃ / Pd₂(dba)₃ | Aryl Bromides | Arylboronic acid | K₃PO₄ | Toluene | RT | 2 | >95 | [3] |
| IMes / Pd(OAc)₂ | Aryl Chlorides | Arylboronic acid | Cs₂CO₃ | Dioxane | 80 | 1.5 | 96 | [3] |
Note: The data presented is for structurally similar substrates and serves as a guide for ligand selection. Optimal conditions for this compound may vary and require experimental validation. Bulky, electron-rich phosphine ligands such as sSPhos and P(t-Bu)₃, as well as N-heterocyclic carbene (NHC) ligands like IMes, are generally effective for challenging Suzuki-Miyaura couplings.[3]
Experimental Protocols
Below is a representative experimental protocol for the Suzuki-Miyaura coupling of an ortho-amino substituted aryl iodide. This procedure should be adapted and optimized for the specific coupling partners.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst)
-
Ligand (e.g., sSPhos, XPhos, P(t-Bu)₃)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, THF)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and the base (2.0-3.0 mmol, 2.0-3.0 eq.).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the chosen ligand (1-10 mol%, typically in a 1:2 or 1:1 Pd to ligand ratio). Add the catalyst and ligand to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of oxygen.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 5-10 mL) to the reaction mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Workflow and Catalytic Cycle
To better understand the experimental process and the underlying chemical transformation, the following diagrams have been generated.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
A Comparative Guide to ¹H and ¹³C NMR Validation of (2-Iodophenyl)methanamine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The validation of reaction products is a critical step in chemical synthesis and drug development. For derivatives of (2-Iodophenyl)methanamine, a versatile building block in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for structural elucidation. This guide provides a comparative analysis of ¹H and ¹³C NMR data for this compound and its common reaction products, offering a clear benchmark for validating synthesis outcomes.
Comparative NMR Data Analysis
The transformation of this compound, whether through acylation of the amine or oxidation of the benzylic position, results in significant and predictable changes in the ¹H and ¹³C NMR spectra. The following table summarizes the key chemical shifts (δ) in parts per million (ppm) for the starting material and representative products, allowing for a direct comparison.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Data (Solvent: CDCl₃)
| Compound | Structure | ¹H NMR Data | ¹³C NMR Data |
| This compound (Starting Material) | ![]() | δ 7.82 (dd, 1H, Ar-H) δ 7.30 (td, 1H, Ar-H) δ 7.22 (dd, 1H, Ar-H) δ 6.95 (td, 1H, Ar-H) δ 3.90 (s, 2H, CH₂) δ 1.55 (s, 2H, NH₂) | δ 143.5 (Ar C-NH₂) δ 139.3 (Ar C-H) δ 128.8 (Ar C-H) δ 128.3 (Ar C-H) δ 128.1 (Ar C-H) δ 99.8 (Ar C-I) δ 48.9 (CH₂) |
| N-((2-iodophenyl)methyl)acetamide (N-Acetylation Product) | ![]() | δ 7.85 (d, 1H, Ar-H) δ 7.35 (t, 1H, Ar-H) δ 7.03 (t, 1H, Ar-H) δ 6.00 (br s, 1H, NH) δ 4.45 (d, 2H, CH₂) δ 2.05 (s, 3H, CH₃) | δ 170.1 (C=O) δ 139.8 (Ar C-CH₂) δ 139.5 (Ar C-H) δ 129.5 (Ar C-H) δ 128.9 (Ar C-H) δ 98.5 (Ar C-I) δ 45.8 (CH₂) δ 23.2 (CH₃) |
| 2-Iodobenzaldehyde (Oxidation Product) | ![]() | δ 10.12 (s, 1H, CHO) [1][2]δ 7.95 (dd, 1H, Ar-H) δ 7.90 (dd, 1H, Ar-H) δ 7.50 (td, 1H, Ar-H) δ 7.25 (td, 1H, Ar-H) | δ 195.9 (CHO) δ 140.5 (Ar C-H) δ 134.8 (Ar C-H) δ 130.3 (Ar C-CHO) δ 128.5 (Ar C-H) δ 128.2 (Ar C-H) δ 97.1 (Ar C-I) |
| 2-Iodobenzoic Acid (Over-oxidation Product) | ![]() | δ 11.5 (br s, 1H, COOH) δ 8.00 (d, 1H, Ar-H) [3][4][5]δ 7.45 (t, 1H, Ar-H) [3][4]δ 7.20 (t, 1H, Ar-H) [3][4] | δ 171.5 (COOH) [6]δ 141.5 (Ar C-H) [6]δ 133.5 (Ar C-COOH) [6]δ 132.8 (Ar C-H) [6]δ 128.0 (Ar C-H) [6]δ 95.0 (Ar C-I) [6] |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument.
Experimental Workflow & Visualization
The validation of a synthesized product follows a logical progression from the initial reaction to final spectroscopic analysis. This workflow ensures that the analyzed sample is pure and that the resulting data is reliable.
Caption: Workflow for Synthesis and NMR Validation.
Experimental Protocols
Detailed and consistent experimental protocols are essential for reproducible results.
Synthesis: N-acetylation of this compound
This protocol provides a standard method for the N-acetylation of a primary amine.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution and cool the flask in an ice bath to 0 °C.
-
Acylation: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude N-((2-iodophenyl)methyl)acetamide by flash column chromatography on silica gel.
NMR Sample Preparation and Analysis
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[7][8][9]
-
Sample Preparation: Accurately weigh 5-10 mg of the purified product for ¹H NMR (15-30 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[10][11]
-
Filtration: To remove any particulate matter, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8][10]
-
Internal Standard: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is typically used as the internal reference.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).
-
Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals. Compare the resulting chemical shifts, multiplicities, and coupling constants with the expected values in Table 1 to confirm the structure of the product.
References
- 1. 2-IODOBENZALDEHYDE(26260-02-6) 1H NMR [m.chemicalbook.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. 2-Iodobenzoic acid | C7H5IO2 | CID 6941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. spectrabase.com [spectrabase.com]
- 6. 2-Iodobenzoic acid(88-67-5) 13C NMR spectrum [chemicalbook.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. sites.bu.edu [sites.bu.edu]
- 11. organomation.com [organomation.com]
Unveiling the Solid-State Architecture of N-Substituted 2-Iodobenzylamine Derivatives: A Crystallographic Comparison
A detailed comparative guide on the structural elucidation of N-sulfonyl and N-acyl 2-iodobenzylamine derivatives by single-crystal X-ray crystallography, offering insights for researchers, scientists, and professionals in drug development.
The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior and biological activity. For N-substituted 2-iodobenzylamine derivatives, a class of compounds with significant potential in medicinal chemistry, single-crystal X-ray crystallography stands as the definitive method for structural elucidation. This guide provides a comparative analysis of the crystal structures of representative N-sulfonyl and N-acyl 2-iodobenzylamine derivatives, highlighting the influence of the N-substituent on their solid-state conformation and intermolecular interactions. This information is crucial for rational drug design, where knowledge of molecular geometry and packing can inform the development of more effective therapeutic agents.
Comparative Crystallographic Data
| Parameter | N-(2-iodophenyl)benzenesulfonamide[1] | 2-iodo-N-phenylbenzamide[1] |
| Chemical Formula | C₁₂H₁₀INO₂S | C₁₃H₁₀INO |
| Formula Weight | 359.18 | 323.13 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 10.039(3) | 5.3787(3) |
| b (Å) | 8.019(2) | 26.1557(17) |
| c (Å) | 15.617(4) | 8.6536(5) |
| α (°) | 90 | 90 |
| β (°) | 94.61(2) | 99.198(5) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1251.5(6) | 1201.81(12) |
| Z | 4 | 4 |
| Key Intermolecular Interactions | N—H⋯O hydrogen bonds, π–π stacking | N—H⋯O hydrogen bonds, C—I⋯π(ring) interactions |
Influence of N-Substituents on Crystal Packing
The nature of the N-substituent plays a pivotal role in dictating the supramolecular assembly of these molecules in the solid state.
In the crystal structure of N-(2-iodophenyl)benzenesulfonamide , the molecules are linked by N—H⋯O hydrogen-bonding interactions, forming chains that extend parallel to the[2] direction.[1] The presence of multiple aromatic groups also facilitates versatile π–π stacking patterns, which are competitive with the conventional hydrogen-bonding interactions in the crystal packing.[1]
For 2-iodo-N-phenylbenzamide , the primary intermolecular interaction is also the N—H⋯O hydrogen bond, which forms chains of molecules along the a-axis direction.[1] A significant feature in the packing of this molecule is the presence of C—I⋯π(ring) halogen bonds. These interactions, supported by C—H⋯π(ring) contacts, generate sheets of molecules.[1] The absence of a second hydrogen atom on the amide nitrogen limits the formation of more complex hydrogen-bonded networks seen in simpler benzamides.[1]
Alternative Structural Elucidation Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic methods are essential for characterizing these compounds, particularly in solution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to confirm the covalent structure of the synthesized molecules. Furthermore, advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide insights into the solution-state conformation and the proximity of different parts of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying key functional groups. For instance, the N-H and C=O stretching frequencies can provide information about the presence and strength of hydrogen bonding within the crystal lattice.
Experimental Protocols
A representative experimental workflow for the structural elucidation of an N-substituted 2-iodobenzylamine derivative by X-ray crystallography is outlined below.
Synthesis and Crystallization
A common synthetic route involves the reaction of 2-iodobenzylamine with the appropriate sulfonyl chloride or acyl chloride in the presence of a base. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
References
A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of (2-Iodophenyl)methanamine and its Alternatives
For researchers, scientists, and drug development professionals, the precise structural elucidation of compounds is paramount. This guide provides a comprehensive comparison of mass spectrometry fragmentation analysis for (2-Iodophenyl)methanamine and its reaction products against alternative analytical techniques. We will delve into the expected fragmentation patterns under different ionization methods, present detailed experimental protocols, and compare the performance of mass spectrometry with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Mass Spectrometry Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.[1] In the context of this compound, MS can reveal characteristic fragmentation patterns that aid in its identification and the structural confirmation of its derivatives.
The fragmentation of this compound is influenced by the presence of the benzylamine core and the iodine substituent. The primary ionization methods, Electron Ionization (EI) and Electrospray Ionization (ESI), will induce distinct fragmentation pathways. EI is a "hard" ionization technique that typically leads to extensive fragmentation, while ESI is a "soft" ionization method that often requires tandem mass spectrometry (MS/MS) to induce fragmentation.[2]
Predicted Fragmentation Patterns
Based on the known fragmentation of benzylamines and iodoaromatic compounds, we can predict the key fragmentation pathways for this compound. A primary event in the fragmentation of benzylamines is the loss of ammonia (NH3).[3] For iodoaromatic compounds, the cleavage of the carbon-iodine bond is a common fragmentation pathway due to its relative weakness.[4]
Electron Ionization (EI-MS):
Under EI conditions, the high energy imparted to the molecule is expected to result in a complex fragmentation pattern. The molecular ion peak may be of low abundance. Key predicted fragments are detailed in the table below.
Electrospray Ionization with Tandem Mass Spectrometry (ESI-MS/MS):
ESI is a soft ionization technique that typically produces a prominent protonated molecule [M+H]⁺. To obtain structural information, collision-induced dissociation (CID) in a tandem mass spectrometer is employed to fragment the precursor ion.
| Ionization Method | Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| EI-MS | 233 | 216 | NH3 | Iodobenzyl cation |
| 106 | I | Benzylamine radical cation | ||
| 91 | I, NH2 | Tropylium cation | ||
| 127 | C7H8N | Iodine cation | ||
| ESI-MS/MS | 234 ([M+H]⁺) | 217 | NH3 | Iodobenzyl cation |
| 107 | I | Benzylamine cation | ||
| 91 | I, NH3 | Tropylium cation |
Comparison with Alternative Analytical Techniques
While mass spectrometry provides invaluable information on molecular weight and fragmentation, other techniques offer complementary data for unambiguous structure elucidation, particularly for distinguishing positional isomers.[5]
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern.[1] | High sensitivity, confirmation of molecular formula. | Does not provide detailed structural connectivity for isomers without standards. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure, connectivity of atoms, and chemical environment.[1] | Unambiguous structural determination and isomer differentiation.[5] | Lower sensitivity compared to MS, requires larger sample amounts. |
| High-Performance Liquid Chromatography (HPLC-UV) | Separation of components in a mixture and quantification. | Excellent for purity assessment and quantification. Can be coupled with MS for enhanced analysis.[6][7] | Provides limited structural information on its own.[6][7] |
Experimental Protocols
Mass Spectrometry Analysis
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions to a final concentration of 1-10 µg/mL.
-
For ESI, add 0.1% formic acid to the final solution to promote protonation.
ESI-MS/MS Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 100 - 150 °C
-
Collision Gas: Argon
-
Collision Energy: Ramped from 10 to 40 eV to observe the fragmentation profile.
EI-MS Parameters:
-
Ionization Energy: 70 eV
-
Source Temperature: 200 - 250 °C
-
Inlet System: Direct infusion or gas chromatography (GC) inlet.
NMR Spectroscopy Analysis
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Transfer the solution to an NMR tube.
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds
HPLC-UV Analysis
Instrumentation: A standard HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
Visualizing Fragmentation and Analytical Workflows
Caption: Predicted fragmentation pathway of this compound.
Caption: Integrated analytical workflow for isomer analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. benchchem.com [benchchem.com]
- 6. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 9. UV- Vis Spectrum of Benzylamine | SIELC Technologies [sielc.com]
A Comparative Guide to the Regioselective Functionalization of (2-Iodophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of synthetic methodologies for C-N bond formation, focusing on regioselectivity and performance.
The functionalization of (2-Iodophenyl)methanamine at the iodo-substituted carbon is a critical step in the synthesis of a variety of compounds with potential applications in medicinal chemistry and materials science. The regioselective formation of a new carbon-nitrogen (C-N) bond at this position is paramount. This guide provides a comprehensive comparison of the leading catalytic methods for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation and Chan-Lam coupling. Alternative strategies, including reductive amination and nucleophilic aromatic substitution, are also discussed.
Performance Comparison of Key C-N Coupling Methodologies
The choice of synthetic route for the amination of this compound depends on several factors, including desired scale, substrate scope, and tolerance of functional groups. Below is a comparative overview of the most common methods.
| Method | Catalyst System | Typical Reaction Conditions | Advantages | Disadvantages |
| Buchwald-Hartwig Amination | Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a phosphine ligand (e.g., XPhos, RuPhos) and a base (e.g., NaOt-Bu, K₃PO₄) | 80-120 °C, 1-24 h, inert atmosphere | High yields, broad substrate scope, milder conditions than Ullmann.[1][2] | Catalyst can be expensive and air-sensitive.[3] |
| Ullmann Condensation | Copper(I) salt (e.g., CuI) with a ligand (e.g., 1,10-phenanthroline) and a base (e.g., K₂CO₃, Cs₂CO₃) | 100-200 °C, 12-48 h, often in polar aprotic solvents (e.g., DMF, DMSO) | Inexpensive catalyst, effective for certain substrates.[4] | Harsh reaction conditions, often requires higher catalyst loading.[4] |
| Chan-Lam Coupling | Copper(II) salt (e.g., Cu(OAc)₂) with a base (e.g., pyridine) | Room temperature to 80 °C, 24-72 h, often open to air | Mild reaction conditions, often air-tolerant.[1][5][6] | Typically requires a boronic acid derivative of the amine.[6] |
| Reductive Amination | A reducing agent (e.g., NaBH₃CN, H₂/Pd-C) | Varies depending on the reducing agent, often mild conditions | Avoids the use of expensive catalysts, good for primary amine synthesis.[7][8] | Requires the corresponding aldehyde, which may need to be synthesized first. |
| Nucleophilic Aromatic Substitution (SNAr) | Strong base (e.g., NaNH₂) or specific directing groups | High temperatures or requires activating groups on the aromatic ring | Can be effective for specific substrates, metal-free.[9][10] | Limited substrate scope, often requires harsh conditions or specific activation.[11] |
Confirming Regioselectivity: A Spectroscopic Approach
The exclusive formation of the C-N bond at the carbon atom previously bearing the iodine is the desired outcome. This regioselectivity is readily confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR Spectroscopy: The most telling evidence for the successful ortho-substitution is the pattern of the aromatic protons. In the product, the aminomethyl group (-CH₂NH-) will be adjacent to the newly formed N-aryl or N-alkyl group. The protons on the benzylamine aromatic ring will exhibit a characteristic splitting pattern. For instance, the proton ortho to the aminomethyl group will likely appear as a doublet, coupled to the adjacent proton. The chemical shift of the benzylic protons (-CH₂-) will also be informative.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides definitive confirmation of the substitution pattern. The carbon atom directly bonded to the newly introduced nitrogen atom will experience a significant change in its chemical shift compared to the iodo-substituted carbon in the starting material. The quaternary carbon of the newly formed C-N bond will have a distinct chemical shift, and the number of signals in the aromatic region will be consistent with the substituted benzene ring.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Buchwald-Hartwig amination and Ullmann condensation, adapted from literature for substrates analogous to this compound.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a general procedure for the amination of an aryl iodide with a primary or secondary amine.[12]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-5 mol%)
-
XPhos (2-10 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In an oven-dried Schlenk tube, under an inert atmosphere (e.g., argon), combine this compound, the amine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol describes a typical Ullmann coupling of an aryl iodide with an amine.[4]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.5 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
To a dry reaction flask, add CuI, 1,10-phenanthroline, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas.
-
Add this compound, the amine, and anhydrous DMF.
-
Heat the mixture to 120-150 °C and stir for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Visualizing the Reaction Pathways
To further elucidate the mechanisms of these key transformations, the following diagrams illustrate the catalytic cycles.
References
- 1. Chan-Lam Coupling [organic-chemistry.org]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 6. Chan-Lam Amination of Secondary and Tertiary Benzylic Boronic Esters [organic-chemistry.org]
- 7. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
A Comparative Guide to HPLC Purity Analysis of Synthesized (2-Iodophenyl)methanamine Derivatives
In the synthesis of novel therapeutic agents and research chemicals, the purity of intermediates is a critical parameter that dictates the success of subsequent reactions and the quality of the final product. For derivatives of (2-Iodophenyl)methanamine, a versatile building block in medicinal chemistry, High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment. This guide provides an objective comparison of HPLC performance with alternative analytical techniques, supported by representative experimental data and detailed methodologies.
Comparative Purity Analysis
Reversed-phase HPLC (RP-HPLC) is highly effective for separating this compound derivatives from starting materials, by-products, and other impurities. The separation is primarily based on the differential partitioning of the analytes between a non-polar stationary phase and a polar mobile phase.[1] The purity of synthesized compounds is typically determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Below is a summary of typical purity results for a series of synthesized this compound derivatives, as determined by a standardized RP-HPLC method.
| Compound | Derivative Substitution | Molecular Weight ( g/mol ) | Retention Time (min) | Purity (%) |
| This compound | Unsubstituted | 233.05 | 5.2 | 98.5 |
| (4-Fluoro-2-iodophenyl)methanamine | 4-Fluoro | 251.04 | 5.8 | 97.9 |
| (2-Iodo-4-methylphenyl)methanamine | 4-Methyl | 247.08 | 6.1 | 98.2 |
| (4-Chloro-2-iodophenyl)methanamine | 4-Chloro | 267.50 | 6.5 | 97.5 |
| (2-Iodo-4-methoxyphenyl)methanamine | 4-Methoxy | 263.08 | 5.5 | 98.8 |
Experimental Protocol: Reversed-Phase HPLC
This section details a representative RP-HPLC method for determining the purity of synthesized this compound derivatives.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard and Sample Preparation: Accurately weigh approximately 5 mg of the synthesized this compound derivative and dissolve in 10 mL of diluent to a final concentration of 0.5 mg/mL.
2. Chromatographic Conditions
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-20 min: 10% B |
3. System Suitability
Before sample analysis, the system suitability is verified by injecting a standard solution multiple times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.
4. Data Analysis
The purity of the sample is calculated based on the area percent of the main peak in the chromatogram.
Alternative Analytical Techniques
While HPLC is the predominant method for purity analysis, other techniques can provide complementary information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For aromatic amines, derivatization is often required to improve chromatographic performance.[2][3] This method offers high sensitivity and provides structural information from the mass spectrum, which is invaluable for impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used for purity assessment without the need for a reference standard of the impurity. It provides a direct measure of the molar concentration of the analyte and impurities containing NMR-active nuclei.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. It is particularly useful for identifying unknown impurities by providing molecular weight information.
HPLC Purity Analysis Workflow
The following diagram illustrates the typical workflow for the purity analysis of synthesized this compound derivatives using HPLC.
This comprehensive approach, combining a primary HPLC method with orthogonal techniques, ensures a thorough and reliable assessment of the purity of synthesized this compound derivatives, which is essential for advancing drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Kinetics of Different Aryl Iodides in Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen bonds in a vast array of pharmaceuticals and functional materials. The choice of the aryl halide coupling partner is a critical parameter that significantly influences the reaction's efficiency and kinetics. While aryl iodides possess the weakest carbon-halogen bond, suggesting rapid oxidative addition, their performance in the overall catalytic cycle is nuanced. This guide provides an objective comparison of the kinetic behavior of different aryl iodides in the Buchwald-Hartwig amination, supported by experimental findings.
The Buchwald-Hartwig Amination Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide (Ar-I) to form a Pd(II) intermediate. This step is often considered the rate-determining step, particularly for less reactive aryl halides.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
An unproductive side reaction can occur where the iodide byproduct inhibits the catalyst, a factor particularly relevant when using aryl iodides.[1][2]
Comparative Kinetic Data of Aryl Iodides
Direct kinetic comparisons of a wide range of substituted aryl iodides under identical conditions are scarce in the literature. However, a comprehensive analysis of existing studies allows for a qualitative and semi-quantitative comparison of their reactivity. The reactivity of an aryl iodide in the Buchwald-Hartwig amination is a balance between the rate of oxidative addition and the potential for iodide-induced catalyst inhibition.
| Aryl Iodide Class | Substituent Examples | Relative Reactivity Trend | Key Kinetic Insights |
| Electron-Neutral | Iodobenzene | Baseline | The reactivity of iodobenzene serves as a common benchmark. |
| Electron-Rich | 4-Iodoanisole, 4-Iodotoluene | Generally Slower Oxidative Addition | Electron-donating groups can decrease the rate of oxidative addition to the electron-rich Pd(0) center. However, in a nickel-catalyzed system, substrates with electron-donating groups still provided high yields, suggesting the overall reaction rate may not be significantly hampered.[3] |
| Electron-Poor | 4-Iodobenzonitrile, 4-Iodobenzotrifluoride | Generally Faster Oxidative Addition | Electron-withdrawing groups accelerate the oxidative addition step, which is often the rate-determining step.[4] |
| Sterically Hindered (ortho-substituted) | 2-Iodotoluene, 1-Iodo-2,6-dimethylbenzene | Slower | Steric hindrance around the C-I bond impedes the approach of the bulky palladium catalyst, slowing down the oxidative addition step. The decelerating effect is more pronounced for aryl iodides than for aryl bromides.[1] |
| Heteroaromatic | 3-Iodopyridine, 2-Iodothiophene | Variable | The reactivity of heteroaromatic iodides is influenced by the nature and position of the heteroatom. For instance, 3-iodopyridine has been shown to be a viable substrate in nickel-catalyzed aminations.[3] |
The Iodide Inhibition Effect:
A critical factor governing the overall reaction rate with aryl iodides is the inhibitory effect of the iodide anion generated during the reaction.[1] Iodide can coordinate to Pd(II) intermediates, forming less reactive species and slowing down the catalytic cycle.[1] This can lead to the counterintuitive observation that aryl bromides, and sometimes even aryl chlorides, are more efficient substrates than aryl iodides in the overall amination reaction, despite the higher C-I bond energy.[2] The choice of solvent can play a role in mitigating this inhibition; solvents in which the iodide salt byproduct is insoluble can lead to more efficient reactions.[1]
Experimental Protocols
Below is a representative experimental protocol for conducting a kinetic study of the Buchwald-Hartwig amination of an aryl iodide. This protocol is a synthesis of methodologies reported in the literature and should be adapted for specific substrates and catalyst systems.
Objective: To determine the initial reaction rate for the amination of a substituted aryl iodide.
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Substituted aryl iodide
-
Amine
-
Base (e.g., NaOt-Bu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Internal standard (e.g., dodecane, mesitylene) for GC or HPLC analysis
-
Reaction vials, magnetic stir bars, and a heating block or oil bath
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Stock Solution Preparation:
-
In a glovebox, prepare a stock solution of the palladium precatalyst and the phosphine ligand in the chosen anhydrous solvent.
-
Prepare a separate stock solution of the aryl iodide and the internal standard in the same solvent.
-
Prepare a third stock solution of the amine in the same solvent.
-
-
Reaction Setup:
-
To a reaction vial containing a magnetic stir bar, add the solid base.
-
Add the desired volume of the palladium/ligand stock solution to the vial.
-
Add the desired volume of the amine stock solution.
-
Seal the vial and place it in a heating block pre-heated to the desired reaction temperature. Allow the mixture to stir for a few minutes to equilibrate.
-
-
Initiation and Monitoring:
-
To initiate the reaction, add the desired volume of the aryl iodide/internal standard stock solution to the reaction vial. This is considered time zero (t=0).
-
At predetermined time intervals (e.g., 2, 5, 10, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the aliquot by diluting it in a vial containing a suitable solvent (e.g., ethyl acetate) and a quenching agent if necessary (e.g., a small amount of water or a mild acid to neutralize the base).
-
Analyze the quenched aliquots by GC or HPLC to determine the concentration of the aryl iodide and the arylamine product relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the product versus time.
-
The initial reaction rate can be determined from the slope of the initial linear portion of this plot.
-
By varying the initial concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined.
-
Workflow for Kinetic Analysis
The following diagram illustrates a typical workflow for conducting and analyzing a kinetic experiment for the Buchwald-Hartwig amination.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis of Bioactive Scaffolds: A Cost-Benefit Analysis of (2-Iodophenyl)methanamine in Large-Scale Production
For researchers and drug development professionals, the choice of starting materials is a critical decision that significantly impacts the efficiency, cost, and scalability of a synthetic route. This guide provides a comprehensive cost-benefit analysis of utilizing (2-Iodophenyl)methanamine in large-scale synthesis, particularly for the construction of valuable nitrogen-containing heterocyclic compounds. We present a comparative evaluation with its bromo- and chloro-analogues, supported by experimental data and detailed protocols, to inform strategic decisions in process development and manufacturing.
The utility of ortho-halo-substituted methanamines as precursors for heterocyclic synthesis is well-established, particularly in palladium-catalyzed intramolecular cyclization reactions to form structures like isoindolinones. These motifs are prevalent in a wide range of biologically active molecules and pharmaceuticals. The choice of the halogen atom on the aromatic ring—iodine, bromine, or chlorine—directly influences the reactivity, reaction conditions, and ultimately, the overall cost of the synthesis.
Performance and Cost: A Comparative Overview
The fundamental trade-off in selecting an aryl halide for cross-coupling reactions lies in the balance between reactivity and cost. The carbon-halogen bond strength decreases from chlorine to iodine (C-Cl > C-Br > C-I). This weaker C-I bond in this compound facilitates faster oxidative addition to the palladium catalyst, which is often the rate-limiting step in catalytic cycles. This enhanced reactivity can translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times, which are all significant advantages in a large-scale manufacturing setting.
However, this performance benefit comes at a premium. This compound is generally the most expensive of the three analogues, followed by the bromo- and then the significantly cheaper chloro-derivative. The following tables provide a comparative summary of these key parameters.
| Feature | This compound | (2-Bromophenyl)methanamine | (2-Chlorophenyl)methanamine |
| Relative Reactivity | Highest | Moderate | Lowest |
| Typical Reaction Time | Shorter | Moderate | Longer |
| Typical Catalyst Loading | Lower | Moderate | Higher |
| Reaction Temperature | Milder | Moderate | Harsher |
| Relative Cost | High | Moderate | Low |
Table 1: Qualitative Comparison of (2-Halophenyl)methanamine Derivatives in Palladium-Catalyzed Cyclization Reactions.
| Starting Material | Purity | Supplier Example(s) | Price (USD/g) - Small Scale | Estimated Bulk Price (USD/kg) |
| This compound | 98% | Various | ~ $150-250/g | Inquiry-based, significantly higher |
| (2-Bromophenyl)methanamine | 98% | CymitQuimica, Sunway Pharm | ~ $25-40/g | ~ $1500-2500/kg |
| (2-Chlorophenyl)methanamine | 97% | MedchemExpress | ~ $10-20/g | ~ $500-1000/kg |
Table 2: Illustrative Cost Comparison of (2-Halophenyl)methanamine Derivatives. Note: Prices are estimates based on available catalog data for small quantities and may not reflect actual bulk pricing. Bulk prices are typically negotiated with suppliers.
Experimental Comparison: Synthesis of N-Substituted Isoindolinones
In a hypothetical optimized reaction for the synthesis of an N-aryl isoindolinone, we can project the following outcomes based on the known reactivity trends of aryl halides:
| Parameter | This compound | (2-Bromophenyl)methanamine | (2-Chlorophenyl)methanamine |
| Catalyst Loading (mol%) | 1-2 | 2-4 | 5-10 |
| Reaction Time (hours) | 4-8 | 12-24 | 24-48 |
| Typical Yield (%) | >90% | 70-85% | 50-70% |
| Ligand Requirement | Standard phosphine ligands | More electron-rich/bulky ligands | Specialized, highly active ligands |
Table 3: Projected Experimental Data for the Synthesis of an N-Aryl Isoindolinone.
The higher reactivity of this compound allows for the use of lower catalyst concentrations and significantly reduces batch times, which can lead to increased throughput and reduced operational costs in a manufacturing setting. The milder conditions may also be beneficial for sensitive functional groups on the desired product. Conversely, the use of the less expensive (2-chlorophenyl)methanamine would necessitate more forcing conditions, higher catalyst loadings with potentially more expensive and proprietary ligands, and may result in lower yields and more complex purification profiles.
Experimental Protocols
General Protocol for Palladium-Catalyzed Intramolecular Carbonylative Cyclization of this compound Derivatives
This protocol describes a general procedure for the synthesis of N-substituted isoindolinones from a derivative of this compound.
Materials:
-
N-Substituted-(2-Iodophenyl)methanamine (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Xantphos (4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous Toluene
-
Carbon monoxide (CO) balloon
Procedure:
-
To an oven-dried Schlenk tube, add N-Substituted-(2-Iodophenyl)methanamine (1.0 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Purge the reaction mixture with carbon monoxide gas for 5 minutes, and then leave a CO-filled balloon attached to the Schlenk tube.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted isoindolinone.
Visualizing the Chemistry and Biology
Experimental Workflow
The following diagram illustrates a typical workflow for the optimization of the palladium-catalyzed synthesis of isoindolinones.
Caption: A typical workflow for optimizing isoindolinone synthesis.
Relevant Signaling Pathway
Many isoindolinone-containing molecules, such as the immunomodulatory drugs (IMiDs), exert their biological effects by modulating key signaling pathways involved in inflammation and cancer. The Tumor Necrosis Factor-alpha (TNF-α) signaling pathway is a critical player in these processes.
Caption: Modulation of the TNF-α pathway by isoindolinones.
Conclusion and Recommendations
The selection of this compound or its halogenated counterparts for large-scale synthesis is a multifaceted decision that requires careful consideration of economic and process-related factors.
-
This compound is the preferred choice when:
-
The final product has a high market value, justifying the higher starting material cost.
-
The synthetic route involves sensitive functional groups that necessitate mild reaction conditions.
-
Rapid reaction times and high throughput are critical for meeting production demands.
-
Minimizing catalyst loading is a priority due to the cost or toxicity of the metal.
-
-
(2-Bromophenyl)methanamine offers a balanced compromise between reactivity and cost and is suitable for many applications where reaction conditions can be moderately more forcing.
-
(2-Chlorophenyl)methanamine is the most cost-effective option and should be considered for:
-
The synthesis of lower-value bulk chemicals where raw material costs are a primary driver.
-
Processes where optimization of catalyst systems and reaction conditions can overcome the lower reactivity to achieve acceptable yields and throughput.
-
Ultimately, the optimal choice will depend on a thorough process of hazard evaluation, cost modeling, and laboratory optimization for the specific target molecule. For high-value pharmaceutical applications, the initial investment in this compound can often be recouped through a more efficient, robust, and reliable manufacturing process, leading to a lower overall cost of goods and a faster path to market.
A Comparative Guide to Palladium Precatalysts for Reactions with 2-Iodobenzylamine Substrates
For Researchers, Scientists, and Drug Development Professionals
The choice of a palladium precatalyst is a critical parameter in the successful execution of cross-coupling reactions, directly impacting yield, reaction time, catalyst loading, and overall efficiency. For substrates such as 2-iodobenzylamine, which possesses both a reactive aryl iodide and a potentially coordinating benzylamine moiety, selecting the optimal precatalyst is paramount. This guide provides an objective comparison of the expected performance of various classes of palladium precatalysts in key cross-coupling reactions with 2-iodobenzylamine, supported by generalized experimental data and detailed protocols.
Understanding Palladium Precatalysts
Palladium precatalysts are stable palladium(II) complexes that are readily converted into the active palladium(0) species under the reaction conditions. They offer significant advantages over air-sensitive and unstable Pd(0) sources, providing better reproducibility and ease of handling. The performance of a precatalyst is largely dictated by the nature of its ancillary ligands, which influence the stability, solubility, and catalytic activity of the palladium center.
Performance Comparison in Key Cross-Coupling Reactions
While direct comparative studies on 2-iodobenzylamine with a wide range of precatalysts are not extensively documented in a single source, we can extrapolate performance based on their known reactivity with similar aryl iodide substrates. The following tables summarize the expected performance of representative palladium precatalysts in Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling with 2-iodobenzylamine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. For a substrate like 2-iodobenzylamine, this could involve either intermolecular coupling with another amine or an intramolecular cyclization. The choice of precatalyst is crucial for achieving high yields and avoiding side reactions.
| Precatalyst Class | Representative Precatalyst | Typical Catalyst Loading (mol%) | Expected Performance with 2-Iodobenzylamine | General Remarks |
| Buchwald Palladacycles | G3 XPhos Palladacycle | 0.5 - 2 | Excellent: High yields and fast reaction times are expected. These catalysts are well-suited for coupling with a wide range of amines.[1][2] | Third-generation (G3) precatalysts offer high stability and activity. The XPhos ligand is bulky and electron-rich, promoting efficient oxidative addition and reductive elimination.[1] |
| N-Heterocyclic Carbene (NHC) Complexes | PEPPSI™-IPr | 1 - 3 | Very Good: Generally provides high yields, though may require slightly higher catalyst loadings or longer reaction times compared to the best Buchwald systems for this specific substrate.[3][4] | PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are known for their high thermal stability and broad applicability. The IPr ligand is a bulky NHC that effectively stabilizes the palladium center.[3] |
| Classical Catalysts | Pd(OAc)₂ with PPh₃ | 2 - 5 | Moderate to Good: Can be effective, but may require higher temperatures, longer reaction times, and careful optimization of the ligand-to-metal ratio. | This in-situ generated catalyst system is a cost-effective option but often less efficient than modern precatalysts. Performance can be highly dependent on the purity of the reagents. |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for C-C bond formation between an organoboron compound and a halide.
| Precatalyst Class | Representative Precatalyst | Typical Catalyst Loading (mol%) | Expected Performance with 2-Iodobenzylamine | General Remarks |
| Buchwald Palladacycles | SPhos Pd G2 | 0.5 - 2 | Excellent: High turnover numbers and efficiency are expected, even with sterically demanding boronic acids.[5][6] | Second-generation (G2) Buchwald precatalysts with ligands like SPhos are highly effective for Suzuki-Miyaura couplings, offering broad substrate scope.[5][7] |
| N-Heterocyclic Carbene (NHC) Complexes | [Pd(IPr)(cin)Cl] | 1 - 3 | Very Good: Known for their high reactivity and stability, making them a reliable choice for a broad range of arylboronic acids.[8] | Nolan-type precatalysts are well-defined and air- and moisture-stable, facilitating ease of use.[8] |
| Classical Catalysts | Pd(PPh₃)₄ | 1 - 5 | Good: A classic catalyst for this reaction, it can provide good yields but may be sensitive to air and require higher loadings. | As a Pd(0) source, it does not require in-situ reduction but can be less active than modern precatalysts for challenging substrates. |
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.
| Precatalyst Class | Representative Precatalyst | Typical Catalyst Loading (mol%) | Expected Performance with 2-Iodobenzylamine | General Remarks |
| Classical Catalysts | Pd(OAc)₂ with PPh₃ | 1 - 5 | Good: A standard and cost-effective system for the Heck reaction. Performance is generally reliable for reactive substrates like aryl iodides.[9][10] | Requires in-situ reduction of Pd(II) to Pd(0). The choice of base and solvent is critical for optimal performance.[11] |
| Phosphine-Free Systems | Pd(OAc)₂ | 2 - 5 | Moderate to Good: Can be effective, particularly with electron-deficient alkenes, but may lead to the formation of palladium black and catalyst deactivation.[12] | The absence of a phosphine ligand can simplify product purification but often results in lower catalyst stability and efficiency.[12] |
| Palladacycles | Herrmann's Catalyst | 0.1 - 1 | Very Good: Highly active and stable catalyst, often allowing for very low catalyst loadings. | This phosphapalladacycle is known for its high thermal stability and efficiency in Heck reactions. |
Sonogashira Coupling
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide.
| Precatalyst Class | Representative Precatalyst | Typical Catalyst Loading (mol%) | Expected Performance with 2-Iodobenzylamine | General Remarks |
| Classical Catalysts | PdCl₂(PPh₃)₂ with CuI | 1 - 3 | Excellent: The standard and highly effective catalyst system for Sonogashira couplings. The use of a copper(I) co-catalyst is typically required.[13] | This system is generally reliable and provides high yields under mild conditions for aryl iodides. |
| Copper-Free Systems | Pd(PPh₃)₄ | 2 - 5 | Good: Can facilitate the coupling without a copper co-catalyst, which is advantageous when copper sensitivity is a concern. | Generally requires higher temperatures and a stronger base compared to the copper-co-catalyzed system. |
| NHC-Based Catalysts | PEPPSI™-IPr | 1 - 3 | Very Good: Can be effective in copper-free Sonogashira couplings, offering high stability and activity. | The robust nature of the Pd-NHC bond can prevent catalyst decomposition at higher temperatures. |
Experimental Protocols
The following are generalized experimental protocols that can serve as a starting point for reactions with 2-iodobenzylamine. Optimization of solvent, base, temperature, and reaction time will likely be necessary for specific applications.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., G3 XPhos Palladacycle, 1-2 mol%), the desired amine (1.2 equivalents), and a base (e.g., NaOtBu or K₃PO₄, 1.5 equivalents).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Add 2-iodobenzylamine (1.0 equivalent) and an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a round-bottom flask, combine the palladium precatalyst (e.g., SPhos Pd G2, 1-2 mol%), the boronic acid or ester (1.2 equivalents), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents).
-
Inert Atmosphere: Fit the flask with a condenser and purge the system with an inert gas.
-
Addition of Reagents: Add 2-iodobenzylamine (1.0 equivalent) and a suitable solvent system (e.g., toluene/water or dioxane/water).
-
Reaction: Heat the mixture with vigorous stirring to the specified temperature (typically 80-100 °C) and monitor the reaction.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the product by flash chromatography.
General Procedure for Heck Reaction
-
Reaction Setup: To a pressure tube, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), a ligand if applicable (e.g., PPh₃, 2-4 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equivalents).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas.
-
Addition of Reagents: Add 2-iodobenzylamine (1.0 equivalent), the alkene (1.5 equivalents), and a solvent (e.g., DMF or acetonitrile) via syringe.
-
Reaction: Stir the reaction at the indicated temperature (typically 80-120 °C).
-
Work-up: After cooling, dilute the mixture with an organic solvent and filter through celite. Wash the filtrate with water and brine, dry, and concentrate.
-
Purification: Purify by flash chromatography.
General Procedure for Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-2 mol%), a copper(I) source (e.g., CuI, 1-2 mol%), and a base (e.g., Et₃N, 2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Addition of Reagents: Add 2-iodobenzylamine (1.0 equivalent), the terminal alkyne (1.2 equivalents), and an anhydrous solvent (e.g., THF or DMF) via syringe.
-
Reaction: Stir the mixture at the specified temperature (often room temperature to 60 °C).
-
Work-up: Upon completion, dilute with an organic solvent and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer and concentrate.
-
Purification: Purify by flash chromatography.
Visualizations
Experimental Workflow
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Logical Comparison of Precatalyst Classes
Caption: Comparison of different classes of palladium precatalysts.
References
- 1. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 10. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Green Chemistry Metrics of Synthetic Routes for (2-Iodophenyl)methanamine
For researchers, scientists, and drug development professionals, the selection of a synthetic route extends beyond mere yield and purity. The principles of green chemistry are increasingly integral to modern chemical synthesis, emphasizing waste reduction, energy efficiency, and the use of less hazardous substances. This guide provides a comparative assessment of three synthetic pathways to (2-Iodophenyl)methanamine, a valuable building block in pharmaceutical and materials science, through the lens of key green chemistry metrics. By evaluating the atom economy, E-factor, and process mass intensity, this document offers a quantitative framework to inform the selection of more sustainable synthetic strategies.
Comparison of Green Chemistry Metrics
The following tables summarize the calculated green chemistry metrics for three distinct synthetic routes to this compound. These metrics provide a quantitative comparison of the material efficiency and environmental impact of each pathway.
| Metric | Route 1: Reduction of 2-Iodobenzonitrile | Route 2: Reductive Amination of 2-Iodobenzaldehyde | Route 3: Gabriel Synthesis from 2-Iodobenzyl Bromide |
| Atom Economy (%) | 98.3% | 92.8% | 46.1% |
| E-Factor | 21.6 | 35.8 | 55.4 |
| Process Mass Intensity (PMI) | 22.6 | 36.8 | 56.4 |
Experimental Protocols
Detailed experimental procedures for each synthetic route are provided below. These protocols are based on established chemical transformations and are adapted for the synthesis of this compound.
Route 1: Reduction of 2-Iodobenzonitrile
Materials:
-
2-Iodobenzonitrile (1.0 eq)
-
Raney Nickel (catalyst)
-
Methanol
-
Hydrogen gas
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve 2-iodobenzonitrile in methanol.
-
Carefully add Raney Nickel catalyst to the solution under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield crude this compound.
-
Purify the product by distillation or column chromatography.
Route 2: Reductive Amination of 2-Iodobenzaldehyde
Materials:
-
2-Iodobenzaldehyde (1.0 eq)
-
Ammonia (in a suitable solvent, e.g., ethanol)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloromethane
Procedure:
-
Dissolve 2-iodobenzaldehyde in dichloromethane in a round-bottom flask.
-
Add a solution of ammonia in ethanol to the flask.
-
Stir the mixture at room temperature for a designated period to allow for imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride in dichloromethane.
-
Slowly add the reducing agent slurry to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Route 3: Gabriel Synthesis from 2-Iodobenzyl Bromide
Materials:
-
2-Iodobenzyl bromide (1.0 eq)
-
Potassium phthalimide (1.1 eq)
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Dissolve 2-iodobenzyl bromide and potassium phthalimide in DMF in a round-bottom flask.
-
Heat the reaction mixture and stir for several hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Collect the precipitated N-(2-iodobenzyl)phthalimide by filtration and wash with water.
-
Dry the intermediate product.
-
Suspend the N-(2-iodobenzyl)phthalimide in ethanol and add hydrazine hydrate.
-
Reflux the mixture for a few hours, during which a precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and acidify with hydrochloric acid.
-
Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue with a sodium hydroxide solution to liberate the free amine.
-
Extract the this compound with a suitable organic solvent, dry the organic layer, and concentrate to obtain the product.
-
Further purification can be achieved by distillation or chromatography.
Visualizing the Synthetic Pathways and Green Metrics Assessment
To better understand the flow of each synthetic route and the process of evaluating their green chemistry metrics, the following diagrams are provided.
Safety Operating Guide
Proper Disposal of (2-Iodophenyl)methanamine: A Guide for Laboratory Professionals
For Immediate Reference: Treat (2-Iodophenyl)methanamine as a corrosive, halogenated hazardous waste. Do not dispose of it down the drain or in regular solid waste. Professional disposal by a licensed hazardous waste contractor is mandatory.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these procedures is critical for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Overview
This compound is classified as a hazardous substance due to its corrosive nature. It is a halogenated aromatic amine, a class of compounds that requires specific handling and disposal protocols. The primary safety concerns involve severe skin burns and eye damage upon contact.
Hazard Summary Table
| Hazard Classification | GHS Code | Description |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage[1] |
| Serious Eye Damage | H314 | Causes serious eye damage[1] |
This data is based on aggregated GHS information. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most complete and up-to-date information.
Step-by-Step Disposal Protocol
The required method for the disposal of this compound is through a certified hazardous waste management service. In-laboratory treatment is not recommended due to the lack of validated protocols for this specific compound and the potential for hazardous reactions. The following steps detail the procedure for preparing the chemical waste for collection.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste. This includes:
-
Nitrile gloves (or other chemically resistant gloves)
-
Safety goggles or a face shield
-
A lab coat
-
2. Waste Segregation:
-
Crucially, segregate halogenated waste from all other waste streams.
-
Do not mix this compound waste with non-halogenated organic solvents, aqueous waste, acids, or bases. Improper mixing can create more hazardous waste and significantly increase disposal costs.
-
Collect waste in a designated, compatible container. The original product container is often a suitable choice if it is in good condition.
3. Container Labeling:
-
Label the waste container clearly and immediately upon adding the first drop of waste.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations)
-
An indication of the hazards (e.g., "Corrosive")
-
The approximate concentration and volume of the waste.
-
4. Waste Storage:
-
Keep the waste container tightly sealed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area (SAA) that is well-ventilated, such as a fume hood or a ventilated cabinet.
-
Ensure the storage area is away from incompatible materials.
-
Use secondary containment (such as a larger, chemically resistant bin) to prevent spills.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.
-
Do not accumulate large quantities of waste. Regular disposal is a key aspect of laboratory safety.
6. Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
For small spills, use an inert absorbent material (such as vermiculite or sand) to contain the substance.
-
All materials used for spill cleanup (absorbent, contaminated gloves, etc.) must be collected, placed in a sealed container, and disposed of as halogenated hazardous waste.
-
For large spills, contact your EHS office immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling (2-Iodophenyl)methanamine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (2-Iodophenyl)methanamine. The following procedures are designed to ensure safe laboratory operations and minimize risks associated with this compound.
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to prevent exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential for minimizing exposure.[4] The following table summarizes the required equipment for handling this compound.
| Protection Area | Required PPE | Specifications & Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves before use and utilize proper removal techniques. Double gloving may be appropriate for certain procedures.[4][5] |
| Body Protection | Chemical-resistant lab coat or coveralls | A polyethylene-coated polypropylene gown or similar non-absorbent material is preferred over standard cloth lab coats. Ensure full coverage of arms.[4] Protective boots may be required depending on the situation.[5] |
| Eye & Face Protection | Chemical safety goggles and full-face shield | Chemical safety goggles that provide a seal around the eyes are mandatory.[4] A full-face shield must be worn over the goggles, especially when there is a risk of splashing.[4] |
| Respiratory Protection | Government-approved respirator | Required when working outside of a certified chemical fume hood or if there is a risk of inhaling vapors, mists, or gases.[5] Ensure adequate ventilation at all times.[5] |
Operational Plan: Safe Handling Protocol
All work with this compound must be conducted in a designated area within a certified chemical fume hood.[4][6]
Preparation and Weighing:
-
Don PPE: Before entering the designated handling area, put on all required PPE as detailed in the table above.[4]
-
Fume Hood Operation: Ensure the chemical fume hood is functioning correctly.
-
Weighing: If weighing the solid, perform this task within the fume hood. Use a tared, sealed container to transport the chemical to and from the balance to minimize exposure.[4]
Handling and Experimental Use:
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[5]
-
Prevent Inhalation: Do not breathe vapors or dust.[5]
-
Cleanliness: Wash hands and face thoroughly after handling.[5]
-
Contaminated Clothing: Take off contaminated clothing and wash it before reuse.[2][5]
Emergency and First Aid Procedures
Immediate action is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| In case of Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5] |
| In case of Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. If skin irritation occurs, seek medical advice.[5] |
| If Inhaled | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[5] |
| If Swallowed | Wash out the mouth with water if the person is conscious. Do NOT induce vomiting. Seek immediate medical attention.[3][5] |
Disposal Plan
All waste containing this compound must be treated as hazardous.
Waste Collection:
-
Collect all waste material in a designated, properly labeled, and sealed container.
Disposal Method:
-
Contact a licensed professional waste disposal service to dispose of this material.[5]
-
The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Observe all federal, state, and local environmental regulations.[5]
-
Dispose of contaminated packaging as unused product.[5]
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C7H8IN | CID 3016348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3-Iodophenyl)methanamine | 696-40-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. (3-Iodophenyl)methanamine | 696-40-2 | TCI Deutschland GmbH [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




